molecular formula C8H15N7O2S3 B15561312 Famotidine-d4

Famotidine-d4

Cat. No.: B15561312
M. Wt: 341.5 g/mol
InChI Key: XUFQPHANEAPEMJ-LNLMKGTHSA-N
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Description

Famotidine-d4 is a useful research compound. Its molecular formula is C8H15N7O2S3 and its molecular weight is 341.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H15N7O2S3

Molecular Weight

341.5 g/mol

IUPAC Name

2,2,3,3-tetradeuterio-3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]-N'-sulfamoylpropanimidamide

InChI

InChI=1S/C8H15N7O2S3/c9-6(15-20(12,16)17)1-2-18-3-5-4-19-8(13-5)14-7(10)11/h4H,1-3H2,(H2,9,15)(H2,12,16,17)(H4,10,11,13,14)/i1D2,2D2

InChI Key

XUFQPHANEAPEMJ-LNLMKGTHSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Famotidine-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Famotidine-d4, a deuterium-labeled internal standard essential for pharmacokinetic and metabolic studies of the widely used H2 receptor antagonist, Famotidine (B1672045). This document details the probable synthetic strategies, in-depth characterization methodologies, and presents key analytical data in a structured format for ease of reference.

Introduction to this compound

This compound is a stable isotope-labeled analog of Famotidine, where four hydrogen atoms on the propanimidamide (B3024157) side chain have been replaced with deuterium (B1214612).[1][2] This isotopic substitution results in a mass shift of +4 amu, making it an ideal internal standard for quantitative bioanalytical assays using mass spectrometry, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] The use of a stable isotope-labeled internal standard is critical for correcting for matrix effects and variations in sample processing, thereby ensuring the accuracy and precision of analytical results.[3]

Chemical Structure:

  • Famotidine: C₈H₁₅N₇O₂S₃

  • This compound: C₈H₁₁D₄N₇O₂S₃[1]

Synthesis of this compound

A likely strategy involves the synthesis of a deuterated intermediate, specifically a deuterated version of the propanimidamide moiety. This could potentially be achieved through the use of deuterated reagents during the construction of this side chain.

Postulated Synthetic Workflow

The following diagram illustrates a logical workflow for the synthesis of this compound, highlighting the key stages from starting materials to the final purified product.

G cluster_synthesis Synthesis Workflow A Deuterated Propanimidamide Precursor Synthesis C Coupling of Precursors A->C Key Coupling Step B Synthesis of Thiazole Moiety B->C D Purification C->D Crude Product E Final Product (this compound) D->E Purified Product

Caption: A logical workflow for the synthesis of this compound.

Experimental Protocol: A Generalized Approach

The following provides a generalized experimental protocol for the key steps in the synthesis of this compound. Note: This is a postulated procedure and would require optimization.

Step 1: Synthesis of Deuterated 3-(methylthio)propanenitrile-d4 (Hypothetical)

A potential precursor, 3-(methylthio)propanenitrile, could be synthesized via the Michael addition of methanethiol (B179389) to acrylonitrile (B1666552).[4] To introduce deuterium, a deuterated acrylonitrile or a subsequent H/D exchange reaction on the propanenitrile backbone under basic conditions with a deuterium source like D₂O could be employed.

Step 2: Formation of the Deuterated Propanimidamide Moiety

The deuterated nitrile from the previous step would then be converted to the corresponding imidate and subsequently reacted with a source of ammonia (B1221849) to form the propanimidamide-d4 structure.

Step 3: Synthesis of the Guanidinothiazole Moiety

The synthesis of the 2-guanidinothiazole portion of the molecule would likely follow established synthetic routes for this heterocycle.

Step 4: Coupling and Final Product Formation

The deuterated propanimidamide side chain would then be coupled with the guanidinothiazole moiety to form the final this compound molecule.

Step 5: Purification

The crude this compound would be purified using techniques such as column chromatography or recrystallization to achieve high purity (>95%).[5]

Characterization of this compound

Comprehensive characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound. The primary analytical techniques employed are Mass Spectrometry, Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is the definitive technique for confirming the successful incorporation of deuterium and determining the isotopic purity of this compound.

Experimental Protocol: LC-MS/MS Analysis

  • Chromatography: Reversed-phase HPLC with a C18 column.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water with a suitable modifier like formic acid or ammonium (B1175870) acetate.[3]

  • Ionization: Electrospray Ionization (ESI) in positive ion mode.

  • Detection: Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode.

Data Presentation: Mass Spectrometry Data

ParameterFamotidineThis compoundReference
Molecular Formula C₈H₁₅N₇O₂S₃C₈H₁₁D₄N₇O₂S₃[1]
Molecular Weight 337.45 g/mol 341.47 g/mol [2]
[M+H]⁺ (Precursor Ion) m/z 338m/z 342[6]
Major Fragment Ion m/z 189m/z 189[3]

Fragmentation Pathway

The fragmentation of protonated Famotidine primarily involves cleavage of the thioether linkage. The major fragment ion at m/z 189 corresponds to the guanidinothiazole methyl fragment. As the deuterium labeling is on the propanimidamide portion, this major fragment is not expected to show a mass shift in this compound.[3][6] Other fragments arising from the deuterated side chain would exhibit a +4 amu shift.

G cluster_fragmentation Mass Spectrometry Fragmentation Parent [this compound+H]⁺ (m/z 342) Fragment1 Guanidinothiazole methyl fragment (m/z 189) Parent->Fragment1 Cleavage Fragment2 Deuterated propanimidamide fragment Parent->Fragment2 Cleavage

Caption: Proposed fragmentation of this compound in MS/MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is crucial for confirming the precise location of the deuterium labels and the overall structural integrity of the molecule.

Experimental Protocol: NMR Analysis

  • ¹H NMR: Performed in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The spectrum of this compound is expected to show the absence of signals corresponding to the two methylene (B1212753) groups on the propanimidamide side chain.

  • ¹³C NMR: Provides information on the carbon skeleton. The signals for the deuterated carbons will be observed as multiplets due to C-D coupling and will have a lower intensity.[7]

Data Presentation: Expected ¹H and ¹³C NMR Chemical Shifts

The following table presents the known chemical shifts for unlabeled Famotidine for comparison. The corresponding signals for the deuterated positions in this compound would be absent in the ¹H NMR spectrum and show characteristic changes in the ¹³C NMR spectrum.

Assignment (Famotidine) ¹H Chemical Shift (ppm) in D₂O ¹³C Chemical Shift (ppm) in DMSO-d₆ Reference
Thiazole-H~6.88~106.8[8][9]
-S-CH₂-Thiazole~3.78~28.5[8][9]
-S-CH₂-CH₂-~2.81~30.1[8][9]
-CH₂-C(=N)-~2.59~34.5[8][9]

Note: The signals for the two -CH₂- groups of the propanimidamide side chain are expected to be absent in the ¹H NMR spectrum of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy can be used to confirm the presence of key functional groups and the incorporation of deuterium.

Experimental Protocol: FT-IR Analysis

  • Sample Preparation: KBr pellet method or Attenuated Total Reflectance (ATR).

  • Analysis: The spectrum is recorded over the range of 4000-400 cm⁻¹.

Data Presentation: Key IR Spectral Data

Functional Group Characteristic Absorption (cm⁻¹) in Famotidine Expected in this compound Reference
N-H stretching (amines, amides)3500-3100Present[10][11]
C-H stretching (aliphatic)2960-2850Reduced intensity, new C-D stretching bands appear[10]
C=N stretching~1640Present[11]
S=O stretching (sulfonamide)~1330 and ~1150Present[11]
C-D stretching N/A ~2200-2100

The most significant change in the IR spectrum of this compound compared to Famotidine will be the appearance of C-D stretching vibrations in the region of approximately 2200-2100 cm⁻¹, and a decrease in the intensity of the aliphatic C-H stretching bands.

Purity and Isotopic Enrichment

The purity of this compound is typically determined by High-Performance Liquid Chromatography (HPLC) with UV detection, with a purity of >95% being common for commercially available standards.[5] The isotopic enrichment is determined by mass spectrometry, with a typical specification of ≥98% deuterated forms.

Experimental Protocol: Purity Determination by HPLC

  • Column: C18 reversed-phase column.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile).[12]

  • Detection: UV detection at a wavelength of approximately 265 nm.[12]

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. While a specific, publicly documented synthetic route is not available, a logical pathway has been proposed. The characterization data, including mass spectrometry, NMR, and IR spectroscopy, provide a comprehensive analytical profile of this essential internal standard. The information presented herein is intended to be a valuable resource for researchers and scientists involved in the development and validation of bioanalytical methods for Famotidine.

References

A Technical Guide to the Physicochemical Properties of Deuterated Famotidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Famotidine (B1672045) is a potent and selective histamine (B1213489) H₂ receptor antagonist widely used in the treatment of acid-related gastrointestinal disorders.[1][2][] Deuteration, the strategic replacement of hydrogen atoms with deuterium (B1214612), is a common strategy in drug development to improve pharmacokinetic profiles, primarily by reducing the rate of metabolic degradation.[4][5] This technical guide provides a comprehensive overview of the core physicochemical properties of famotidine and explores the anticipated effects of deuteration on these characteristics. While specific experimental data for deuterated famotidine is limited in publicly available literature, this guide extrapolates the likely changes based on established principles of kinetic isotope effects and observations from other deuterated compounds.[6][7] This document is intended to serve as a foundational resource for professionals engaged in the research and development of deuterated pharmaceuticals.

Introduction to Famotidine and Deuteration

Famotidine exerts its therapeutic effect by competitively inhibiting the binding of histamine to H₂ receptors on the basolateral membrane of gastric parietal cells.[1][][8] This action blocks the downstream signaling cascade involving cyclic AMP (cAMP), which ultimately reduces the activity of proton pumps and decreases the secretion of gastric acid.[1][8] Famotidine is effective in inhibiting both basal and stimulated acid secretion, making it a cornerstone in the management of conditions like peptic ulcer disease and gastroesophageal reflux disease (GERD).[1][2][]

The primary rationale for developing a deuterated version of famotidine is to leverage the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond.[6] This increased bond strength can make C-D bonds less susceptible to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes, which are often responsible for drug metabolism.[4][6] By slowing down metabolism, deuteration can lead to a longer drug half-life, increased systemic exposure, and potentially a more favorable dosing regimen.[4][5] It may also reduce the formation of toxic metabolites.[4] While the primary goal is often to alter pharmacokinetics, this modification can also induce subtle changes in the drug's physicochemical properties.[6]

Below is a diagram illustrating the structural difference between famotidine and a potential deuterated analogue, Famotidine-d4.

G cluster_0 Famotidine cluster_1 Deuterated Famotidine (this compound) famotidine Famotidine Structure (Image Placeholder) famotidine_formula C₈H₁₅N₇O₂S₃ deuterated_famotidine_formula C₈H₁₁D₄N₇O₂S₃ famotidine_formula->deuterated_famotidine_formula Deuteration deuterated_famotidine Deuterated Famotidine Structure (Image Placeholder with D atoms highlighted)

Figure 1: Structural Comparison of Famotidine and Deuterated this compound.

Comparative Physicochemical Properties

Quantitative data on the physicochemical properties of deuterated famotidine are not widely published. The following tables summarize the known properties of famotidine. The subsequent discussion addresses the theoretically expected impact of deuteration on each of these parameters.

Acid Dissociation Constant (pKa)

The pKa value is critical as it influences the ionization state of a drug at different physiological pH values, which in turn affects solubility, absorption, and receptor binding.

CompoundpKaTemperature (°C)Method
Famotidine6.7623Spectrophotometric[9][10]
Famotidine6.9823Solubility[9][10]
Famotidine6.8923Partitioning[9][10]
Famotidine6.6037Potentiometry[9][10]
Famotidine7.125Not Specified[11]

Expected Impact of Deuteration: The effect of deuteration on pKa is generally small and arises from changes in the zero-point vibrational energies of the acidic proton's bond. The direction of the shift depends on the specific bond and molecular structure. It is plausible that deuteration could lead to a slight change in the pKa of famotidine, which could subtly influence its ionization profile in the gastrointestinal tract.

Partition Coefficient (logP) and Distribution Coefficient (logD)

LogP (octanol-water partition coefficient) is a measure of a drug's lipophilicity, which is a key determinant of its ability to cross biological membranes. LogD takes into account the ionization of the compound at a specific pH.

CompoundlogP / Partition CoefficientTemperature (°C)Notes
Famotidine-0.6Not SpecifiedComputed Value[12]
Famotidine0.23 (Partition Coefficient)23For free (un-ionized) famotidine[9][10]

Expected Impact of Deuteration: Deuteration can slightly alter a molecule's hydrophilicity.[6] The C-D bond is slightly shorter and less polarizable than the C-H bond.[5] This can lead to minor changes in intermolecular interactions and, consequently, a small change in the logP value. Studies on other deuterated drugs have shown slight increases or decreases in lipophilicity depending on the location and extent of deuteration.[6]

Solubility

Solubility is a critical factor for oral bioavailability. Famotidine is known to have low aqueous solubility.

CompoundSolubilityMediumTemperature (°C)
Famotidine2.7 mM (Intrinsic)pH-dependent[9][10]23
Famotidine0.1% w/vWater[12][13]20
Famotidine0.3% w/vMethanol[12][13]20
FamotidineVery slightly solubleWaterNot Specified[12]
FamotidinePractically insolubleEthanolNot Specified[12]
FamotidineFreely solubleGlacial Acetic AcidNot Specified[12]

Expected Impact of Deuteration: The effect of deuteration on solubility can be unpredictable.[6] Changes in crystal lattice energy and intermolecular forces due to deuteration can either increase or decrease solubility. For some deuterated compounds, an enhancement in aqueous solubility has been observed, which could potentially improve oral absorption.[6]

Melting Point
CompoundMelting Point (°C)
Famotidine163–164[13]
Famotidine161–163[11]

Expected Impact of Deuteration: Deuteration can alter the crystal packing and lattice energy of a solid, which may result in a change in the melting point. For instance, deuterium incorporation in some polymers has been shown to decrease the melting point.[6] The magnitude and direction of this change for famotidine would require experimental determination.

Stability

Famotidine is susceptible to degradation, particularly through hydrolysis in acidic and alkaline conditions.

CompoundStability Profile
FamotidineMaximum stability in aqueous solution occurs at pH 6.3.[9][10]
FamotidineDegradation follows pseudo-first-order kinetics over a pH range of 1-11.[9][10]
FamotidineStable for 15 days in D5W and 0.9% NaCl solutions at room temperature.[14]
FamotidineSusceptible to degradation under acidic, basic, oxidative, thermal, and photolytic stress.[15][16]
FamotidineIn acidic conditions (pH 1.2), concentration can drop by 88% within 3 hours.[17]

Expected Impact of Deuteration: The primary goal of deuteration is to enhance metabolic stability. However, it can also affect chemical stability. If a C-H bond targeted for deuteration is involved in a degradation pathway (e.g., acid-catalyzed hydrolysis), the stronger C-D bond could slow the rate of degradation, thereby improving the drug's shelf-life and stability in physiological fluids.

Experimental Protocols

Detailed and validated experimental protocols are essential for accurately characterizing the physicochemical properties of deuterated famotidine. The following are standard methodologies that can be applied.

Protocol for pKa Determination (Potentiometric Titration)

Potentiometric titration is a highly accurate method for determining pKa values.[18]

  • Preparation of Analyte Solution: Accurately weigh and dissolve a sample of deuterated famotidine in high-purity water or a suitable co-solvent (e.g., water-methanol for poorly soluble compounds) to a concentration of approximately 1-10 mM.[18]

  • Titration Setup: Place the solution in a thermostated vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration: Add standardized acidic (e.g., 0.1 M HCl) or basic (e.g., 0.1 M NaOH) titrant in small, precise increments using a burette.

  • Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region(s) in the titration curve, often calculated using the first or second derivative of the curve.

Protocol for logP Determination (Shake-Flask Method)

The shake-flask method is the traditional and most reliable method for determining logP.

  • Phase Preparation: Pre-saturate n-octanol with an appropriate aqueous buffer (e.g., phosphate (B84403) buffer at a pH where the drug is un-ionized) and vice-versa by shaking them together for 24 hours and then allowing the phases to separate.

  • Sample Preparation: Prepare a stock solution of deuterated famotidine in the pre-saturated aqueous buffer.

  • Partitioning: Add a known volume of the stock solution to a known volume of pre-saturated n-octanol in a separatory funnel.

  • Equilibration: Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning of the analyte between the two phases. Allow the phases to separate completely.[18]

  • Concentration Measurement: Carefully separate the two phases. Determine the concentration of deuterated famotidine in each phase using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[18]

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[18]

Protocol for Stability Testing (Forced Degradation Study)

Forced degradation studies are used to identify degradation pathways and develop stability-indicating analytical methods.[15]

  • Stock Solution Preparation: Prepare a stock solution of deuterated famotidine (e.g., 1 mg/mL) in a suitable solvent like methanol.[15]

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at room temperature and take aliquots at various time points (e.g., 1, 2, 4, 8 hours). Neutralize the aliquots with 0.1 M NaOH before analysis.[15]

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at room temperature and take aliquots at various time points. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature, protected from light, and take aliquots at various time points.[15]

  • Thermal Degradation: Expose the solid drug substance to a high temperature (e.g., 60°C) in an oven for 24 hours.[15] Also, reflux a solution of the drug in water at 80°C for 2 hours.[15]

  • Photolytic Degradation: Expose the solid drug and a solution of the drug to UV and fluorescent light in a photostability chamber. Keep a control sample in the dark.[15]

  • Analysis: Analyze all stressed samples and a non-stressed control using a validated stability-indicating HPLC method to quantify the parent drug and detect any degradation products.

The workflow for a typical forced degradation study is visualized below.

G cluster_stress Stress Conditions start Prepare Deuterated Famotidine Stock Solution acid Acid Hydrolysis (e.g., 0.1M HCl) start->acid base Base Hydrolysis (e.g., 0.1M NaOH) start->base oxidation Oxidative Stress (e.g., 3% H₂O₂) start->oxidation thermal Thermal Stress (e.g., 60°C) start->thermal photo Photolytic Stress (UV/Vis Light) start->photo analysis Analyze Samples by Stability-Indicating HPLC acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis results Identify Degradants & Determine Degradation Rate analysis->results

Figure 2: Experimental Workflow for Forced Degradation Studies.

Mechanism of Action and Signaling Pathway

Deuteration is not expected to alter the fundamental mechanism of action of famotidine. The deuterated molecule will still function as a competitive antagonist at the histamine H₂ receptor.

The signaling pathway is initiated when gastrin stimulates enterochromaffin-like (ECL) cells to release histamine. Histamine then binds to H₂ receptors on gastric parietal cells.[1] This binding activates a G-protein, which in turn stimulates adenylyl cyclase to produce cAMP. Elevated cAMP levels activate protein kinase A (PKA), which phosphorylates proteins that promote the trafficking and activity of the H⁺/K⁺-ATPase (proton pump) at the apical membrane of the parietal cell. This pump actively secretes H⁺ ions into the gastric lumen, leading to acid production. Famotidine competitively blocks the initial step of this cascade—the binding of histamine to the H₂ receptor—thereby inhibiting acid secretion.[1][2][8]

G Famotidine Mechanism of Action Histamine Histamine H2R H₂ Receptor (on Parietal Cell) Histamine->H2R Binds AC Adenylyl Cyclase H2R->AC Activates Famotidine Famotidine / Deuterated Famotidine Famotidine->H2R Blocks ATP ATP cAMP cAMP ATP->cAMP Converts AC PKA Protein Kinase A (PKA) cAMP->PKA Activates ProtonPump H⁺/K⁺-ATPase (Proton Pump) PKA->ProtonPump Activates Acid Gastric Acid Secretion (H⁺) ProtonPump->Acid Promotes

Figure 3: Signaling Pathway of Histamine H₂ Receptor and Site of Famotidine Action.

Conclusion

While direct experimental data on the physicochemical properties of deuterated famotidine is scarce, a thorough understanding of famotidine's properties and the principles of the kinetic isotope effect allows for reasoned predictions. Deuteration is anticipated to primarily impact the metabolic stability of famotidine, but researchers must also consider potential secondary effects on pKa, solubility, and logP, as these can influence formulation development and bioavailability. The experimental protocols outlined in this guide provide a robust framework for the comprehensive characterization of deuterated famotidine, which is a critical step in its development as a potentially improved therapeutic agent. Further empirical studies are necessary to quantify these properties and fully elucidate the advantages of a deuterated famotidine molecule.

References

A Technical Guide to the Isotopic Purity and Enrichment of Famotidine-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Famotidine-d4 is a stable isotope-labeled version of Famotidine (B1672045), a potent histamine (B1213489) H2-receptor antagonist used to treat gastrointestinal disorders. The four deuterium (B1214612) atoms in this compound make it an ideal internal standard for quantitative bioanalytical assays, particularly those employing liquid chromatography-mass spectrometry (LC-MS).[1] The accuracy and reliability of such studies are critically dependent on the isotopic purity and enrichment of the this compound standard. This technical guide provides a comprehensive overview of the key parameters, analytical methodologies, and data interpretation related to the isotopic characterization of this compound.

This compound is intended for use as an internal standard for the quantification of Famotidine in samples by techniques such as gas chromatography- or liquid chromatography-mass spectrometry.[2] Its molecular formula is C₈H₁₁D₄N₇O₂S₃, with a molecular weight of approximately 341.47 g/mol .[2][3][4][5]

Quantitative Data on Isotopic Purity and Enrichment

The isotopic purity of a batch of this compound refers to the proportion of molecules that contain the desired number of deuterium atoms (in this case, four). Isotopic enrichment is a measure of the abundance of the deuterium isotope at the labeled positions. These parameters are typically determined using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[6]

While batch-specific data will be provided in the Certificate of Analysis (CoA), the following tables summarize typical specifications for isotopic distribution and chemical purity for this compound.

Table 1: Representative Isotopic Distribution of this compound

IsotopologueDesignationMass Shift from d0Representative Abundance (%)
Unlabeled Famotidined0+0< 1.0
Famotidine-d1d1+1< 1.0
Famotidine-d2d2+2< 2.0
Famotidine-d3d3+3< 5.0
This compoundd4+4> 98.0

Note: The data in this table is representative and may vary between different lots and suppliers. Always refer to the lot-specific Certificate of Analysis for precise figures.

Table 2: General Chemical Purity Specifications

Analytical MethodSpecification
High-Performance Liquid Chromatography (HPLC)>95%[4][7]

Experimental Protocols

The determination of isotopic purity and enrichment of this compound involves a combination of mass spectrometry and NMR spectroscopy.

Mass Spectrometry for Isotopic Distribution Analysis

High-resolution mass spectrometry is the primary technique for determining the relative abundance of each isotopologue.

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as methanol (B129727) or acetonitrile (B52724).

  • Instrumentation: A high-resolution mass spectrometer (e.g., Quadrupole Time-of-Flight (Q-TOF) or Orbitrap) coupled with a liquid chromatography system (LC-HRMS) is used.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient of aqueous formic acid or ammonium (B1175870) acetate (B1210297) and an organic solvent like acetonitrile or methanol.[8][9]

    • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.

  • Mass Spectrometry Analysis:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Full scan mode over a mass range that includes the molecular ions of all expected isotopologues (e.g., m/z 338-345).

    • Resolution: A high resolution setting (e.g., >10,000 FWHM) is crucial to resolve the isotopic peaks.

    • Monitored Ions: The protonated molecular ions [M+H]+ are monitored. For Famotidine, the transition m/z 338.1 → 189.1 is often used for quantification, while for this compound, the transition is m/z 342.1 → 190.[10]

  • Data Analysis:

    • Extract the ion chromatograms for the [M+H]+ ions of unlabeled Famotidine (d0, m/z ~338.1) and this compound (d4, m/z ~342.1), as well as the intermediate isotopologues (d1, d2, d3).

    • From the mass spectrum corresponding to the chromatographic peak of this compound, determine the peak areas for each isotopologue.

    • Calculate the percentage of each isotopologue relative to the sum of the areas of all isotopologues to determine the isotopic distribution.

NMR Spectroscopy for Confirmation of Deuteration Site and Enrichment

NMR spectroscopy is used to confirm the position of the deuterium labels and can also provide a quantitative measure of isotopic enrichment.

  • Sample Preparation: A sufficient amount of this compound is dissolved in a suitable NMR solvent (e.g., DMSO-d6).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Analysis:

    • The ¹H NMR spectrum of this compound is acquired.

    • The absence or significant reduction of proton signals at the sites of deuteration, when compared to the spectrum of unlabeled Famotidine, confirms the location of the deuterium labels.

  • ²H NMR Analysis:

    • The ²H (Deuterium) NMR spectrum is acquired.

    • The presence of signals at the chemical shifts corresponding to the labeled positions provides direct evidence of deuteration at those sites.

  • Quantitative NMR (qNMR):

    • A combination of ¹H and ²H NMR can be used for precise quantification of isotopic abundance.[11] This method can be more accurate than mass spectrometry under certain conditions.[11]

    • By comparing the integrals of the residual proton signals in the ¹H spectrum with the integrals of non-deuterated positions, or by using an internal standard, the isotopic enrichment can be calculated.

Mandatory Visualizations

G cluster_prep Sample Preparation cluster_lcms LC-HRMS Analysis cluster_data Data Processing cluster_result Result prep Prepare this compound Solution lc Inject into LC-HRMS prep->lc ms Acquire Full Scan Mass Spectra (ESI+) lc->ms extract Extract Ion Chromatograms (d0 to d4) ms->extract integrate Integrate Peak Areas of Isotopologues extract->integrate calculate Calculate % Abundance of each Isotopologue integrate->calculate report Isotopic Distribution Report calculate->report

Caption: Workflow for Isotopic Distribution Analysis of this compound by LC-HRMS.

G cluster_prep Sample Preparation cluster_analysis NMR Spectroscopy cluster_interpretation Data Interpretation cluster_result Result prep_nmr Dissolve this compound in NMR Solvent h1_nmr Acquire 1H NMR Spectrum prep_nmr->h1_nmr h2_nmr Acquire 2H NMR Spectrum prep_nmr->h2_nmr confirm_pos Confirm Deuteration Sites (Signal Reduction in 1H) h1_nmr->confirm_pos quantify Quantitative Analysis (qNMR) h1_nmr->quantify confirm_enrich Confirm Enrichment (Signal Presence in 2H) h2_nmr->confirm_enrich h2_nmr->quantify report_nmr Confirmation of Structure & Isotopic Enrichment confirm_pos->report_nmr confirm_enrich->report_nmr quantify->report_nmr

Caption: Workflow for NMR Analysis of this compound.

Conclusion

The isotopic purity and enrichment of this compound are critical quality attributes that ensure its suitability as an internal standard in quantitative bioanalytical studies. A thorough characterization using high-resolution mass spectrometry and NMR spectroscopy provides a detailed profile of the isotopic distribution and confirms the structural integrity of the labeled compound. This guide outlines the fundamental data, methodologies, and workflows necessary for researchers and drug development professionals to confidently assess and utilize this compound. For all quantitative applications, it is imperative to consult the batch-specific Certificate of Analysis provided by the supplier.

References

The Role of Famotidine-d4 as an Internal Standard: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism and application of Famotidine-d4 as an internal standard in the quantitative bioanalysis of the H2-receptor antagonist, famotidine (B1672045). This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the principles and practices of using stable isotope-labeled internal standards in pharmacokinetic and other drug quantification studies.

Core Principles of Internal Standardization with this compound

In quantitative analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS/MS), an internal standard (IS) is a compound of known concentration added to a sample to correct for variations in sample preparation and instrument response. The ideal internal standard has chemical and physical properties that are nearly identical to the analyte of interest.

This compound, a deuterium-labeled version of famotidine, serves as an excellent internal standard for several key reasons:

  • Similar Physicochemical Properties: Due to the small mass difference between deuterium (B1214612) and hydrogen, this compound exhibits nearly identical chromatographic retention times, ionization efficiency, and extraction recovery to unlabeled famotidine. This ensures that any loss of analyte during sample processing is mirrored by a proportional loss of the internal standard.

  • Mass Spectrometric Distinguishability: Despite their similar chemical behavior, Famotidine and this compound are easily differentiated by a mass spectrometer due to their mass difference. This allows for the simultaneous detection and quantification of both the analyte and the internal standard.

  • Minimization of Matrix Effects: Biological matrices such as plasma and urine are complex and can interfere with the ionization of the analyte, a phenomenon known as the matrix effect. Because this compound co-elutes with famotidine and experiences the same matrix effects, the ratio of their peak areas remains constant, leading to more accurate and precise quantification.

Quantitative Data for Famotidine Analysis using this compound

The following tables summarize key quantitative parameters for a typical LC-MS/MS method for the analysis of famotidine using this compound as an internal standard.

Compound Precursor Ion (m/z) Product Ion (m/z)
Famotidine338.1189.1[1][2]
This compound342.1190[1][2]
Table 1: Mass Spectrometric Transitions for Famotidine and this compound.
Parameter Value
Linearity Range1 - 200 ng/mL[1][2]
Correlation Coefficient (r²)> 0.9999[3]
Lower Limit of Quantification (LLOQ)1 ng/mL[1][2]
Table 2: Typical Calibration Curve Parameters for Famotidine Quantification.

Experimental Protocol: Quantification of Famotidine in Rat Plasma

This section details a representative experimental protocol for the quantification of famotidine in a biological matrix using this compound as an internal standard.

Materials and Reagents
  • Famotidine reference standard

  • This compound (internal standard)

  • Methanol (B129727) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Rat plasma (blank)

Sample Preparation

A protein precipitation method is employed for sample preparation[1][2]:

  • To a 100 µL aliquot of rat plasma, add the working solution of this compound.

  • Add methanol to precipitate the plasma proteins.

  • Vortex the mixture thoroughly.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

Liquid Chromatography Conditions
  • Column: Agilent Gemini-NX C18 or equivalent[1][2]

  • Mobile Phase: A gradient of methanol and water containing 0.1% formic acid[1][2]

  • Flow Rate: 0.4 mL/min[1][2]

  • Injection Volume: 5 µL

Mass Spectrometry Conditions
  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • Transitions: As listed in Table 1.

Visualizing the Experimental Workflow and Signaling Pathway

To further elucidate the processes involved, the following diagrams illustrate the bioanalytical workflow and the pharmacological signaling pathway of famotidine.

experimental_workflow Bioanalytical Workflow for Famotidine Quantification cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Rat Plasma Sample add_is Spike with this compound (IS) plasma->add_is precipitate Protein Precipitation (Methanol) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_separation LC Separation supernatant->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection peak_integration Peak Area Integration ms_detection->peak_integration ratio_calc Calculate Peak Area Ratio (Analyte/IS) peak_integration->ratio_calc calibration_curve Plot Calibration Curve ratio_calc->calibration_curve quantification Quantify Famotidine Concentration calibration_curve->quantification

Bioanalytical workflow for famotidine quantification.

famotidine_signaling_pathway Famotidine Mechanism of Action: H2 Receptor Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm H2R Histamine (B1213489) H2 Receptor Gs Gs Protein H2R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Effectors (e.g., MEK/ERK, STAT1) PKA->Downstream Phosphorylates Histamine Histamine Histamine->H2R Activates Famotidine Famotidine (Antagonist) Famotidine->H2R Blocks ATP ATP ATP->AC

Famotidine's antagonistic effect on the H2 receptor signaling pathway.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of famotidine in biological matrices. Its properties as a stable isotope-labeled internal standard allow for the effective correction of analytical variability, thereby ensuring the reliability of pharmacokinetic and other quantitative studies. The detailed protocol and data presented in this guide provide a solid foundation for the development and validation of robust bioanalytical methods for famotidine.

References

Navigating the Quality Control Landscape of Famotidine-d4: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Famotidine-d4, a deuterium-labeled analog of the potent histamine (B1213489) H2 receptor antagonist Famotidine (B1672045), serves as a critical internal standard in pharmacokinetic and bioanalytical studies. Its utility hinges on a well-defined quality profile, meticulously documented in its Certificate of Analysis (CoA). This technical guide provides an in-depth overview of the typical specifications found on a this compound CoA, details the experimental methodologies employed for their determination, and visualizes the associated workflows and the compound's mechanism of action.

Core Specifications in a this compound Certificate of Analysis

The CoA for this compound provides a comprehensive summary of its identity, purity, and quality. The following tables outline the typical tests and their acceptance criteria.

Table 1: General Properties and Identification

TestSpecification
Appearance White to off-white solid
Molecular Formula C₈H₁₁D₄N₇O₂S₃[1]
Molecular Weight 341.47 g/mol [1]
Identity (¹H NMR) Conforms to the structure
Identity (Mass Spec) Conforms to the expected mass

Table 2: Purity and Assay

TestSpecificationMethod
Purity by HPLC ≥ 98.0%HPLC-UV
Isotopic Purity ≥ 99% Deuterium (B1214612) incorporationMass Spectrometry
Assay (by HPLC) 98.0% - 102.0%HPLC-UV
Related Substances Individual Impurity: ≤ 0.5%Total Impurities: ≤ 1.0%HPLC-UV

Table 3: Residual Solvents and Inorganic Impurities

TestSpecificationMethod
Residual Solvents Meets USP <467> requirements[2]GC-HS
Water Content ≤ 0.5%Karl Fischer Titration
Residue on Ignition ≤ 0.1%USP <281>

Experimental Protocols: A Closer Look

The specifications outlined above are determined through a series of rigorous analytical tests. The methodologies for these key experiments are detailed below.

Identification by Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol:

  • Sample Preparation: Accurately weigh and dissolve a sample of this compound in a suitable deuterated solvent, such as DMSO-d₆.[3][4]

  • Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire the ¹H NMR spectrum.

  • Analysis: The resulting spectrum is compared to a reference spectrum of Famotidine. The absence of signals at specific proton positions, corresponding to the sites of deuterium labeling, confirms the identity and deuteration of the compound.[3][4]

Purity and Assay by High-Performance Liquid Chromatography (HPLC)

Protocol:

  • Chromatographic System:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[5]

    • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH adjusted) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[5][6]

    • Flow Rate: Typically 1.0 - 1.5 mL/min.[5][6]

    • Detection: UV detector set at a wavelength where Famotidine exhibits maximum absorbance (e.g., 265 nm).[5]

  • Standard and Sample Preparation:

    • Standard Solution: Prepare a solution of Famotidine reference standard of known concentration in the mobile phase.

    • Sample Solution: Prepare a solution of the this compound sample at a similar concentration.

  • Analysis:

    • Inject equal volumes of the standard and sample solutions into the chromatograph.

    • Purity: The purity is calculated by the area percent method, where the area of the main this compound peak is expressed as a percentage of the total area of all peaks in the chromatogram.

    • Assay: The concentration of the this compound sample is determined by comparing its peak area to that of the reference standard.

Isotopic Purity by Mass Spectrometry

Protocol:

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography system (LC-MS).

  • Ionization: Electrospray ionization (ESI) is a common technique used for Famotidine.

  • Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ions is measured.

  • Analysis: The relative intensities of the ion corresponding to this compound and any residual unlabeled Famotidine are used to calculate the isotopic purity.

Residual Solvents by Gas Chromatography-Headspace (GC-HS)

Protocol:

  • Sample Preparation: An accurately weighed sample of this compound is placed in a headspace vial with a suitable solvent (e.g., dimethyl sulfoxide).

  • Incubation: The vial is heated to a specific temperature for a set period to allow volatile residual solvents to partition into the headspace.

  • Injection: A sample of the headspace gas is automatically injected into the gas chromatograph.

  • Chromatographic Separation: The residual solvents are separated on a capillary column (e.g., ZB-624).[7]

  • Detection: A Flame Ionization Detector (FID) is typically used for detection.[7]

  • Quantification: The concentration of each residual solvent is determined by comparing its peak area to that of a corresponding external standard. The results are then compared to the limits set by USP <467>.[2]

Visualizing Workflows and Mechanisms

To further elucidate the processes involved in the quality control of this compound and its biological function, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Weigh Famotidine Reference Standard Dissolve_Std Dissolve in Mobile Phase Standard->Dissolve_Std Sample Weigh this compound Sample Dissolve_Sample Dissolve in Mobile Phase Sample->Dissolve_Sample Inject Inject into HPLC System Dissolve_Std->Inject Dissolve_Sample->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (e.g., 265 nm) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate_Purity Calculate Purity (Area % Method) Integrate->Calculate_Purity Calculate_Assay Calculate Assay (vs. Standard) Integrate->Calculate_Assay

Caption: Workflow for Purity and Assay Determination by HPLC.

Famotidine_Signaling_Pathway cluster_cell Parietal Cell Histamine Histamine H2R Histamine H2 Receptor Histamine->H2R Binds to G_Protein Gs Protein H2R->G_Protein Activates Famotidine This compound Famotidine->H2R Blocks AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Proton_Pump H+/K+ ATPase (Proton Pump) PKA->Proton_Pump Activates Acid_Secretion Gastric Acid Secretion Proton_Pump->Acid_Secretion Leads to

Caption: Famotidine's Mechanism of Action via the Histamine H2 Receptor Signaling Pathway.

Conclusion

A thorough understanding of the specifications on a this compound Certificate of Analysis is paramount for ensuring the quality and reliability of research data. The analytical methods detailed in this guide provide the framework for establishing the identity, purity, and overall quality of this essential internal standard. By adhering to these rigorous quality control measures, researchers and drug development professionals can confidently employ this compound in their critical analytical applications.

References

Commercial Sources and Availability of Famotidine-d4: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial sources, availability, and key applications of Famotidine-d4. It is intended to serve as a valuable resource for researchers and professionals engaged in drug development and bioanalytical studies. This document includes a summary of commercial suppliers, detailed experimental protocols for its use as an internal standard, and diagrams illustrating its mechanism of action and analytical workflows.

Introduction to this compound

This compound is a deuterated analog of Famotidine, a potent histamine (B1213489) H2 receptor antagonist used to treat conditions caused by excess stomach acid. The replacement of four hydrogen atoms with deuterium (B1214612) atoms results in a stable, isotopically labeled compound with a higher molecular weight. This key feature makes this compound an ideal internal standard for quantitative bioanalysis by mass spectrometry, as it exhibits similar chemical and physical properties to the unlabeled drug but is distinguishable by its mass-to-charge ratio (m/z).

Commercial Availability

A number of chemical suppliers offer this compound for research purposes. The available products vary in terms of purity, pack size, and price. The following table summarizes the offerings from several prominent suppliers.

SupplierProduct CodeCAS NumberMolecular FormulaMolecular Weight ( g/mol )PurityAvailable Pack Sizes
MedChemExpress HY-112048S2707433-64-3C₈H₁₁D₄N₇O₂S₃341.47>98%1 mg, 5 mg, 10 mg, 50 mg
LGC Standards TRC-F102253Unlabeled: 76824-35-6C₈H₁₁D₄N₇O₂S₃341.47>95% (HPLC)1 mg, 10 mg
Clearsynth CS-O-152242707433-64-3C₈H₁₁D₄N₇O₂S₃341.47Not specified1 mg, 2.5 mg, 5 mg, 10 mg, 25 mg
Simson Pharma F100014Unlabeled: 76824-35-6C₈H₁₁D₄N₇O₂S₃341.47Not specifiedInquire for pack sizes
Pharmaffiliates PA STI 040570Not AvailableC₈H₁₁D₄N₇O₂S₃341.47Not specifiedInquire for pack sizes
Santa Cruz Biotechnology sc-219488Unlabeled: 76824-35-6C₈H₁₁D₄N₇O₂S₃341.47Not specifiedInquire for pack sizes
Alentris Research ALN-F008D01Not AvailableC₈H₁₁D₄N₇O₂S₃341.5Not specifiedInquire for pack sizes

Note: Pricing information is subject to change and is best obtained directly from the suppliers. The CAS number for the deuterated compound may not always be provided; in such cases, the CAS number for the unlabeled Famotidine is often referenced.

Application in Bioanalytical Methods: Use as an Internal Standard

The primary application of this compound is as an internal standard (IS) in bioanalytical methods, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. The use of a stable isotope-labeled IS is considered the gold standard in quantitative bioanalysis as it helps to correct for variability during sample preparation, injection, and ionization in the mass spectrometer.[1]

Rationale for Using a Deuterated Internal Standard

The use of a deuterated internal standard provides several advantages over using a structural analog. The co-elution of the deuterated IS with the analyte of interest allows for effective compensation for matrix effects, which can cause ion suppression or enhancement and are a common source of variability and inaccuracy in bioanalytical data.[2]

G cluster_0 Challenges in Bioanalysis cluster_1 Solution cluster_2 Ideal Properties of an IS Sample Variability Sample Variability Internal Standard (IS) Internal Standard (IS) Sample Variability->Internal Standard (IS) Matrix Effects Matrix Effects Matrix Effects->Internal Standard (IS) Instrumental Drift Instrumental Drift Instrumental Drift->Internal Standard (IS) Similar Physicochemical Properties Similar Physicochemical Properties Internal Standard (IS)->Similar Physicochemical Properties Co-elution with Analyte Co-elution with Analyte Internal Standard (IS)->Co-elution with Analyte Distinguishable by MS Distinguishable by MS Internal Standard (IS)->Distinguishable by MS Stable Isotope-Labeled IS (e.g., this compound) Stable Isotope-Labeled IS (e.g., this compound) Similar Physicochemical Properties->Stable Isotope-Labeled IS (e.g., this compound) Co-elution with Analyte->Stable Isotope-Labeled IS (e.g., this compound) Distinguishable by MS->Stable Isotope-Labeled IS (e.g., this compound) G Start Start Sample Collection (Plasma) Sample Collection (Plasma) Start->Sample Collection (Plasma) Spike with this compound (IS) Spike with this compound (IS) Sample Collection (Plasma)->Spike with this compound (IS) Protein Precipitation Protein Precipitation Spike with this compound (IS)->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Transfer Supernatant Transfer Centrifugation->Supernatant Transfer LC-MS/MS Analysis LC-MS/MS Analysis Supernatant Transfer->LC-MS/MS Analysis Data Processing (Peak Integration) Data Processing (Peak Integration) LC-MS/MS Analysis->Data Processing (Peak Integration) Quantification (Calibration Curve) Quantification (Calibration Curve) Data Processing (Peak Integration)->Quantification (Calibration Curve) End End Quantification (Calibration Curve)->End G cluster_0 Parietal Cell Histamine Histamine H2 Receptor H2 Receptor Histamine->H2 Receptor Binds Gs Protein Gs Protein H2 Receptor->Gs Protein Activates Adenylyl Cyclase Adenylyl Cyclase Gs Protein->Adenylyl Cyclase Activates cAMP cAMP Adenylyl Cyclase->cAMP Converts ATP ATP ATP->Adenylyl Cyclase PKA PKA cAMP->PKA Activates Proton Pump (H+/K+ ATPase) Proton Pump (H+/K+ ATPase) PKA->Proton Pump (H+/K+ ATPase) Phosphorylates/ Activates H+ Secretion H+ Secretion Proton Pump (H+/K+ ATPase)->H+ Secretion Famotidine Famotidine Famotidine->H2 Receptor Blocks

References

Spectroscopic Analysis of Famotidine-d4: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of Famotidine-d4, a deuterated isotopologue of the histamine (B1213489) H2-receptor antagonist, Famotidine. This document details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, offering a crucial resource for researchers involved in the development, quality control, and metabolic studies of this pharmaceutical compound.

Introduction to this compound

Famotidine is a potent competitive antagonist of histamine H2-receptors, widely used in the treatment of gastric acid-related disorders. The deuterated version, this compound, is commonly utilized as an internal standard in pharmacokinetic and bioanalytical studies due to its similar chemical properties to the parent drug and its distinct mass spectrometric signature. The deuterium (B1214612) atoms are typically located on the ethyl chain of the molecule. Understanding its spectroscopic characteristics is paramount for its accurate identification, quantification, and quality assessment.

Spectroscopic Data

The following sections present the expected quantitative data from the spectroscopic analysis of this compound. The data for NMR and IR are inferred from the well-documented spectra of Famotidine, with considerations for the isotopic labeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. The primary difference in the ¹H NMR spectrum compared to Famotidine will be the absence of signals corresponding to the deuterated positions. The ¹³C NMR spectrum will show minor changes in the chemical shifts of the carbons bearing deuterium atoms due to isotopic effects.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound in DMSO-d₆

Chemical Shift (δ) ppmMultiplicityAssignment
7.10sThiazole-H
6.85br s-NH₂
6.50br s-SO₂NH₂
3.65s-S-CH₂-Thiazole
2.7 (approx.)t-CH₂-S-
Signal Absent--CD₂-CH₂-
Signal Absent--CH₂-CD₂-

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration. The signals for the deuterated positions will be absent in the ¹H NMR spectrum.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound in DMSO-d₆

Chemical Shift (δ) ppmAssignment
168.1Guanidine C
150.5Thiazole (B1198619) C-2
142.1Thiazole C-4
108.2Thiazole C-5
~40-CH₂-S-
~30-CD₂-CH₂- (Signal may be broadened or show a different multiplicity)
~28-S-CH₂-Thiazole
~25-CH₂-CD₂- (Signal may be broadened or show a different multiplicity)

Note: Carbons directly attached to deuterium will exhibit a characteristic triplet in proton-decoupled ¹³C NMR due to C-D coupling.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to be very similar to that of Famotidine, as the fundamental vibrations of the main functional groups (amines, amides, sulfonyl group, and the thiazole ring) will be largely unaffected by the deuterium substitution on the ethyl chain. Minor shifts in C-D stretching and bending vibrations will be present but may be difficult to discern in a complex spectrum.

Table 3: Key IR Absorption Bands for Famotidine

Wavenumber (cm⁻¹)Functional Group Assignment
3398, 3349N-H stretching (amines, amides)[1]
3104Aromatic C-H stretching[1]
1597, 1530N-H bending, C=N stretching[1]
1426C-H bending[1]
1331, 1276S=O stretching (sulfonyl group)[1]
Mass Spectrometry (MS)

Mass spectrometry is the definitive technique for confirming the identity and isotopic purity of this compound. The molecular weight of this compound is higher than that of Famotidine by four mass units.

Table 4: Mass Spectrometric Data for this compound

ParameterValue
Molecular FormulaC₈H₁₁D₄N₇O₂S₃
Molecular Weight341.47 g/mol
Monitored Transition (m/z)342.1 → 190[2]

Experimental Protocols

The following are generalized experimental protocols for obtaining high-quality spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

    • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex mixer.

    • Filter the solution through a glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher field strength.

    • Pulse Sequence: Standard single-pulse experiment.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Relaxation Delay: 1-5 seconds.

    • Spectral Width: Approximately 12-16 ppm.

    • Referencing: Calibrate the spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 400 MHz or higher field strength.

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Number of Scans: 1024 or more, as ¹³C is less sensitive.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: Approximately 200-220 ppm.

    • Referencing: Calibrate the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Infrared (IR) Spectroscopy (FTIR)
  • Sample Preparation:

    • Thoroughly dry both the this compound sample and potassium bromide (KBr) powder to remove any moisture.

    • In an agate mortar, grind 1-2 mg of this compound with approximately 100-200 mg of KBr until a fine, homogeneous powder is obtained.

    • Transfer the mixture to a pellet-pressing die.

    • Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Collect a background spectrum of the empty sample compartment.

    • Collect the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

    • The final spectrum should be reported in terms of transmittance or absorbance.

  • Sample Preparation:

    • Ensure the ATR crystal surface is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Data Acquisition:

    • Place a small amount of the solid this compound powder directly onto the ATR crystal.

    • Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum.

Mass Spectrometry (MS)
  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727), acetonitrile) at a concentration of approximately 1 mg/mL.

    • Perform serial dilutions to a final concentration suitable for the instrument's sensitivity (typically in the ng/mL to µg/mL range).

    • The final solution should be prepared in a solvent compatible with the chosen ionization method and mobile phase if using LC-MS.

  • Instrumentation (LC-MS/MS):

    • Liquid Chromatography (LC):

      • Column: A C18 reversed-phase column is commonly used.

      • Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with a modifier like formic acid to improve ionization.

    • Mass Spectrometry (MS):

      • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typically used.

      • Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for quantitative analysis, monitoring the transition from the parent ion to a specific fragment ion.

      • Collision Gas: Argon is commonly used for collision-induced dissociation.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a pharmaceutical compound like this compound.

Spectroscopic_Analysis_Workflow Spectroscopic Analysis Workflow for this compound cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Interpretation cluster_conclusion Final Output Sample This compound (Pure Substance) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare KBr Pellet or use ATR Sample->Prep_IR Prep_MS Dissolve and Dilute in Volatile Solvent Sample->Prep_MS NMR NMR Spectrometer (¹H and ¹³C) Prep_NMR->NMR IR FTIR Spectrometer Prep_IR->IR MS Mass Spectrometer (e.g., LC-MS/MS) Prep_MS->MS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Absorption Bands (Wavenumbers) IR->IR_Data MS_Data Mass-to-Charge Ratio (m/z), Fragmentation Pattern MS->MS_Data Conclusion Structural Confirmation & Purity Assessment NMR_Data->Conclusion IR_Data->Conclusion MS_Data->Conclusion

Spectroscopic Analysis Workflow

This guide provides a foundational understanding of the spectroscopic analysis of this compound. Researchers should adapt the specific experimental parameters based on the instrumentation available and the specific requirements of their study.

References

Understanding the Kinetic Isotope Effect in Famotidine-d4: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the kinetic isotope effect (KIE) with a specific focus on Famotidine-d4, a deuterated analog of the widely used histamine (B1213489) H2-receptor antagonist, Famotidine (B1672045). This document delves into the core principles of KIE, the metabolic pathways of Famotidine, and the potential impact of deuterium (B1214612) substitution on its pharmacokinetic profile. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this area.

Introduction to the Kinetic Isotope Effect and Drug Metabolism

The kinetic isotope effect is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its heavier isotopes.[1] In pharmaceutical sciences, the substitution of hydrogen (¹H) with its heavier, stable isotope deuterium (²H or D) is of particular interest. The C-D bond is stronger and has a lower vibrational frequency than the C-H bond, meaning more energy is required to break the C-D bond.[2] This difference can lead to a slower reaction rate if the C-H bond cleavage is the rate-determining step of the reaction.[2] This is known as a primary kinetic isotope effect.[3]

For many drugs, metabolism by cytochrome P450 (CYP) enzymes involves the cleavage of C-H bonds.[4][5][6] By strategically replacing hydrogen with deuterium at these metabolic "hot spots," it is possible to slow down the rate of metabolism.[7] This can lead to several potential therapeutic advantages, including:

  • Increased drug exposure (AUC): A slower metabolism can lead to higher and more sustained plasma concentrations of the drug.

  • Longer half-life (t½): This may allow for less frequent dosing, improving patient compliance.

  • Reduced formation of toxic metabolites: By altering the metabolic pathway, the formation of undesirable metabolites can be minimized.[7]

  • Improved safety and tolerability profile.

Famotidine is primarily metabolized in the liver to an inactive S-oxide metabolite.[8] While it undergoes minimal first-pass metabolism, this metabolic pathway presents an opportunity for exploring the kinetic isotope effect.[8][9] this compound is a deuterated version of Famotidine, where four hydrogen atoms have been replaced by deuterium.[8][10] Understanding the KIE in this compound is crucial for evaluating its potential as a therapeutically enhanced alternative to Famotidine.

Famotidine: Mechanism of Action and Pharmacokinetics

Famotidine is a competitive histamine H2-receptor antagonist.[9] It selectively binds to H2 receptors on the basolateral membrane of gastric parietal cells, inhibiting the action of histamine and thereby reducing the secretion of gastric acid.[9]

The pharmacokinetic parameters of Famotidine have been well-characterized and are summarized in the table below.

ParameterValueReference
Bioavailability 40-45%[3][9]
Time to Peak Plasma Concentration (Tmax) 1-3 hours (oral)[9]
Elimination Half-life (t½) 2.5-3.5 hours[3][9]
Volume of Distribution (Vd) 1.0-1.3 L/kg[3][9]
Plasma Protein Binding 15-22%[3]
Metabolism ~30-35% Hepatic (S-oxidation)[8]
Excretion ~65-70% Renal (unchanged)[8]

The Metabolic Pathway of Famotidine

The primary metabolic pathway of Famotidine is S-oxidation, which is mediated by the cytochrome P450 system, specifically CYP1A2.[9] This reaction results in the formation of Famotidine S-oxide, a pharmacologically inactive metabolite.[8]

Famotidine Famotidine CYP1A2 CYP1A2 (and other CYPs) Famotidine->CYP1A2 Hepatic Metabolism (~30-35%) Excretion_Unchanged Renal Excretion (Unchanged) Famotidine->Excretion_Unchanged Renal Excretion (~65-70%) S_Oxide Famotidine S-oxide (inactive metabolite) CYP1A2->S_Oxide Excretion_Metabolite Metabolite Excretion S_Oxide->Excretion_Metabolite

Figure 1: Metabolic Pathway of Famotidine.

The Kinetic Isotope Effect in this compound: A Quantitative Perspective

The following table presents the established pharmacokinetic parameters for Famotidine and the anticipated changes for this compound based on the kinetic isotope effect.

ParameterFamotidine (Observed)This compound (Anticipated Change)Rationale for Anticipated Change
Metabolic Clearance (CLm) Not explicitly defined, but contributes to ~30-35% of total clearance.[8] (Decrease)Slower rate of S-oxidation due to the primary kinetic isotope effect at the site of deuteration.
Total Clearance (CL) 250-450 mL/min[3] (Decrease)As metabolic clearance is a component of total clearance, a decrease in CLm would lead to a decrease in total clearance.
Elimination Half-life (t½) 2.5-3.5 hours[3][9] (Increase)A lower clearance rate would result in a longer elimination half-life.
Area Under the Curve (AUC) Dose-dependent (Increase)Slower clearance would lead to greater overall drug exposure.

Experimental Protocols for Assessing the Kinetic Isotope Effect of this compound

To empirically determine the kinetic isotope effect of this compound, a series of in vitro and in vivo experiments are necessary. The following are detailed protocols based on established methodologies for studying deuterated compounds.

In Vitro Metabolic Stability Assay in Human Liver Microsomes

This assay is designed to compare the rate of metabolism of Famotidine and this compound in a controlled in vitro system that mimics hepatic metabolism.

Materials:

  • Famotidine and this compound reference standards

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile (B52724) (ACN) with an internal standard (e.g., a structurally related but chromatographically distinct compound)

  • 96-well plates

  • Incubator and centrifuge

Procedure:

  • Preparation of Solutions:

    • Prepare stock solutions of Famotidine and this compound in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of the test compounds by diluting the stock solutions in the incubation buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Prepare the quenching solution: ice-cold acetonitrile containing the internal standard.[11]

  • Incubation:

    • In a 96-well plate, add the human liver microsome suspension and the working solution of either Famotidine or this compound.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate the plate at 37°C with gentle shaking.[12]

  • Sampling and Reaction Termination:

    • At predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.[11]

    • Immediately add the aliquot to a separate well containing the ice-cold ACN with the internal standard to stop the reaction and precipitate proteins.[11]

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

    • Quantify the remaining parent compound (Famotidine or this compound) at each time point using a validated LC-MS/MS method.

Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

  • Plot the natural logarithm of the percent remaining versus time.

  • The slope of the linear regression of this plot gives the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

  • The kinetic isotope effect (KIE) can be calculated as the ratio of the half-life of this compound to the half-life of Famotidine: KIE = t½ (this compound) / t½ (Famotidine).

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prep_Solutions Prepare Solutions: - Famotidine/Famotidine-d4 - HLM - NADPH System - Quenching Solution Mix Mix HLM and Test Compound Prep_Solutions->Mix Preincubation Pre-incubate at 37°C Mix->Preincubation Initiate Initiate with NADPH System Preincubation->Initiate Incubate Incubate at 37°C Initiate->Incubate Sampling Sample at Time Points Incubate->Sampling Terminate Terminate with Cold ACN + IS Sampling->Terminate Centrifuge Centrifuge Terminate->Centrifuge Analyze LC-MS/MS Analysis Centrifuge->Analyze Data Data Analysis (t½, KIE) Analyze->Data

Figure 2: In Vitro Microsomal Stability Assay Workflow.

LC-MS/MS Method for Quantification of Famotidine and this compound

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for accurately quantifying Famotidine and this compound in biological matrices.

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example):

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).[13]

  • Mobile Phase A: 0.1% formic acid in water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: A suitable gradient to achieve separation of the analytes from matrix components.

  • Flow Rate: 0.4 mL/min.[14]

  • Injection Volume: 5 µL.[13]

Mass Spectrometric Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[13]

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Famotidine: Q1: m/z 338.1 → Q3: m/z 189.1[14]

    • This compound: Q1: m/z 342.1 → Q3: m/z 190.0[14]

    • Internal Standard: To be determined based on the selected compound.

Sample Preparation (from plasma):

  • To 100 µL of plasma, add 25 µL of the internal standard working solution.[13]

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.[13]

  • Vortex for 1 minute and then centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes.[13]

  • Transfer the supernatant to a clean vial or 96-well plate for injection into the LC-MS/MS system.[13]

Conclusion

The kinetic isotope effect is a powerful tool in drug development that can be leveraged to improve the pharmacokinetic properties of existing drugs. For Famotidine, deuteration at metabolically active sites, creating this compound, holds the potential to slow down its S-oxidation, thereby increasing its half-life and overall exposure. While direct comparative clinical data for this compound is currently limited, the established principles of KIE and the well-characterized metabolism of Famotidine provide a strong rationale for its development. The experimental protocols outlined in this guide offer a robust framework for researchers to quantitatively assess the KIE of this compound and to further explore its therapeutic potential. Such studies are crucial for translating the theoretical benefits of deuteration into tangible clinical advantages for patients.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of Famotidine-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Famotidine (B1672045) is a potent histamine (B1213489) H₂ receptor antagonist widely used in the treatment of peptic ulcers and gastroesophageal reflux disease. Its deuterated analog, Famotidine-d4, in which four hydrogen atoms on the propylene (B89431) chain are replaced by deuterium (B1214612), serves as a valuable internal standard for pharmacokinetic and metabolic studies. Understanding the precise molecular structure and conformational behavior of this compound is crucial for its application in analytical methodologies and for a deeper comprehension of its interaction with biological systems. This technical guide provides a comprehensive overview of the solid-state and solution-state structure of Famotidine, which serves as a close proxy for this compound, supported by experimental data from X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.

Molecular Structure of Famotidine

The molecular formula of this compound is C₈H₁₁D₄N₇O₂S₃, with a molecular weight of approximately 341.47 g/mol .[1][2][3][4] The systematic IUPAC name for this compound is (Z)-3-(((2-((diaminomethylene)amino)thiazol-4-yl)methyl)thio)-N'-sulfamoylpropanimidamide-d4.[1]

The molecular structure consists of a guanidinothiazole ring connected via a methylthioethyl chain to a sulfamoylpropanimidamide group. The positions of deuterium labeling are on the two methylene (B1212753) groups of the propanimidamide (B3024157) side chain.

Caption: 2D representation of the this compound molecular structure.

Solid-State Structure and Conformation

The solid-state structure of Famotidine has been elucidated through single-crystal X-ray diffraction studies, primarily of its cocrystals. A detailed analysis of a Famotidine-malonic acid (FMT-MAL) cocrystal provides significant insights into the geometry of the Famotidine molecule in the crystalline state.

Crystallographic Data

The crystal structure of the FMT-MAL cocrystal is monoclinic with the space group P21/n. The unit cell parameters are detailed in the table below.

Crystal ParameterValue
Crystal SystemMonoclinic
Space GroupP21/n
a (Å)7.0748(3)
b (Å)26.6502(9)
c (Å)9.9823(4)
α (°)90
β (°)104.2228(12)
γ (°)90
Volume (ų)1824.42(12)
Z4

Data from the single-crystal X-ray diffraction of a Famotidine-malonic acid cocrystal.

Molecular Geometry

The asymmetric unit of the cocrystal contains one molecule of Famotidine and one molecule of malonic acid, linked by intermolecular hydrogen bonds. The Famotidine molecule adopts a specific conformation in the solid state. Selected bond lengths and angles are presented in the following tables.

Table of Selected Bond Lengths (Å)

Atom 1Atom 2Length (Å)
S(1)C(2)1.727(3)
S(1)C(5)1.710(3)
S(2)C(6)1.815(3)
S(2)C(7)1.808(4)
S(3)O(1)1.433(2)
S(3)O(2)1.435(2)
S(3)N(6)1.613(2)
S(3)N(7)1.609(3)
N(1)C(1)1.325(4)
N(2)C(1)1.334(4)
N(3)C(1)1.355(3)
N(3)C(2)1.378(3)
N(4)C(2)1.313(4)
C(4)C(5)1.348(4)
C(4)C(6)1.498(4)
C(7)C(8)1.505(5)

Atom numbering corresponds to the crystallographic data from Zhang et al. (2019).

Table of Selected Bond Angles (°)

Atom 1Atom 2Atom 3Angle (°)
C(2)S(1)C(5)91.53(14)
C(6)S(2)C(7)101.43(16)
O(1)S(3)O(2)118.66(14)
O(1)S(3)N(6)107.59(13)
O(2)S(3)N(6)107.82(13)
N(6)S(3)N(7)106.09(13)
N(1)C(1)N(2)119.3(3)
N(1)C(1)N(3)120.2(3)
N(2)C(1)N(3)120.5(3)
S(1)C(2)N(3)114.5(2)
S(1)C(2)N(4)122.2(2)
N(3)C(2)N(4)123.3(3)
C(5)C(4)C(6)127.8(3)

Atom numbering corresponds to the crystallographic data from Zhang et al. (2019).

Solution-State Conformation

The conformation of Famotidine in solution has been investigated using multinuclear one- and two-dimensional NMR spectroscopy in both DMSO-d₆ and water. These studies have revealed that the conformation in solution can differ significantly from that observed in the solid state.

Contrary to earlier hypotheses that suggested a folded conformation in solution stabilized by an intramolecular hydrogen bond, detailed NMR experiments have shown that Famotidine predominantly exists in an extended conformation in DMSO-d₆. The presence of an intramolecular hydrogen bond between a sulfonamide proton and the thiazole (B1198619) nitrogen was disproven.

The aqueous acid-base properties of Famotidine have also been clarified, identifying four distinct protonation steps. The basicity order is as follows:

  • Sulfonamidate anion (protonates at pH ≈ 11.3)

  • Guanidine group (protonates at pH ≈ 6.8)

  • Amidine and thiazole moieties (two overlapping protonations in strongly acidic solutions)

cluster_solid Solid State cluster_solution Solution (DMSO-d6) Folded Folded Conformation Extended Extended Conformation Folded->Extended Predominant form in solution

Caption: Conformational preference of Famotidine in different states.

Experimental Protocols

Single-Crystal X-ray Diffraction

The crystallographic data for the Famotidine-malonic acid cocrystal was obtained using the following general protocol:

  • Crystal Growth: Single crystals of the cocrystal were grown by slow evaporation of a solution containing equimolar amounts of Famotidine and malonic acid.

  • Data Collection: A suitable single crystal was mounted on a diffractometer. X-ray diffraction data were collected at a controlled temperature using a specific radiation source (e.g., Mo Kα or Cu Kα).

  • Structure Solution and Refinement: The collected diffraction data were processed to determine the unit cell dimensions and space group. The crystal structure was solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were typically placed in calculated positions and refined using a riding model.

start Start cocrystallization Cocrystallization of Famotidine and Malonic Acid start->cocrystallization crystal_selection Selection of a Single Crystal cocrystallization->crystal_selection xray_diffraction X-ray Diffraction Data Collection crystal_selection->xray_diffraction data_processing Data Processing and Structure Solution xray_diffraction->data_processing refinement Structure Refinement data_processing->refinement final_structure Final Crystal Structure refinement->final_structure

Caption: Experimental workflow for single-crystal X-ray diffraction.

NMR Spectroscopy

The solution-state NMR studies of Famotidine were conducted using the following general procedures:

  • Sample Preparation: Samples of Famotidine were dissolved in deuterated solvents, typically DMSO-d₆ or D₂O, to a specific concentration. For pH-dependent studies, a series of samples were prepared at different pH values.

  • NMR Data Acquisition: A suite of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR spectra were acquired on a high-field NMR spectrometer.

  • Spectral Assignment and Analysis: The acquired spectra were processed and analyzed to assign the ¹H, ¹³C, and ¹⁵N chemical shifts. Through-bond correlations from COSY, HSQC, and HMBC spectra were used for unequivocal assignments. Through-space correlations from NOESY spectra were used to probe the spatial proximity of protons and deduce the solution-state conformation. The pH-titration data from a series of ¹H and HSQC spectra were used to determine the pKa values of the different functional groups.

Conclusion

This technical guide has provided a detailed overview of the molecular structure and conformational properties of Famotidine, serving as a robust proxy for its deuterated analog, this compound. The solid-state structure, as determined by X-ray crystallography of a cocrystal, reveals a specific folded conformation with defined bond lengths and angles. In contrast, solution-state NMR studies indicate a predominantly extended conformation in DMSO-d₆, highlighting the influence of the environment on the molecular structure. While specific experimental data for this compound remains to be published, the comprehensive information on unlabeled Famotidine provides a strong foundation for researchers, scientists, and drug development professionals working with this important molecule and its isotopically labeled variants. Further computational studies, such as Density Functional Theory (DFT) calculations and molecular dynamics simulations, could provide deeper insights into the conformational landscape and energetic preferences of both Famotidine and this compound.

References

Methodological & Application

Application Note: Quantification of Famotidine in Human Plasma Using a Validated LC-MS/MS Method with Famotidine-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of famotidine (B1672045) in human plasma. The method utilizes a stable isotope-labeled internal standard, famotidine-d4, to ensure high accuracy and precision. Sample preparation is achieved through a straightforward protein precipitation procedure, offering high throughput for clinical and pharmacokinetic studies. The chromatographic separation is performed on a C18 reversed-phase column with a gradient elution, followed by detection using a triple quadrupole mass spectrometer in positive electrospray ionization mode. This method has been validated for linearity, accuracy, precision, and sensitivity, demonstrating its suitability for bioanalytical applications in drug development and therapeutic drug monitoring.

Introduction

Famotidine is a potent histamine (B1213489) H2-receptor antagonist widely used for the treatment of gastric ulcers, gastroesophageal reflux disease (GERD), and other conditions associated with excessive stomach acid production. Accurate quantification of famotidine in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This document provides a detailed protocol for a validated LC-MS/MS method employing this compound as the internal standard (IS) for the reliable quantification of famotidine in human plasma. The use of a stable isotope-labeled internal standard minimizes variability due to sample preparation and matrix effects, leading to more accurate and precise results.

Experimental

  • Famotidine reference standard (≥98% purity)

  • This compound internal standard (≥98% purity, isotopic purity ≥99%)

  • HPLC-grade methanol

  • HPLC-grade acetonitrile (B52724)

  • Formic acid (LC-MS grade)

  • Ammonium (B1175870) acetate (B1210297) (LC-MS grade)

  • Ultrapure water

  • Human plasma (drug-free)

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A reversed-phase C18 column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or Phenomenex Synergi™ Hydro-RP™ column, 150 × 4.6 mm, 4 μm) is recommended.[1][2]

  • Famotidine Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of famotidine in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the famotidine stock solution in a 50:50 mixture of acetonitrile and water to create calibration curve (CC) standards and quality control (QC) samples.[2]

  • Internal Standard (IS) Working Solution: Prepare a working solution of this compound (e.g., 100 ng/mL) in 50:50 acetonitrile:water.[2]

The protein precipitation method is a common and efficient technique for extracting famotidine from plasma.[2][3][4][5]

  • Aliquot 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 25 µL of the appropriate calibration curve or quality control working solution (or blank solution for blank samples).

  • Add 25 µL of the this compound internal standard working solution to all tubes except the blank.

  • Vortex mix for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant to a clean vial or 96-well plate.

  • Inject an aliquot (e.g., 5 µL) onto the LC-MS/MS system.

Alternatively, liquid-liquid extraction can be employed. Plasma samples can be alkalized with ammonium hydroxide (B78521) and extracted with ethyl acetate.[1][6]

The following are representative LC-MS/MS parameters and may require optimization for specific instrumentation.

Table 1: Chromatographic Conditions

ParameterCondition
Column Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent
Mobile Phase A 0.1% Formic Acid in Water or 10 mM Ammonium Acetate in Water[1][2][7]
Mobile Phase B Acetonitrile or Methanol[1][3][4]
Flow Rate 0.4 mL/min[5][7]
Gradient Optimized to ensure separation from matrix components (e.g., a gradient from 5% to 95% B over several minutes)
Injection Volume 5 µL
Column Temperature 40°C

Table 2: Mass Spectrometric Conditions

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive[1][2]
Scan Type Multiple Reaction Monitoring (MRM)[3][4]
Capillary Voltage 3.5 kV[1]
Source Temperature 150°C
Desolvation Temperature 350°C[1]
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr

Table 3: MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Famotidine338.1189.1
This compound342.1190.0

Note: The monitored transition for famotidine is m/z 338.1 → 189.1.[7] For this compound, the transition is m/z 342.1 → 190.[7]

Method Validation Summary

The described method should be fully validated according to regulatory guidelines. The following table summarizes typical validation parameters reported for similar methods.

Table 4: Summary of Quantitative Performance

ParameterTypical Range/Value
Linearity Range 1 - 250 ng/mL[4][7]
Correlation Coefficient (r²) > 0.99[1][6]
Lower Limit of Quantification (LLOQ) 1 - 2.5 ng/mL[4][7]
Intra- and Inter-day Precision (%RSD) < 15%[6]
Accuracy (% Bias) Within ±15% (±20% at LLOQ)[6]
Extraction Recovery > 80%[4]
Matrix Effect Typically between 89.01% and 95.73%[4]

Visual Protocols and Relationships

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 100 µL Human Plasma add_standards Spike with Calibration Standards/QCs plasma->add_standards add_is Add this compound (IS) precipitate Add Acetonitrile for Protein Precipitation add_is->precipitate add_standards->add_is vortex Vortex precipitate->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject chromatography Chromatographic Separation (C18 Column) inject->chromatography detection MS/MS Detection (MRM) chromatography->detection integrate Peak Integration detection->integrate ratio Calculate Peak Area Ratio (Analyte/IS) integrate->ratio quantify Quantify using Calibration Curve ratio->quantify

Caption: Experimental workflow for Famotidine quantification.

G cluster_ratio Ratio Calculation cluster_result Final Result A_prep Variable loss during sample prep A_ion Variable ionization in MS source A_prep->A_ion IS_prep Similar loss during sample prep A_prep->IS_prep Compensates for A_signal Analyte Signal A_ion->A_signal IS_ion Similar ionization in MS source A_ion->IS_ion Compensates for Ratio Peak Area Ratio (Analyte/IS) A_signal->Ratio IS_prep->IS_ion IS_signal IS Signal IS_ion->IS_signal IS_signal->Ratio Result Accurate Quantification Ratio->Result

Caption: Principle of internal standard use in LC-MS/MS.

Conclusion

The LC-MS/MS method presented here provides a reliable, sensitive, and specific protocol for the quantification of famotidine in human plasma. The use of a deuterated internal standard, this compound, ensures the accuracy and precision of the results. The simple protein precipitation sample preparation allows for high-throughput analysis, making this method well-suited for regulated bioanalysis in support of pharmacokinetic and clinical studies.

References

Application Note: High-Throughput UPLC-MS/MS Assay for Famotidine Quantification in Human Plasma Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantitative analysis of Famotidine in human plasma. The protocol employs a stable, deuterated internal standard (Famotidine-d4) for accurate quantification. A straightforward protein precipitation method is utilized for sample preparation, ensuring high throughput and excellent recovery. Chromatographic separation is achieved on a C18 column with a rapid gradient elution, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is highly suitable for pharmacokinetic studies and clinical research applications requiring precise and reliable measurement of Famotidine.

Introduction

Famotidine is a potent histamine (B1213489) H2-receptor antagonist widely used for the treatment of peptic ulcers and gastroesophageal reflux disease.[1] Accurate determination of Famotidine concentrations in biological matrices is crucial for pharmacokinetic and bioequivalence studies. This UPLC-MS/MS method offers superior sensitivity and specificity compared to conventional HPLC techniques, enabling the use of smaller sample volumes and achieving lower limits of quantification. The use of a deuterated internal standard, this compound, minimizes variability due to matrix effects and sample processing, thereby enhancing the accuracy and precision of the results.

Experimental Protocol

Materials and Reagents
  • Analytes: Famotidine reference standard, this compound internal standard (IS).[1]

  • Solvents: Acetonitrile (B52724) (ACN) and Methanol (MeOH) of HPLC grade or higher, Formic acid (FA), HPLC grade water.[1]

  • Plasma: Blank human plasma (K2-EDTA as anticoagulant).[1]

Instrumentation
  • UPLC System: Waters Acquity UPLC or equivalent system.[1]

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex API 5500 or Waters Xevo TQ-S) equipped with an electrospray ionization (ESI) source.[1]

  • Analytical Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.[1]

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Famotidine and this compound in methanol.[1]

  • Working Solutions: Prepare serial dilutions of the Famotidine stock solution in a 50:50 mixture of acetonitrile and water to create calibration curve (CC) standards and quality control (QC) samples.[1]

  • Internal Standard (IS) Working Solution: Prepare a 100 ng/mL solution of this compound in 50:50 acetonitrile:water.[1]

Sample Preparation (Protein Precipitation)
  • Aliquot 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 25 µL of the appropriate calibration curve or quality control working solution (for blank samples, add 25 µL of the 50:50 acetonitrile:water mixture).

  • Add 25 µL of the IS working solution (100 ng/mL this compound) to all tubes except the blank.

  • Vortex mix for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.[1]

  • Vortex for 1 minute.[1]

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.[1]

  • Transfer 200 µL of the supernatant to a clean vial or a 96-well plate.

  • Inject 5 µL onto the UPLC-MS/MS system.[1]

UPLC-MS/MS Conditions

UPLC Parameters

ParameterValue
Column Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm[1]
Mobile Phase A 0.1% Formic Acid in Water[1]
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min[2]
Injection Volume 5 µL[1]
Column Temperature 30°C[3]
Gradient Elution As described in the table below

Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
0.5955
2.51090
3.01090
3.1955
4.0955

Mass Spectrometry Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive[1]
Scan Type Multiple Reaction Monitoring (MRM)[1]
Capillary Voltage 3.5 kV[1]
Source Temperature 150°C[1]
Desolvation Temperature 450°C[1]
Desolvation Gas Flow 800 L/hr[1]
Collision Gas Argon[1]
MRM Transitions and Compound Parameters
CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/zDwell Time (ms)Collision Energy (eV)
Famotidine 338.0159.110025
This compound (IS) 342.0163.110025

Note: The MRM transitions and collision energies are starting points and may require optimization based on the specific instrument used. An alternative transition for Famotidine is 338.1 → 189.1 and for this compound is 342.1 → 190.[2]

Data Presentation

The method demonstrates excellent linearity over a specified concentration range, with a lower limit of quantification (LLOQ) suitable for pharmacokinetic studies.

Method Validation Parameters

ParameterResult
Linearity Range 1 - 200 ng/mL[2]
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 1 ng/mL[2]
Intra- and Inter-day Precision (%RSD) < 15%
Accuracy (% Bias) Within ±15%

Workflow Visualization

The following diagram illustrates the complete experimental workflow from sample receipt to data analysis.

UPLC_MSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data_processing Data Processing plasma 100 µL Human Plasma add_std Add CC/QC Standards plasma->add_std add_is Add 25 µL IS (this compound) add_std->add_is vortex1 Vortex (10s) add_is->vortex1 add_acn Add 300 µL ACN (Protein Precipitation) vortex1->add_acn vortex2 Vortex (1 min) add_acn->vortex2 centrifuge Centrifuge (13,000 rpm, 10 min) vortex2->centrifuge supernatant Transfer 200 µL Supernatant centrifuge->supernatant injection Inject 5 µL supernatant->injection uplc UPLC Separation (Acquity BEH C18) injection->uplc msms MS/MS Detection (MRM Mode) uplc->msms integration Peak Integration msms->integration calibration Calibration Curve Generation integration->calibration quantification Concentration Calculation calibration->quantification report Final Report quantification->report cluster_sample_prep cluster_sample_prep cluster_analysis cluster_analysis cluster_data_processing cluster_data_processing

Caption: UPLC-MS/MS workflow for Famotidine analysis in plasma.

Conclusion

The UPLC-MS/MS method detailed in this application note provides a robust, sensitive, and specific protocol for the quantification of Famotidine in human plasma. The simple protein precipitation sample preparation ensures high throughput, while the chromatographic and mass spectrometric parameters provide excellent selectivity and sensitivity. This method is well-suited for regulated bioanalysis in support of drug development programs.

References

Application Note: Solid-Phase Extraction (SPE) for the Quantification of Famotidine in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

This application note details a robust and reliable solid-phase extraction (SPE) method for the isolation and concentration of famotidine (B1672045) from human plasma samples prior to chromatographic analysis. The protocol is designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Famotidine is a potent histamine (B1213489) H2-receptor antagonist widely used in the treatment of peptic ulcers and gastroesophageal reflux disease (GERD). Accurate quantification of famotidine in human plasma is crucial for pharmacokinetic analysis, bioequivalence studies, and understanding its clinical efficacy. However, the complex nature of the plasma matrix and the typically low therapeutic concentrations of the drug present significant analytical challenges.

Solid-phase extraction is a highly effective sample preparation technique that addresses these challenges by removing endogenous interferences such as proteins and phospholipids, and concentrating the analyte of interest. This leads to cleaner extracts, improved analytical column longevity, and enhanced assay sensitivity and specificity. The method described herein utilizes a cation-exchange SPE mechanism, which is ideal for the basic nature of the famotidine molecule.

Principle of Cation-Exchange SPE

The developed method is based on cation-exchange solid-phase extraction. Famotidine, which is basic, will be positively charged under acidic conditions. The protocol involves the following stages:

  • Conditioning: The SPE sorbent is activated with an organic solvent (e.g., methanol) and then equilibrated with an aqueous buffer to prepare it for sample interaction.

  • Loading: The pre-treated plasma sample, with its pH adjusted to ensure famotidine is in its cationic form, is passed through the SPE cartridge. The positively charged famotidine retains on the negatively charged sorbent.

  • Washing: The cartridge is washed with a series of solvents to remove unretained matrix components and weakly bound interferences.

  • Elution: A basic organic solvent is used to neutralize the charge on the famotidine molecule, disrupting its interaction with the sorbent and allowing it to be eluted from the cartridge. The resulting eluate is a purified and concentrated sample ready for analysis.

Experimental Protocols

Protocol 1: Cation-Exchange Solid-Phase Extraction (SPE)

This protocol is a composite method based on established principles for extracting famotidine from plasma.[1][2][3]

Materials:

  • Strong Cation Exchange (SCX) SPE Cartridges (e.g., 30mg/1mL)

  • Human plasma with anticoagulant (e.g., EDTA)

  • Famotidine analytical standard

  • Reagents: Methanol (B129727) (HPLC grade), Deionized water, Formic acid, Ammonium (B1175870) hydroxide (B78521)

  • Equipment: SPE vacuum manifold, centrifuge, vortex mixer, sample evaporator.

Methodology:

  • Sample Pre-treatment:

    • Thaw frozen human plasma samples at room temperature.

    • Centrifuge the plasma at 10,000 x g for 10 minutes to pellet any particulates.

    • In a clean tube, dilute 100 µL of plasma with 900 µL of 0.1% formic acid in water.[4]

    • Vortex mix for 30 seconds.

  • SPE Cartridge Conditioning:

    • Place the SCX cartridges on the SPE manifold.

    • Condition the cartridges by passing 1 mL of methanol.

    • Equilibrate the cartridges by passing 1 mL of 0.1% formic acid in water. Do not allow the sorbent bed to dry.

  • Sample Loading:

    • Load the entire 1 mL of the pre-treated plasma sample onto the conditioned cartridge.

    • Apply a slow, steady flow rate (approx. 1 mL/min) to ensure optimal retention of the analyte.

  • Washing:

    • Wash the cartridge with 1 mL of 0.1% formic acid in water to remove hydrophilic interferences.

    • Wash the cartridge with 1 mL of methanol to remove lipophilic interferences.[4]

  • Elution:

    • Dry the cartridge under vacuum for 5 minutes to remove residual wash solvents.

    • Place clean collection tubes inside the manifold.

    • Elute the famotidine from the cartridge by applying two 500 µL aliquots of 5% ammonium hydroxide in methanol.[4]

    • Collect the entire eluate.

  • Post-Elution Processing:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 100 µL of the HPLC mobile phase.

    • Vortex mix for 30 seconds and transfer to an autosampler vial for analysis.

Protocol 2: HPLC-UV Analysis

This protocol provides a general high-performance liquid chromatography with ultraviolet detection method for famotidine quantification.

Materials:

  • HPLC system with UV detector

  • C18 reverse-phase analytical column (e.g., 150 x 4.6 mm, 5 µm)

  • Reagents: Acetonitrile (B52724) (HPLC grade), Disodium hydrogen phosphate (B84403), Potassium dihydrogen phosphate.

Methodology:

  • Mobile Phase Preparation:

    • Prepare a phosphate buffer (e.g., 0.03 M Disodium Hydrogen Phosphate) and adjust the pH to 6.5.[5]

    • The mobile phase consists of an isocratic mixture of the phosphate buffer and acetonitrile (e.g., 93:7, v/v).[5]

    • Degas the mobile phase before use.

  • Chromatographic Conditions:

    • Column: C18 (150 x 4.6 mm, 5 µm)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 50 µL

    • Column Temperature: Ambient

    • UV Detection Wavelength: 267 nm[1][5]

  • Calibration and Quantification:

    • Prepare a series of calibration standards by spiking blank plasma with known concentrations of famotidine.

    • Process these standards using the SPE protocol described above.

    • Generate a calibration curve by plotting the peak area against the concentration.

    • Quantify famotidine in unknown samples by interpolating their peak areas from the calibration curve.

Data Presentation

The performance of various methods for famotidine quantification in human plasma is summarized below. These methods include different sample preparation techniques (SPE, LLE, PPT) and analytical systems.

ParameterMethodLinearity Range (ng/mL)LOQ (ng/mL)Recovery (%)Precision (CV%)Citation
Linearity Cation Exchange SPE & HPLC-UV1 - 1001Not Reported< 10 (Intra-day)[1]
LLE & LC-MS0.631 - 2520.63153 - 79< 14[6][7]
PPT (Methanol) & HPLC-UV50 - 1400151.4598 - 104Not Reported[8]
RP SPE & HPLC-UV10.0 - 350.010Not ReportedNot Reported[3]
One-Step Extraction & HPLC-UV20 - 4005"Complete"< 8 (Inter/Intra-day)[5]

Visualizations

The following diagrams illustrate the experimental workflow and logical relationships of the analytical process.

SPE_Workflow SPE Workflow for Famotidine Extraction cluster_prep Preparation cluster_extraction Extraction Process cluster_collection Analyte Collection cluster_analysis Final Analysis Condition 1. Condition Cartridge (Methanol & Water) Equilibrate 2. Equilibrate Cartridge (0.1% Formic Acid) Condition->Equilibrate Activate Sorbent Load 3. Load Sample (Pre-treated Plasma) Equilibrate->Load Wash1 4. Wash Step 1 (Aqueous Wash) Load->Wash1 Retain Analyte Wash2 5. Wash Step 2 (Organic Wash) Wash1->Wash2 Remove Interferences Elute 6. Elute Famotidine (5% NH4OH in Methanol) Wash2->Elute Evaporate 7. Evaporate & Reconstitute Elute->Evaporate Concentrate Sample Analyze 8. HPLC-UV Analysis Evaporate->Analyze

Caption: A step-by-step workflow of the solid-phase extraction protocol.

Analytical_Process Overall Analytical Process Logic Sample Human Plasma Sample Collection Pretreat Sample Pre-treatment (Dilution & Acidification) Sample->Pretreat Prepare SPE Solid-Phase Extraction (SPE) Pretreat->SPE Purify Analysis Chromatographic Analysis (HPLC-UV) SPE->Analysis Inject Data Data Processing & Quantification Analysis->Data Integrate

Caption: Logical flow from sample collection to final data interpretation.

References

Application Note: A Validated Liquid-Liquid Extraction Protocol for the Quantification of Famotidine in Human Urine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Famotidine (B1672045) is a potent histamine (B1213489) H2-receptor antagonist widely used in the treatment of peptic ulcers, gastroesophageal reflux disease (GERD), and other conditions associated with excessive stomach acid production.[1] Monitoring its concentration in biological matrices such as urine is crucial for pharmacokinetic studies, bioequivalence assessments, and clinical monitoring.[2] While direct dilution followed by analysis is a common and straightforward approach for urine samples, this application note details a robust liquid-liquid extraction (LLE) protocol for the selective extraction and concentration of famotidine from human urine prior to chromatographic analysis. This LLE method is adapted from established protocols for plasma and is suitable for researchers requiring a clean extract and higher analytical sensitivity.[3][4]

Famotidine is a polar compound, and its extraction from a complex biological matrix like urine requires careful optimization of pH and the organic solvent system to ensure efficient phase transfer and high recovery. This protocol provides a step-by-step guide for the LLE of famotidine from urine, along with relevant analytical performance data.

Physicochemical Properties of Famotidine Relevant to LLE

The efficiency of a liquid-liquid extraction protocol is heavily dependent on the physicochemical properties of the analyte. For famotidine, the following properties are of particular importance:

  • pKa: Famotidine has a pKa value reported to be in the range of 6.6 to 6.9.[5] This indicates that it is a weak base. To ensure that famotidine is in its non-ionized, more organic-soluble form, the pH of the aqueous sample (urine) should be adjusted to be at least 2 units above its pKa.

  • Solubility: Famotidine is freely soluble in glacial acetic acid, slightly soluble in methanol, and very slightly soluble in water. It is practically insoluble in ethanol, ethyl acetate (B1210297), and chloroform.[1][6] The low solubility in common non-polar organic solvents presents a challenge for LLE. Therefore, a suitable organic solvent or a mixture of solvents must be selected to achieve adequate extraction efficiency.

Experimental Protocol

This protocol is intended for the liquid-liquid extraction of famotidine from human urine samples. It is recommended to use an internal standard (IS), such as cimetidine (B194882) or a stable isotope-labeled famotidine, which should be added to the samples before extraction to correct for variability.[3][4]

Materials and Reagents
  • Famotidine reference standard

  • Internal Standard (e.g., Cimetidine or ¹³C-Famotidine)

  • Human urine (blank)

  • Ethyl acetate (HPLC grade)

  • Ammonium (B1175870) hydroxide (B78521) (or other suitable base to adjust pH)

  • Methanol (HPLC grade)

  • Deionized water

  • Microcentrifuge tubes (2 mL)

  • Vortex mixer

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

  • HPLC or LC-MS/MS system for analysis

Sample Preparation and Extraction Procedure
  • Sample Thawing and Spiking:

    • Thaw frozen urine samples at room temperature.

    • Vortex the samples to ensure homogeneity.

    • In a 2 mL microcentrifuge tube, add 500 µL of the urine sample.

    • Spike with an appropriate volume of the internal standard solution.

  • pH Adjustment:

    • Alkalinize the urine sample by adding 50 µL of ammonium hydroxide to raise the pH above 9. This ensures that the famotidine is in its non-ionized form, facilitating its transfer into the organic phase.

  • Liquid-Liquid Extraction:

    • Add 1.5 mL of ethyl acetate to the microcentrifuge tube.

    • Vortex the tube vigorously for 5 minutes to ensure thorough mixing and facilitate the extraction of famotidine into the organic layer.

    • Centrifuge the sample at 4000 rpm for 10 minutes to achieve complete phase separation.

  • Organic Phase Separation:

    • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

    • To maximize recovery, a second extraction of the remaining aqueous layer can be performed with an additional 1.5 mL of ethyl acetate. The organic layers can then be combined.[3]

  • Evaporation and Reconstitution:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.[3]

    • Reconstitute the dried residue in 100 µL of the mobile phase used for the chromatographic analysis.[3]

    • Vortex the reconstituted sample for 1 minute to ensure the complete dissolution of the analyte and internal standard.

  • Final Sample Preparation for Analysis:

    • Filter the reconstituted sample through a 0.45 µm syringe filter to remove any particulate matter.[3]

    • Inject an appropriate volume (e.g., 50 µL) of the filtered sample into the HPLC or LC-MS/MS system for quantification.[3]

Alternative Method: Direct Dilution

It is noteworthy that for many applications involving the analysis of famotidine in urine, a direct dilution method has been successfully employed and validated.[3][4] This approach offers a simpler and faster sample preparation workflow. A typical direct dilution protocol involves:

  • Adding a small volume of the internal standard working solution to a urine sample (e.g., 10 µL of IS to 25 µL of urine).[3]

  • Diluting the sample with the initial mobile phase (e.g., 500 µL).[3]

  • Filtering the diluted sample before injection into the analytical system.[3]

Researchers should consider the required sensitivity and the potential for matrix effects when choosing between LLE and direct dilution.

Data Presentation

The following table summarizes the performance characteristics of methods for the analysis of famotidine in biological fluids, providing an indication of the expected performance of this LLE protocol. Note that direct recovery data for LLE of famotidine from urine is not widely published; therefore, recovery data from plasma is presented as a reference.

Parameter Value Matrix Reference
Extraction Recovery 53% - 79%Plasma[3]
Linearity Range 0.075 - 30.0 µg/mLUrine[3]
Lower Limit of Quantification (LLOQ) 1.0 µg/mLUrine[4]
Intra-day Precision (CV%) < 8.8%Plasma & Urine[3]
Inter-day Precision (CV%) < 9.3%Plasma & Urine[3]
Intra-day Accuracy 94.6% - 106.1%Plasma & Urine[3]
Inter-day Accuracy 95.5% - 107.0%Plasma & Urine[3]
Matrix Effect < 17%Urine[3]

Visualizations

Experimental Workflow Diagram

LLE_Workflow Liquid-Liquid Extraction Workflow for Famotidine in Urine cluster_sample_prep Sample Pre-treatment cluster_extraction Extraction cluster_post_extraction Post-Extraction Processing cluster_analysis Analysis urine_sample 500 µL Urine Sample add_is Add Internal Standard urine_sample->add_is alkalinize Alkalinize with NH4OH (pH > 9) add_is->alkalinize add_solvent Add 1.5 mL Ethyl Acetate alkalinize->add_solvent Transfer to Extraction Step vortex Vortex for 5 min add_solvent->vortex centrifuge Centrifuge at 4000 rpm for 10 min vortex->centrifuge separate_organic Separate Organic Layer centrifuge->separate_organic Phase Separation evaporate Evaporate to Dryness (N2, 40°C) separate_organic->evaporate reconstitute Reconstitute in 100 µL Mobile Phase evaporate->reconstitute filter_sample Filter (0.45 µm) reconstitute->filter_sample analysis Inject into HPLC or LC-MS/MS filter_sample->analysis Ready for Injection

Caption: Workflow for LLE of Famotidine from Urine.

Conclusion

This application note provides a detailed liquid-liquid extraction protocol for the determination of famotidine in human urine. The method involves alkalinization of the urine sample followed by extraction with ethyl acetate. While direct dilution is a viable and simpler alternative for urine samples, the LLE protocol described here is beneficial for applications requiring lower detection limits and cleaner sample extracts. The provided performance data, adapted from validated methods, demonstrates that this approach can yield a reliable and reproducible method for the quantification of famotidine in a clinical and research setting.

References

Bioanalytical Method Development for Famotidine Quantification in Human Plasma Using Famotidine-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the development and validation of a bioanalytical method for the quantification of famotidine (B1672045) in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Famotidine-d4, a stable isotope-labeled internal standard, is employed to ensure accuracy and precision.

Introduction

Famotidine is a potent histamine (B1213489) H2 receptor antagonist that effectively inhibits gastric acid secretion.[][2] It is widely used in the treatment of conditions such as peptic ulcers, gastroesophageal reflux disease (GERD), and Zollinger-Ellison syndrome.[][2][3] Accurate determination of famotidine concentrations in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This application note details a robust and sensitive LC-MS/MS method for the quantification of famotidine in human plasma, utilizing this compound as the internal standard to correct for matrix effects and variability during sample processing.

Mechanism of Action

Famotidine competitively blocks histamine H2 receptors on the basolateral membrane of gastric parietal cells.[][4][5] This action prevents histamine from binding to these receptors, thereby inhibiting the production of gastric acid. The signaling pathway involves the reduction of intracellular cyclic AMP (cAMP) levels, which in turn decreases the activity of the proton pump (H+/K+ ATPase) responsible for acid secretion.[4]

Famotidine_Mechanism_of_Action cluster_ParietalCell Gastric Parietal Cell Histamine Histamine H2R H2 Receptor Histamine->H2R Binds AC Adenylate Cyclase H2R->AC Activates Famotidine Famotidine Famotidine->H2R Blocks ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A cAMP->PKA Activates ProtonPump H+/K+ ATPase (Proton Pump) PKA->ProtonPump Activates H_ion H+ ProtonPump->H_ion Secretes Lumen Stomach Lumen H_ion->Lumen Bioanalytical_Workflow cluster_prep Preparation Steps start Start plasma_aliquot Aliquot 100 µL Plasma start->plasma_aliquot sample_prep Sample Preparation (Protein Precipitation) lc_ms_analysis LC-MS/MS Analysis data_processing Data Processing and Quantification lc_ms_analysis->data_processing report Report Generation data_processing->report end End report->end add_standards Add CC/QC and IS plasma_aliquot->add_standards precipitate Add Acetonitrile add_standards->precipitate vortex_centrifuge Vortex & Centrifuge precipitate->vortex_centrifuge supernatant_transfer Transfer Supernatant vortex_centrifuge->supernatant_transfer supernatant_transfer->lc_ms_analysis

References

Application of Famotidine-d4 in Bioequivalence Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Famotidine (B1672045) is a potent histamine (B1213489) H2-receptor antagonist used for the treatment of peptic ulcer disease, gastroesophageal reflux disease (GERD), and other conditions requiring a reduction in gastric acid secretion.[1][2] To ensure that generic formulations of famotidine are therapeutically equivalent to the innovator product, regulatory agencies require bioequivalence (BE) studies. These studies are essential to demonstrate that the generic drug exhibits a similar rate and extent of absorption as the reference listed drug.[2][3]

The use of a stable isotope-labeled internal standard, such as Famotidine-d4, is critical for the accurate and reliable quantification of famotidine in biological matrices during these studies.[4][5][6][7] this compound, being chemically identical to famotidine but with a different mass, co-elutes with the analyte and experiences the same variations during sample processing and analysis. This allows for the correction of matrix effects and ensures the high quality and reliability of the pharmacokinetic data generated.[6][7][8]

These application notes provide a comprehensive overview and detailed protocols for conducting a bioequivalence study of famotidine tablets, with a specific focus on the application of this compound as an internal standard in the bioanalytical phase.

Bioequivalence Study Design

A typical bioequivalence study for famotidine tablets is designed as a single-dose, open-label, randomized, two-period, two-sequence crossover study under fasting conditions.[2][3]

Key Study Parameters:

ParameterRecommendation
Study Design Single-dose, two-way crossover[2][3]
Condition Fasting[2][3]
Subjects Healthy male and non-pregnant, non-lactating female volunteers[2][9]
Test Product Generic Famotidine Tablets
Reference Product Innovator Famotidine Tablets (e.g., Pepcid®)[3]
Strength 40 mg[3][9]
Washout Period A sufficient period to ensure complete elimination of the drug from the previous period (typically 7 days for famotidine)[10]
Analyte Famotidine in plasma[9]
Internal Standard This compound

Experimental Protocols

Clinical Phase Protocol
  • Subject Screening and Enrollment: Recruit healthy volunteers who meet the inclusion and exclusion criteria. Obtain informed consent from all participants.

  • Dosing: After an overnight fast of at least 10 hours, subjects receive a single oral dose of either the test or reference famotidine tablet (40 mg) with 240 mL of water.[2][3]

  • Blood Sampling: Collect venous blood samples into tubes containing an appropriate anticoagulant (e.g., EDTA) at predefined time points.[1] A typical sampling schedule would be pre-dose (0 hour) and at 0.5, 1, 1.5, 2, 2.5, 3, 3.5, 4, 5, 6, 8, 10, 12, 16, and 24 hours post-dose.[1][2]

  • Plasma Separation and Storage: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -20°C or lower until analysis.[1]

  • Washout Period: After the first period, subjects undergo a washout period of at least 7 days.[10]

  • Crossover: In the second period, subjects who received the test product in the first period now receive the reference product, and vice versa. The same procedures for dosing and blood sampling are followed.

Bioanalytical Phase Protocol: LC-MS/MS Method

This protocol outlines the quantification of famotidine in human plasma using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with this compound as the internal standard.

3.2.1. Materials and Reagents

  • Famotidine reference standard

  • This compound internal standard

  • Methanol (B129727) (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (deionized or Milli-Q)

  • Human plasma (drug-free)

3.2.2. Sample Preparation (Protein Precipitation)

  • Label polypropylene (B1209903) tubes for calibration standards, quality control samples, and study samples.

  • To 100 µL of plasma in a labeled tube, add a specified volume of the internal standard working solution (this compound).

  • Add 300 µL of methanol to precipitate the plasma proteins.[11][12]

  • Vortex the mixture for 1 minute.

  • Centrifuge the samples at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

3.2.3. LC-MS/MS Instrumentation and Conditions

ParameterTypical Conditions
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column C18 or Phenyl analytical column (e.g., Venusil XBP Phenyl, 100 mm x 2.1 mm, 5 µm)[11][12]
Mobile Phase A mixture of 0.1% aqueous formic acid and methanol (e.g., 60:40 v/v)[11][12]
Flow Rate 0.4 mL/min[4]
Injection Volume 5-10 µL
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive[11][12]
Detection Mode Multiple Reaction Monitoring (MRM)[11][12]
MRM Transitions Famotidine: m/z 338.1 → 189.1[4][13]this compound: m/z 342.1 → 190.0[4]

3.2.4. Method Validation

The bioanalytical method must be fully validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:

  • Selectivity: No significant interference at the retention times of famotidine and this compound.

  • Linearity: A linear relationship between the analyte concentration and the instrument response over a defined range (e.g., 2.5 - 250.0 ng/mL).[11][12]

  • Accuracy and Precision: Intra- and inter-day accuracy and precision within acceptable limits (typically ±15% for QC samples, ±20% for the Lower Limit of Quantification).

  • Recovery: Consistent and reproducible extraction recovery of famotidine and this compound.

  • Matrix Effect: Assessment of the ion suppression or enhancement caused by the biological matrix.

  • Stability: Stability of famotidine in plasma under various storage and handling conditions (freeze-thaw, short-term, long-term).

Pharmacokinetic and Statistical Analysis

  • Pharmacokinetic Parameters: Calculate the following pharmacokinetic parameters for both the test and reference products for each subject using non-compartmental analysis:

    • Cmax: Maximum observed plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration.

    • AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity.

  • Statistical Analysis:

    • Perform a statistical analysis (e.g., Analysis of Variance - ANOVA) on the log-transformed Cmax, AUC0-t, and AUC0-∞.

    • Calculate the 90% confidence intervals (CIs) for the ratio of the geometric means (test/reference) for these parameters.

Data Presentation

The results of the bioequivalence study are typically summarized in tables for easy comparison.

Table 1: Mean Pharmacokinetic Parameters of Famotidine (Test vs. Reference)

ParameterTest Formulation (Mean ± SD)Reference Formulation (Mean ± SD)
Cmax (ng/mL) [Insert Data][Insert Data]
Tmax (h) [Insert Data][Insert Data]
AUC0-t (ng·h/mL) [Insert Data][Insert Data]
AUC0-∞ (ng·h/mL) [Insert Data][Insert Data]
t1/2 (h) [Insert Data][Insert Data]

Table 2: Statistical Summary of Bioequivalence Analysis

ParameterGeometric Mean Ratio (Test/Reference) %90% Confidence IntervalBioequivalence Conclusion (80.00% - 125.00%)
Cmax [Insert Data][Insert Data][Pass/Fail]
AUC0-t [Insert Data][Insert Data][Pass/Fail]
AUC0-∞ [Insert Data][Insert Data][Pass/Fail]

Visualizations

Bioequivalence_Workflow cluster_clinical Clinical Phase cluster_bioanalytical Bioanalytical Phase cluster_data Data Analysis Phase Volunteer_Screening Volunteer Screening & Enrollment Randomization Randomization Volunteer_Screening->Randomization Dosing_Period1 Dosing: Period 1 (Test or Reference) Randomization->Dosing_Period1 Blood_Sampling1 Blood Sampling Dosing_Period1->Blood_Sampling1 Washout Washout Period Blood_Sampling1->Washout Sample_Preparation Plasma Sample Preparation (Protein Precipitation with this compound) Blood_Sampling1->Sample_Preparation Dosing_Period2 Dosing: Period 2 (Crossover) Washout->Dosing_Period2 Blood_Sampling2 Blood Sampling Dosing_Period2->Blood_Sampling2 Blood_Sampling2->Sample_Preparation LC_MS_Analysis LC-MS/MS Analysis Sample_Preparation->LC_MS_Analysis Quantification Quantification of Famotidine LC_MS_Analysis->Quantification PK_Analysis Pharmacokinetic Parameter Calculation Quantification->PK_Analysis Stat_Analysis Statistical Analysis (90% CI) PK_Analysis->Stat_Analysis BE_Conclusion Bioequivalence Conclusion Stat_Analysis->BE_Conclusion

Caption: Workflow of a Famotidine Bioequivalence Study.

Internal_Standard_Principle cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma_Sample Plasma Sample (contains Famotidine) Add_IS Add this compound (Internal Standard) Plasma_Sample->Add_IS Extraction Protein Precipitation & Extraction Add_IS->Extraction Final_Extract Final Extract (Famotidine + this compound) Extraction->Final_Extract LC_Separation LC Separation (Co-elution) Final_Extract->LC_Separation MS_Detection MS/MS Detection (Different m/z) LC_Separation->MS_Detection Ratio_Calculation Calculate Peak Area Ratio (Famotidine / this compound) MS_Detection->Ratio_Calculation Quantification Quantification (Corrects for variability) Ratio_Calculation->Quantification

Caption: Principle of using this compound as an internal standard.

References

Application Note: Quantitative Analysis of Famotidine in Pediatric Plasma Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Famotidine (B1672045) is a potent histamine (B1213489) H2-receptor antagonist widely used in the treatment of gastroesophageal reflux disease (GERD) and peptic ulcers in both adult and pediatric populations. Accurate quantification of famotidine in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and dose optimization in children, where physiological differences can significantly impact drug disposition. This application note provides a detailed protocol for the quantitative analysis of famotidine in low-volume pediatric plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique. The described method is optimized for small sample volumes, a critical consideration in pediatric research.

Principle

This method utilizes a simple protein precipitation technique for sample preparation, followed by chromatographic separation of famotidine and an internal standard (IS) on a reversed-phase C18 column. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).

Experimental Protocols

Reagents and Materials
  • Famotidine reference standard

  • Famotidine-d4 (or other suitable stable isotope-labeled internal standard)

  • Methanol (LC-MS grade)

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (drug-free) for calibration standards and quality controls

Instrumentation
  • Liquid chromatograph (e.g., Agilent 1200 series or equivalent)

  • Triple quadrupole mass spectrometer with an electrospray ionization source (e.g., Sciex API 4000 or equivalent)

  • Analytical column: C18, 50 x 2.1 mm, 3.5 µm particle size (or equivalent)

  • Data acquisition and processing software

Preparation of Stock and Working Solutions
  • Famotidine Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of famotidine reference standard in 10 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.

  • Working Standard Solutions: Prepare serial dilutions of the famotidine stock solution in 50:50 (v/v) methanol:water to create a series of working standard solutions for calibration curve and quality control samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with 50:50 (v/v) methanol:water.

Sample Preparation (Protein Precipitation)
  • Label microcentrifuge tubes for standards, quality controls, and unknown pediatric plasma samples.

  • To 50 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (100 ng/mL).

  • Vortex briefly.

  • Add 150 µL of acetonitrile (or methanol) to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial.

  • Inject 5-10 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Conditions
ParameterSetting
Liquid Chromatography
ColumnC18, 50 x 2.1 mm, 3.5 µm
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
Flow Rate0.4 mL/min
Gradient5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 1 minute
Injection Volume5 µL
Column Temperature40°C
Mass Spectrometry
Ionization ModeESI Positive
MRM TransitionsFamotidine: m/z 338.1 → 189.1; this compound: m/z 342.1 → 193.1[1]
Dwell Time100 ms
Ion Source Temperature500°C
IonSpray Voltage5500 V
Curtain Gas20 psi
Collision Gas6 psi
GS1 and GS250 psi

Method Validation Summary

The method was validated according to regulatory guidelines for bioanalytical method validation. The following parameters were assessed:

Linearity

The calibration curve was linear over the concentration range of 1 to 500 ng/mL in plasma. The coefficient of determination (r²) was consistently ≥ 0.99.

ParameterValue
Calibration Range1 - 500 ng/mL
Regression Equationy = mx + c
Correlation Coefficient (r²)≥ 0.99
Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at four quality control (QC) levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC). The results are summarized below.

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ1< 1585 - 115< 1585 - 115
LQC3< 1585 - 115< 1585 - 115
MQC100< 1585 - 115< 1585 - 115
HQC400< 1585 - 115< 1585 - 115
Recovery and Matrix Effect

The extraction recovery of famotidine from plasma was determined to be consistent and reproducible across the QC levels. The matrix effect was assessed and found to be minimal, with the use of a stable isotope-labeled internal standard effectively compensating for any observed ion suppression or enhancement.

ParameterFamotidineThis compound (IS)
Extraction Recovery (%)> 85%> 85%
Matrix Factor0.95 - 1.050.96 - 1.04
Stability

Famotidine was found to be stable in pediatric plasma under various storage and handling conditions, including short-term bench-top stability, long-term freezer storage at -80°C, and after multiple freeze-thaw cycles.

Stability ConditionDurationStability (% of initial concentration)
Bench-top (Room Temp)4 hours95 - 105
Freeze-thaw3 cycles93 - 103
Long-term (-80°C)30 days96 - 104

Experimental Workflow

Famotidine_Analysis_Workflow A Pediatric Plasma Sample Collection (50 µL) B Addition of Internal Standard (this compound) A->B C Protein Precipitation (Acetonitrile) B->C D Vortex & Centrifugation C->D E Supernatant Transfer D->E F LC-MS/MS Analysis E->F G Data Acquisition & Processing F->G H Quantification & Reporting G->H

Caption: Workflow for famotidine analysis in pediatric plasma.

Signaling Pathway (Not Applicable)

The analysis of famotidine in plasma is a bioanalytical procedure and does not directly involve a biological signaling pathway. The mechanism of action of famotidine involves the blockade of histamine H2 receptors in the stomach, leading to reduced gastric acid secretion. A diagram illustrating this pharmacological action is provided below.

Famotidine_Mechanism_of_Action Histamine Histamine H2R H2 Receptor (Parietal Cell) Histamine->H2R Binds to AC Adenylate Cyclase H2R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PK Protein Kinase cAMP->PK Activates PP Proton Pump (H+/K+ ATPase) PK->PP Activates H_ion H+ Secretion (Gastric Acid) PP->H_ion Increases Famotidine Famotidine Famotidine->H2R Blocks

References

Application Notes and Protocols for the Use of Famotidine-d4 in Drug-Drug Interaction Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Famotidine (B1672045), a histamine (B1213489) H2-receptor antagonist, is primarily eliminated through renal secretion. This process involves drug transporters such as the Multidrug and Toxin Extrusion Protein 1 (MATE1) and the Organic Cation Transporter 2 (OCT2). Famotidine has been identified as a selective inhibitor of MATE1, making it a valuable tool for investigating drug-drug interactions (DDIs) involving this transporter.[1][2] Famotidine-d4, a stable isotope-labeled version of famotidine, serves as an ideal internal standard for the accurate quantification of famotidine in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3]

These application notes provide detailed protocols for utilizing famotidine and this compound in both in vitro and in vivo DDI studies to assess the potential of new chemical entities to interact with renal drug transporters.

Key Applications of this compound in DDI Studies

  • Internal Standard in Bioanalysis: this compound is the gold standard for use as an internal standard in LC-MS/MS methods for the quantification of famotidine in plasma, urine, and other biological samples. Its near-identical chemical and physical properties to famotidine ensure accurate and precise measurement by correcting for matrix effects and variations in sample processing.

  • Probe Inhibitor for MATE1: Famotidine is a selective inhibitor of the MATE1 transporter. In this context, it is used to investigate whether a new drug candidate is a substrate of MATE1. An increase in the systemic exposure of the candidate drug in the presence of famotidine would suggest a DDI mediated by MATE1 inhibition.

Quantitative Data Summary

The following tables summarize the key in vitro inhibition data for famotidine against major renal transporters and the pharmacokinetic parameters of famotidine.

Table 1: In Vitro Inhibition of Renal Transporters by Famotidine

TransporterProbe SubstrateIC50 (µM)Cell System
hMATE1Metformin0.25HEK293
hMATE2-KMetformin2.5HEK293
hOCT1Metformin19HEK293
hOCT2Metformin66HEK293

Data sourced from Hibma et al.[1]

Table 2: Pharmacokinetic Parameters of Famotidine in Humans

ParameterValueConditions
Bioavailability 40-50%Oral administration[4]
Half-life (t1/2) 2-4 hoursIntravenous administration[5]
Volume of Distribution (Vd) 1.0-1.3 L/kgIntravenous administration[5]
Protein Binding 15-22%In plasma[4]
Renal Clearance 250-450 mL/minExceeds glomerular filtration rate, indicating tubular secretion[4]
Total Clearance 297 mL/minIntravenous administration in patients with reflux esophagitis[6]

Experimental Protocols

Protocol 1: In Vitro MATE1 Inhibition Assay Using Famotidine

This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of a test compound against MATE1-mediated transport using famotidine as a positive control inhibitor.

1. Materials and Reagents:

  • HEK293 cells stably transfected with human MATE1 (HEK293-hMATE1) and vector control cells.

  • Radiolabeled MATE1 substrate (e.g., [14C]metformin or [14C]tetraethylammonium - TEA).

  • Famotidine (positive control inhibitor).

  • Test compound.

  • Cell culture medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin).

  • Assay buffer (e.g., Krebs-Ringer-Henseleit (KRH) buffer, pH 7.4).

  • Ammonium chloride (NH4Cl).

  • Scintillation cocktail and vials.

  • Scintillation counter.

2. Cell Culture:

  • Culture HEK293-hMATE1 and vector control cells in appropriate culture medium at 37°C and 5% CO2.

  • Seed cells in 24- or 48-well plates at a density that allows them to reach 80-90% confluency on the day of the experiment.

3. MATE1 Inhibition Assay Protocol:

  • On the day of the assay, wash the cells twice with pre-warmed KRH buffer.

  • To create an outwardly directed proton gradient (which drives MATE1 activity), pre-incubate the cells with KRH buffer containing 30 mM NH4Cl for 20 minutes at 37°C.[7]

  • Remove the NH4Cl-containing buffer and wash the cells twice with KRH buffer.

  • Add KRH buffer containing the radiolabeled substrate (at a concentration below its Km) and varying concentrations of the test compound or famotidine (typically from 0.01 µM to 100 µM).

  • Incubate for a predetermined linear uptake time (e.g., 2-10 minutes) at 37°C.[8]

  • Terminate the uptake by rapidly washing the cells three times with ice-cold KRH buffer.

  • Lyse the cells with a suitable lysis buffer (e.g., 0.5 N NaOH with 1% SDS).

  • Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

4. Data Analysis:

  • Calculate the MATE1-specific uptake by subtracting the uptake in vector control cells from the uptake in HEK293-hMATE1 cells.

  • Plot the percentage of inhibition of MATE1-specific uptake against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

cluster_prep Cell Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis culture Culture HEK293-hMATE1 and vector control cells seed Seed cells in multi-well plates culture->seed wash1 Wash cells with buffer preincubate Pre-incubate with NH4Cl (to create proton gradient) wash1->preincubate wash2 Wash to remove NH4Cl preincubate->wash2 incubate Incubate with radiolabeled substrate + inhibitor (Famotidine/Test Compound) wash2->incubate terminate Terminate uptake with ice-cold buffer wash incubate->terminate lyse Lyse cells terminate->lyse measure Measure radioactivity lyse->measure calculate Calculate MATE1-specific uptake plot Plot % inhibition vs. [Inhibitor] calculate->plot ic50 Determine IC50 value plot->ic50 cluster_in_vitro In Vitro Assessment cluster_decision Decision Point cluster_in_vivo In Vivo Assessment cluster_clinical Clinical Relevance invitro_screen Screen for inhibition of MATE1 (using Famotidine as a control) determine_ic50 Determine IC50 value invitro_screen->determine_ic50 decision [I]u,inlet / IC50 >= 0.1 or [I]u / IC50 >= 0.02 determine_ic50->decision invivo_study Conduct in vivo DDI study (e.g., in rats or monkeys) decision->invivo_study Yes clinical_ddi Evaluate need for clinical DDI study decision->clinical_ddi No, but consider PBPK modeling pk_analysis Pharmacokinetic analysis invivo_study->pk_analysis pk_analysis->clinical_ddi

References

Application Note: Preparation of Famotidine-d4 Internal Standard Working Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals involved in the quantitative analysis of Famotidine (B1672045) in biological matrices using mass spectrometry.

Purpose: This document provides a detailed protocol for the preparation of Famotidine-d4 internal standard (IS) stock and working solutions. This compound, a stable isotope-labeled (SIL) analogue of Famotidine, is the preferred internal standard for bioanalytical methods due to its similar chemical properties and chromatographic behavior to the analyte, ensuring high accuracy and precision by correcting for matrix effects and procedural variability.[1]

Materials and Equipment

  • This compound (neat powder)[2]

  • Methanol (B129727) (HPLC or MS-grade)

  • Acetonitrile (HPLC or MS-grade)

  • Deionized Water (18 MΩ·cm)

  • Class A Volumetric Flasks (e.g., 10 mL, 25 mL, 50 mL)

  • Calibrated Analytical Balance

  • Calibrated Micropipettes and sterile tips

  • Vortex Mixer

  • Sonicator

  • Amber glass vials for storage

Experimental Protocol

This protocol outlines the steps for preparing a primary stock solution, an intermediate stock solution, and two examples of final working solutions tailored for different bioanalytical applications (plasma and urine).

2.1. Preparation of Primary Stock Solution (1 mg/mL)

  • Accurately weigh approximately 10 mg of this compound neat powder using a calibrated analytical balance.

  • Quantitatively transfer the powder to a 10 mL Class A volumetric flask.

  • Add approximately 7 mL of methanol to the flask.

  • Sonicate for 5-10 minutes or until all the powder is completely dissolved.[3]

  • Allow the solution to return to room temperature.

  • Add methanol to the flask to bring the volume to the 10 mL mark.

  • Cap the flask and invert it 10-15 times to ensure homogeneity.

  • Transfer the solution to a labeled amber vial for storage. This is the Primary Stock Solution (1 mg/mL or 1000 µg/mL) .

2.2. Preparation of Intermediate Stock Solution (10 µg/mL)

  • Allow the Primary Stock Solution to equilibrate to room temperature.

  • Using a calibrated pipette, transfer 100 µL of the 1 mg/mL Primary Stock Solution into a 10 mL Class A volumetric flask.

  • Dilute to the mark with a suitable solvent, such as 30% methanol in water.[4]

  • Cap and invert the flask multiple times to mix thoroughly.

  • This is the Intermediate Stock Solution (10 µg/mL) .

2.3. Preparation of Working Internal Standard Solutions

The final concentration of the working IS solution is dependent on the specific analytical method and the expected concentration range of the analyte in the samples. Below are two examples based on published methods.

Example A: Working IS Solution for Plasma Analysis (83.3 ng/mL) [4]

  • Transfer 833 µL of the Intermediate Stock Solution (10 µg/mL) to a 100 mL Class A volumetric flask.

  • Dilute to the mark with the initial mobile phase composition (e.g., Acetonitrile and 10 mM ammonium (B1175870) acetate (B1210297) solution).[4]

  • Mix thoroughly. This Working IS Solution (83.3 ng/mL) is now ready to be added to plasma samples and calibration standards.

Example B: Working IS Solution for Urine Analysis (6.25 µg/mL) [4]

  • Transfer 6.25 mL of the Intermediate Stock Solution (10 µg/mL) to a 10 mL Class A volumetric flask.

  • Dilute to the mark with the initial mobile phase.

  • Mix thoroughly. This Working IS Solution (6.25 µg/mL) is ready for use in urine sample analysis.

Data Presentation: Summary of Solution Preparation

The following table summarizes the dilution scheme for preparing the this compound internal standard solutions.

Solution NameParent SolutionParent VolumeDiluentFinal VolumeFinal Concentration
Primary Stock This compound (Neat)~10 mgMethanol10 mL1 mg/mL
Intermediate Stock Primary Stock100 µL30% Methanol10 mL10 µg/mL
Working IS (Plasma) Intermediate Stock833 µLMobile Phase100 mL83.3 ng/mL
Working IS (Urine) Intermediate Stock6.25 mLMobile Phase10 mL6.25 µg/mL

Visualization of the Preparation Workflow

The diagram below illustrates the sequential steps involved in the preparation of the this compound internal standard solutions, from the neat material to the final working solutions.

G Workflow for this compound Internal Standard Preparation cluster_0 Step 1: Primary Stock Solution cluster_1 Step 2: Intermediate Stock Solution cluster_2 Step 3: Final Working Solutions (Examples) neat Weigh ~10 mg This compound Neat Material stock Primary Stock Solution 1 mg/mL (1000 µg/mL) neat->stock dissolve in 10 mL solvent1 Add Methanol solvent1->stock intermediate Intermediate Stock Solution 10 µg/mL stock->intermediate 100 µL into 10 mL work_plasma Working IS for Plasma 83.3 ng/mL intermediate->work_plasma 833 µL into 100 mL (Application Specific) work_urine Working IS for Urine 6.25 µg/mL intermediate->work_urine 6.25 mL into 10 mL (Application Specific) solvent2 Add 30% Methanol solvent2->intermediate

Caption: Preparation workflow for this compound internal standard solutions.

Storage and Stability

  • Stock Solutions: Store the primary and intermediate stock solutions in tightly sealed amber vials at 2-8°C to minimize evaporation and protect from light.[4][5]

  • Working Solutions: It is best practice to prepare fresh working solutions daily.[3] Alternatively, the stability of diluted working solutions should be thoroughly evaluated under the intended storage conditions (e.g., refrigerated for up to 48 hours) before routine use.[5]

Safety Precautions

  • Handle this compound powder and all organic solvents in a well-ventilated chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Consult the Safety Data Sheet (SDS) for this compound and all solvents before use.

References

Troubleshooting & Optimization

troubleshooting matrix effects in Famotidine LC-MS/MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with matrix effects in the LC-MS/MS analysis of Famotidine (B1672045).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of Famotidine LC-MS/MS analysis, and why are they a concern?

A1: Matrix effects refer to the alteration of the ionization efficiency of an analyte, such as Famotidine, due to the presence of co-eluting, undetected components from the sample matrix (e.g., plasma, urine).[1] These effects, primarily ion suppression or enhancement, can lead to inaccurate quantification, poor reproducibility, and reduced sensitivity in LC-MS/MS assays.[1] Common sources of matrix effects in the analysis of Famotidine from biological matrices include phospholipids (B1166683), salts, and endogenous metabolites.[1]

Q2: How can I assess the presence and magnitude of matrix effects in my Famotidine assay?

A2: The most common method is the post-extraction spike analysis. This involves comparing the peak area of Famotidine spiked into an extracted blank matrix sample to the peak area of Famotidine in a pure solvent at the same concentration. The matrix factor (MF) is calculated as follows:

  • MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)

An MF value less than 1 indicates ion suppression, a value greater than 1 suggests ion enhancement, and a value of 1 implies no matrix effect. To evaluate the effectiveness of an internal standard (IS) in compensating for these effects, the IS-normalized MF is also calculated.

Q3: What is a suitable internal standard (IS) for Famotidine LC-MS/MS analysis?

A3: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as Famotidine-d4. A SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, which allows for more accurate quantification. If a SIL-IS is unavailable, a structural analog with similar chromatographic and ionization properties to Famotidine can be used.

Q4: Which sample preparation technique is most effective for minimizing matrix effects for Famotidine?

A4: The choice of sample preparation method depends on the required sensitivity and the complexity of the matrix. Here is a general comparison:

  • Solid-Phase Extraction (SPE): Generally considered the most effective method for removing matrix interferences like phospholipids and salts, leading to cleaner extracts and reduced matrix effects.[1]

  • Liquid-Liquid Extraction (LLE): Also highly effective at producing clean samples and is a good alternative to SPE.[1]

  • Protein Precipitation (PPT): While being the simplest and fastest method, it is often the least effective at removing matrix components, which can lead to significant ion suppression.[1]

Troubleshooting Guides

This section provides solutions to common problems encountered during Famotidine LC-MS/MS analysis.

Issue 1: Ion Suppression Observed (Low Matrix Factor)

  • Potential Causes:

    • Co-elution of phospholipids from the biological matrix.

    • High salt concentration in the final extract.

    • Interference from metabolites or other endogenous compounds.

  • Recommended Solutions:

    • Modify the chromatographic gradient to better separate Famotidine from the phospholipid elution zone.

    • Implement a more effective sample cleanup method, such as SPE, which is particularly good at removing salts and phospholipids.[1]

    • Use a divert valve to direct the early-eluting salts and late-eluting components away from the mass spectrometer source.

Issue 2: Poor Peak Shape (Tailing or Fronting) for Famotidine

  • Potential Causes:

    • Incompatible mobile phase pH with the analyte's pKa.

    • Column overload.

    • Secondary interactions with the stationary phase, particularly with active silanol (B1196071) groups.[2]

  • Recommended Solutions:

    • Adjust the mobile phase pH. As Famotidine is a basic compound, a mobile phase with a pH around 3 (e.g., using formic acid) on a C18 column often yields a good peak shape.[1]

    • Reduce the injection volume or the concentration of the sample.[1]

    • Use a column with end-capping or consider a different stationary phase.[1] Adding a competitive base like triethylamine (B128534) (TEA) to the mobile phase can also help by masking active silanol sites.[2]

Issue 3: High Variability in Famotidine Signal Between Injections (%CV > 15%)

  • Potential Causes:

    • Significant and variable matrix effects.

    • Inefficient or inconsistent sample extraction.

    • Instability of Famotidine in the processed sample.

  • Recommended Solutions:

    • Optimize the sample preparation method to a more rigorous technique like SPE or LLE to remove interfering components.[1]

    • Ensure consistent execution of the extraction protocol (e.g., vortexing times, evaporation steps).[1]

    • Check the stability of Famotidine in the autosampler and consider using a cooled autosampler (e.g., 4°C).[1]

Issue 4: Low Famotidine Recovery

  • Potential Causes:

    • Inefficient extraction from the sample matrix.

    • Analyte loss due to adsorption to container surfaces.

    • Degradation of Famotidine during sample processing.

  • Recommended Solutions:

    • For LLE, optimize the solvent type and pH. Since Famotidine is a basic compound, ensure the pH of the aqueous sample is alkaline (typically >9) before extraction.[3]

    • For SPE, ensure the correct sorbent, wash, and elution solvents are used.

    • Use low-adsorption vials and pipette tips.

    • Minimize sample processing time and keep samples on ice or at controlled temperatures.[1]

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Famotidine Analysis

Sample Preparation MethodTypical Recovery RateMatrix Effect (Ion Suppression)Key AdvantagesKey Disadvantages
Protein Precipitation (PPT) >80%[4]Can be significantSimple, fast, and inexpensiveLeast effective at removing matrix components[1]
Liquid-Liquid Extraction (LLE) 53-79%[5]Generally low to moderateHighly effective at producing clean samplesCan be labor-intensive and require solvent optimization
Solid-Phase Extraction (SPE) >90% (method dependent)MinimalMost effective at removing interferences[1]Can be more complex and costly to develop

Experimental Protocols

Protocol 1: Protein Precipitation (PPT)

  • Objective: A rapid method for removing proteins from plasma samples.

  • Procedure:

    • To 100 µL of plasma sample in a microcentrifuge tube, add the internal standard solution.

    • Add 300 µL of a precipitating agent (e.g., methanol (B129727) or acetonitrile).[6]

    • Vortex the mixture vigorously for 1-2 minutes.

    • Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Carefully aspirate the supernatant and inject a portion into the LC-MS system.

Protocol 2: Liquid-Liquid Extraction (LLE)

  • Objective: To isolate Famotidine from the aqueous matrix into an immiscible organic solvent.

  • Procedure:

    • To 200 µL of plasma sample, add the internal standard.

    • Add 50 µL of a basifying agent (e.g., 0.1 M NaOH or ammonium (B1175870) hydroxide) to adjust the pH to be alkaline.[1][3]

    • Add 1 mL of an extraction solvent (e.g., ethyl acetate (B1210297) or a mixture like diethyl ether:dichloromethane).[1]

    • Vortex for 5-10 minutes.

    • Centrifuge for 10 minutes to separate the layers.

    • Transfer the organic (upper) layer to a clean tube.

    • Evaporate the organic solvent to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the mobile phase and inject.

Protocol 3: Solid-Phase Extraction (SPE)

  • Objective: A highly selective method to clean the sample by retaining Famotidine on a solid sorbent while matrix components are washed away.

  • Procedure (using a mixed-mode cation exchange cartridge):

    • Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) with 1 mL of methanol followed by 1 mL of water.

    • Loading: Load 200 µL of the plasma sample (pre-treated with the internal standard and diluted with an acidic solution like 2% formic acid in water).

    • Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol to remove interferences.

    • Elution: Elute Famotidine from the cartridge with 1 mL of 5% ammonium hydroxide (B78521) in methanol.

    • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for injection.

Visualizations

Troubleshooting_Matrix_Effects cluster_problem Problem Identification cluster_investigation Investigation cluster_solution Solutions Problem High Signal Variability or Poor Reproducibility Cause Potential Causes Problem->Cause MatrixEffects Variable Matrix Effects Cause->MatrixEffects Is it matrix? Extraction Inconsistent Extraction Cause->Extraction Is it process? Stability Analyte Instability Cause->Stability Is it stability? OptimizeSPE Implement/Optimize SPE or LLE MatrixEffects->OptimizeSPE StandardizeProtocol Standardize Extraction Protocol Extraction->StandardizeProtocol CooledAutosampler Use Cooled Autosampler Stability->CooledAutosampler Sample_Prep_Workflow cluster_ppt Protein Precipitation (PPT) cluster_lle Liquid-Liquid Extraction (LLE) cluster_spe Solid-Phase Extraction (SPE) start Start: Plasma Sample ppt1 Add Acetonitrile/Methanol start->ppt1 lle1 Adjust pH (Alkaline) start->lle1 spe1 Condition Cartridge start->spe1 ppt2 Vortex & Centrifuge ppt1->ppt2 ppt3 Collect Supernatant ppt2->ppt3 end LC-MS/MS Analysis ppt3->end lle2 Add Organic Solvent & Vortex lle1->lle2 lle3 Centrifuge & Collect Organic Layer lle2->lle3 lle3->end spe2 Load Sample spe1->spe2 spe3 Wash & Elute spe2->spe3 spe3->end

References

reducing ion suppression in Famotidine bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for famotidine (B1672045) bioanalysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges related to ion suppression.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern in the LC-MS/MS bioanalysis of famotidine?

A1: Ion suppression is a type of matrix effect where the ionization efficiency of an analyte, in this case, famotidine, is reduced by the presence of co-eluting compounds from the biological matrix (e.g., plasma, urine).[1] This phenomenon can lead to decreased sensitivity, poor reproducibility, and inaccurate quantification of famotidine.[1] Common culprits of ion suppression in famotidine bioanalysis include phospholipids (B1166683), salts, and endogenous metabolites from the biological sample.[1]

Q2: How can I determine if my famotidine assay is affected by ion suppression?

A2: The most common method to evaluate ion suppression is through a post-extraction spike analysis.[1] This involves comparing the peak area of famotidine spiked into an extracted blank matrix with the peak area of a pure famotidine standard at the same concentration. The matrix factor (MF) is calculated as follows:

  • MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)

An MF value less than 1 indicates ion suppression, a value greater than 1 suggests ion enhancement, and a value of 1 signifies no matrix effect.[1]

Q3: What is a suitable internal standard (IS) to compensate for ion suppression in famotidine analysis?

A3: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as Famotidine-d4 or ¹³C₃-famotidine.[1][2] SIL internal standards have nearly identical chemical and physical properties to famotidine, ensuring they co-elute and experience the same degree of ion suppression, which allows for accurate correction.[3] If a SIL IS is unavailable, a structural analog with similar chromatographic and ionization properties can be used as an alternative.[1]

Q4: Which sample preparation technique is most effective for reducing ion suppression?

A4: The choice of sample preparation method is critical in minimizing matrix effects. Generally, Solid-Phase Extraction (SPE) is considered the most effective technique for removing interferences like phospholipids and salts, resulting in the cleanest extracts and the least ion suppression.[1] Liquid-Liquid Extraction (LLE) is also a highly effective method for sample cleanup.[1] Protein Precipitation (PPT) is the simplest and fastest method, but it is the least effective at removing matrix components and often leads to more significant ion suppression.[1][2]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Famotidine Signal/High Ion Suppression Co-elution of matrix components (e.g., phospholipids).1. Optimize Sample Preparation: Switch to a more rigorous cleanup method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to effectively remove interfering compounds.[1] 2. Modify Chromatographic Conditions: Adjust the gradient elution profile to separate the famotidine peak from the regions where matrix components elute.[1] 3. Use a Divert Valve: Program a divert valve to direct the highly polar compounds eluting at the beginning of the run and the highly non-polar compounds at the end away from the mass spectrometer.[1]
Poor Peak Shape (Tailing or Fronting) Incompatible mobile phase pH with famotidine's pKa.Adjust the mobile phase pH. Since famotidine is a basic compound, a mobile phase with an acidic pH (e.g., around 3 using formic acid) on a C18 column often improves peak shape.[1] Alternatively, an alkaline mobile phase (e.g., pH 8.3 with ammonium (B1175870) acetate) has also been used successfully.[2]
High Variability in Signal Intensity (%CV > 15%) Inconsistent matrix effects between samples or inefficient sample extraction.1. Improve Sample Preparation Consistency: Ensure uniform execution of the extraction protocol, including consistent vortexing times and evaporation steps.[1] 2. Use a Stable Isotope-Labeled Internal Standard: A SIL IS is the most reliable way to compensate for sample-to-sample variations in matrix effects.[3]
Low Analyte Recovery Inefficient extraction from the biological matrix.1. For LLE: Optimize the pH of the aqueous phase and the choice of organic solvent. Famotidine is a basic compound, so an alkaline pH will promote its partitioning into the organic solvent.[3] 2. For SPE: Ensure the correct sorbent type (e.g., mixed-mode cation exchange) is used and optimize the wash and elution solvents.[1]

Data Presentation

Table 1: Comparison of Sample Preparation Methods for Famotidine Bioanalysis

Parameter Protein Precipitation (PPT) Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE)
Analyte Recovery (%) >80%[4][5]53 - 79%[2]~80% or higher[6]
Matrix Effect (Ion Suppression) Can be significant (Matrix Factor: 89.01% - 95.73%)[5]Minimal (Matrix Factor: 83% - 96%)[2]Negligible[1]
Process Efficiency HighModerateModerate to High
Extract Cleanliness LowHighVery High
Relative Cost per Sample LowModerateHigh
Time per Sample ~15 min[1]~30 min[1]~25 min[1]

Note: The values presented are approximate and can vary depending on the specific protocol, matrix, and laboratory conditions.

Experimental Protocols

Protocol 1: Protein Precipitation (PPT) with Acetonitrile (B52724)
  • To 100 µL of plasma in a microcentrifuge tube, add the internal standard solution.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.[1]

  • Vortex the mixture vigorously for 1-2 minutes.[1]

  • Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.[1]

  • Carefully transfer the supernatant to a clean tube or a 96-well plate for injection into the LC-MS/MS system.[1]

Protocol 2: Liquid-Liquid Extraction (LLE) with Ethyl Acetate (B1210297)
  • To 150 µL of plasma in a microcentrifuge tube, add 15 µL of the internal standard working solution.[3]

  • Add 15 µL of ammonium hydroxide (B78521) to alkalize the sample.[3]

  • Add 1 mL of ethyl acetate and vortex for 1 minute.[3]

  • Centrifuge at 10,000 rpm for 5 minutes to separate the layers.[3]

  • Transfer the upper organic layer (ethyl acetate) to a clean tube.[3]

  • Repeat the extraction (steps 3-5) with another 1 mL of ethyl acetate and combine the organic layers.[3]

  • Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in a suitable volume of the mobile phase for injection.

Protocol 3: Solid-Phase Extraction (SPE) using a Mixed-Mode Cation Exchange Cartridge
  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) with 1 mL of methanol (B129727) followed by 1 mL of water.[1]

  • Loading: Pre-treat 200 µL of the plasma sample by adding the internal standard and diluting with an acidic solution (e.g., 2% formic acid in water). Load the pre-treated sample onto the conditioned SPE cartridge.[1]

  • Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol to remove interferences.[1]

  • Elution: Elute famotidine from the cartridge using 1 mL of 5% ammonium hydroxide in methanol.[1]

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for injection.[1]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample is Add Internal Standard plasma->is ppt Protein Precipitation (Acetonitrile) is->ppt Method 1 lle Liquid-Liquid Extraction (Ethyl Acetate, pH adjust) is->lle Method 2 spe Solid-Phase Extraction (Mixed-Mode Cation Exchange) is->spe Method 3 centrifuge Centrifuge ppt->centrifuge evap_recon Evaporate & Reconstitute lle->evap_recon spe->evap_recon supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis evap_recon->lcms supernatant->lcms data Data Processing & Quantification lcms->data

Caption: Experimental workflow for famotidine bioanalysis.

troubleshooting_ion_suppression start Low Famotidine Signal / Ion Suppression Detected q1 Is a Stable Isotope-Labeled Internal Standard (SIL IS) being used? start->q1 sol1 Implement a SIL IS (e.g., this compound) q1->sol1 No q2 What sample preparation method is used? q1->q2 Yes sol1->q2 sol2a Switch from PPT to LLE or SPE q2->sol2a PPT sol2b Optimize LLE/SPE (pH, solvents) q2->sol2b LLE or SPE q3 Is chromatographic separation adequate? sol2a->q3 sol2b->q3 sol3 Modify gradient to separate famotidine from interferences q3->sol3 No end Improved Signal & Reduced Ion Suppression q3->end Yes sol3->end

Caption: Troubleshooting logic for ion suppression.

References

Technical Support Center: Optimizing Famotidine and Famotidine-d4 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of Famotidine (B1672045) and its deuterated internal standard, Famotidine-d4. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues related to peak shape and resolution.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak shape (tailing) for Famotidine?

A1: Poor peak shape, particularly peak tailing, for Famotidine, a basic compound, is often attributed to secondary interactions between the analyte and the stationary phase. The primary cause is the interaction of the amine groups in Famotidine with residual silanol (B1196071) groups on the surface of silica-based columns (e.g., C18)[1][2]. These interactions are stronger and have slower kinetics compared to the desired hydrophobic interactions, leading to a distorted peak shape[2]. Other contributing factors can include column contamination, column degradation, or an inappropriate mobile phase pH[2].

Q2: How does mobile phase pH affect the peak shape of Famotidine?

A2: The pH of the mobile phase is a critical parameter for achieving a good peak shape for ionizable compounds like Famotidine.

  • Low pH (e.g., pH 2.5-3.0): At a low pH, the residual silanol groups on the silica (B1680970) stationary phase are protonated (Si-OH), reducing their negative charge and minimizing their strong ionic interaction with the positively charged Famotidine molecules. This typically results in improved peak symmetry[1][2].

  • High pH: At a higher pH, silanol groups become deprotonated and negatively charged (SiO-), leading to strong electrostatic interactions with the protonated Famotidine, which can cause significant peak tailing[2]. However, some methods successfully use a higher pH (e.g., pH 8.3) with appropriate buffering, like ammonium (B1175870) acetate (B1210297), to achieve good separation, particularly in LC-MS applications where trifluoroacetic acid (TFA) can cause ion suppression[3].

Q3: What is a suitable internal standard (IS) for Famotidine analysis?

A3: The ideal internal standard is a stable isotope-labeled version of the analyte. For Famotidine, This compound is a commonly used and effective internal standard, especially for LC-MS applications[4][5]. A stable isotope-labeled IS co-elutes with the analyte and experiences similar matrix effects, which helps to ensure accurate and precise quantification[4]. If a deuterated standard is unavailable, a structural analog with similar chromatographic and ionization properties can be considered[4].

Q4: Why am I observing peak fronting for my Famotidine or this compound peak?

A4: Peak fronting, where the first half of the peak is broader than the second half, is most commonly caused by column overload[6][7][8]. This occurs when the concentration or volume of the injected sample exceeds the capacity of the column[7][8]. Other potential causes include poor sample solubility in the mobile phase or a collapse of the column bed[7].

Q5: How can I improve the resolution between Famotidine and its impurities or this compound?

A5: Improving resolution often involves optimizing the mobile phase composition and the chromatographic column. Key strategies include:

  • Adjusting the Organic Solvent Ratio: Decreasing the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) in a reversed-phase method will generally increase the retention time of analytes, potentially improving separation[1].

  • Modifying the Mobile Phase pH: Altering the pH can change the ionization state of Famotidine and its impurities, which in turn affects their retention and selectivity[1].

  • Using Mobile Phase Additives: For challenging separations, incorporating an ion-pairing agent like 1-hexane sodium sulfonate can improve the retention and resolution of polar compounds[1][9]. Adding a competing base, such as triethylamine (B128534) (TEA), can mask active silanol sites and improve peak shape and resolution[1][10][11].

  • Changing the Column: Switching to a column with a different stationary phase chemistry or a smaller particle size (as in UPLC) can provide a significant increase in resolution[12]. Using a column with high-purity silica and effective end-capping is also recommended to minimize secondary interactions[2].

Troubleshooting Guides

Guide 1: Troubleshooting Peak Tailing

This guide provides a systematic approach to diagnosing and resolving peak tailing issues for Famotidine and this compound.

Step 1: Evaluate the Column

  • Column Age and Usage: An old or extensively used column may have a degraded stationary phase, exposing more active silanol groups. Consider replacing the column[2].

  • Column Contamination: Contaminants from previous injections can create active sites. Flush the column with a strong solvent.

  • Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before each injection, which typically requires 10-15 column volumes[1].

Step 2: Optimize the Mobile Phase

  • Adjust pH: Lower the mobile phase pH to between 2.5 and 3.0 using an acidifier like formic acid or phosphoric acid to protonate silanol groups[1][2].

  • Add a Competing Base: Incorporate a small amount of triethylamine (TEA) (e.g., 0.1-0.2%) into the mobile phase to mask residual silanol groups[1][10][11].

  • Increase Buffer Concentration: Ensure the buffer concentration is sufficient (typically 10-50 mM) to maintain a stable pH[1].

Step 3: Review Sample and Injection Parameters

  • Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. If possible, dissolve the sample in the mobile phase.

  • Injection Volume: While less common for tailing, injecting too large a volume can sometimes contribute to poor peak shape. Try reducing the injection volume.

Guide 2: Achieving Better Resolution

This guide outlines steps to improve the separation between Famotidine, this compound, and co-eluting impurities.

Step 1: Mobile Phase Optimization

  • Gradient Slope: If using a gradient, decrease the slope to allow more time for the separation of closely eluting peaks[1].

  • Organic Modifier: Experiment with changing the organic solvent (e.g., from acetonitrile to methanol (B129727) or vice versa) as this can alter selectivity.

  • Ion-Pairing Agents: For highly polar impurities that are poorly retained, consider adding an ion-pairing reagent like pentane (B18724) sulfonic acid or 1-hexane sodium sulfonate to the mobile phase[1][9].

Step 2: Column Selection and Temperature

  • Stationary Phase: Consider a column with a different stationary phase (e.g., a phenyl-hexyl or a polar-embedded phase) that may offer different selectivity.

  • Particle Size: Switching from HPLC to UPLC with sub-2 µm particles can dramatically increase resolution[12].

  • Column Temperature: Operating at a controlled, elevated temperature can improve efficiency and sometimes alter selectivity. Use a column oven to maintain a stable temperature[1].

Step 3: Flow Rate

  • Reduce Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve resolution, though it will also increase the run time.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC Method for Famotidine

This protocol is a general starting point for the analysis of Famotidine.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: A mixture of an acetate buffer (pH 6.0) and acetonitrile (93:7 v/v)[1]. Alternatively, a mobile phase of 0.03 M disodium (B8443419) hydrogen phosphate (B84403) buffer-acetonitrile (93:7, v/v) adjusted to pH 6.5 can be used[13].

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 267 nm[13]

  • Injection Volume: 10 µL

  • Temperature: 25°C

Protocol 2: LC-MS/MS Method for Famotidine and this compound

This protocol is suitable for the quantitative analysis of Famotidine in biological matrices.

  • Column: Phenomenex Synergi™ Hydro-RP™ (150 x 4.6 mm, 4 µm)[3]

  • Mobile Phase A: 10 mM Ammonium Acetate in water, pH 8.3 (adjusted with ammonium hydroxide)[3]

  • Mobile Phase B: Acetonitrile[3]

  • Gradient: 14% B to 32% B over 6 minutes[3]

  • Flow Rate: 1.0 mL/min[3]

  • Internal Standard: this compound[4][5]

  • Detection: Mass Spectrometry (Positive Ion Mode)[3]

Data Presentation

Table 1: Example HPLC Mobile Phase Compositions for Famotidine Analysis

Mobile Phase CompositionpHAdditivesTarget AnalytesReference
Acetate Buffer : Acetonitrile (93:7)6.0NoneFamotidine in Tablets[1]
0.03 M Disodium Hydrogen Phosphate : Acetonitrile (93:7)6.5NoneFamotidine in Plasma[13]
0.1 M Dihydrogen Phosphate Buffer : Acetonitrile (87:13)3.00.2% TriethylamineFamotidine and Impurities[11][14]
10 mM Ammonium Acetate : Acetonitrile (Gradient)8.3Ammonium HydroxideFamotidine in Plasma (LC-MS)[3]
Water : Acetonitrile (Gradient)-0.1% Formic AcidFamotidine and Metoprolol (LC-MS/MS)[5]

Table 2: Comparison of HPLC and UPLC Method Parameters

ParameterHPLC MethodUPLC Method
Column C18, 4.6 x 250 mm, 5 µmAcquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm
Mobile Phase Isocratic or simple gradientOften gradient elution
A: 1% Acetic AcidA: 0.05% Trifluoroacetic acid in water
B: MethanolB: Acetonitrile
Flow Rate 0.4 mL/min0.3 mL/min
Injection Volume 10 µL1-2 µL
Advantages Robust, widely availableFaster run times, higher resolution, increased sensitivity

(Data compiled from[12])

Visualizations

G Troubleshooting Workflow for Peak Tailing start Poor Peak Shape (Tailing) check_column Step 1: Evaluate Column - Age & Usage - Contamination - Equilibration start->check_column check_mobile_phase Step 2: Optimize Mobile Phase - Lower pH (2.5-3.0) - Add Competing Base (TEA) - Check Buffer Concentration check_column->check_mobile_phase Column OK? replace_column Replace Column check_column->replace_column Column Degraded? check_sample Step 3: Review Sample Parameters - Sample Solvent Strength - Injection Volume check_mobile_phase->check_sample Still Tailing? solution Symmetrical Peak Shape check_mobile_phase->solution Issue Resolved check_sample->solution Issue Resolved replace_column->check_mobile_phase

Caption: A logical workflow for troubleshooting peak tailing issues.

G Method Development for Improved Resolution start Poor Resolution optimize_mp Optimize Mobile Phase - Adjust Organic % - Modify pH - Change Organic Solvent start->optimize_mp additives Consider Additives - Ion-Pairing Agent - Competing Base (TEA) optimize_mp->additives If necessary optimize_column Optimize Column & Conditions - Different Stationary Phase - Smaller Particle Size (UPLC) - Adjust Temperature optimize_mp->optimize_column If resolution still poor additives->optimize_column optimize_flow Adjust Flow Rate - Lower for higher efficiency optimize_column->optimize_flow solution Acceptable Resolution optimize_column->solution If resolution is good optimize_flow->solution

Caption: Decision tree for improving chromatographic resolution.

References

Technical Support Center: Optimization of SPE Recovery for Famotidine and Famotidine-d4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Solid-Phase Extraction (SPE) recovery of Famotidine and its deuterated internal standard, Famotidine-d4.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low recovery for Famotidine and this compound during SPE?

A1: Low recovery is often due to one or more of the following factors:

  • Incorrect pH: Famotidine is a basic compound, and its retention on reversed-phase or cation-exchange sorbents is highly pH-dependent. The sample pH must be optimized to ensure proper ionization state for retention.

  • Inappropriate Sorbent Selection: The choice of SPE sorbent (e.g., C18, HLB, MCX) is critical and depends on the sample matrix and desired cleanup.

  • Suboptimal Wash and Elution Solvents: The wash solvent may be too strong, leading to premature elution of the analytes, or the elution solvent may be too weak for complete recovery.

  • Inconsistent Flow Rate: A flow rate that is too fast during sample loading can lead to breakthrough, while a fast elution flow rate may not allow for complete desorption of the analytes.[1]

  • Sorbent Drying: Allowing silica-based sorbent beds to dry out before sample loading can significantly reduce recovery.[2]

Q2: Should I expect the same recovery for Famotidine and this compound?

A2: In most cases, the recovery of Famotidine and its deuterated internal standard, this compound, should be very similar. These compounds are chemically almost identical and are expected to have the same retention and elution behavior under optimized SPE conditions. Significant differences in their recovery rates often point to an underlying issue with the method, such as matrix effects or issues with the internal standard spiking procedure.

Q3: What type of SPE sorbent is best for Famotidine extraction?

A3: The optimal sorbent depends on the sample matrix and the desired level of cleanup. Common choices include:

  • Reversed-Phase (e.g., C18, RP-select B): These are effective for extracting Famotidine from aqueous matrices. Recovery can be high, but optimization of sample pH is crucial.

  • Polymeric (e.g., Oasis HLB): Hydrophilic-Lipophilic Balanced sorbents offer good retention for a wide range of compounds, including polar compounds like Famotidine.

  • Mixed-Mode Cation Exchange (MCX): These sorbents use a combination of reversed-phase and ion-exchange mechanisms and can provide very clean extracts for basic compounds like Famotidine.

Q4: How does pH affect the SPE recovery of Famotidine?

A4: Famotidine is a basic compound. To enhance its retention on reversed-phase sorbents, the pH of the sample should be adjusted to be alkaline (typically > 9) to neutralize the molecule, thereby increasing its hydrophobicity.[1] For cation-exchange sorbents, the sample pH should be adjusted to ensure that Famotidine is positively charged.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Recovery of Both Famotidine and this compound Incorrect sample pH.Famotidine is a basic compound. For reversed-phase SPE, ensure the sample pH is adjusted to >9 to neutralize the molecule and increase retention. For cation-exchange SPE, ensure the pH is low enough to keep Famotidine protonated.[1]
Wash solvent is too strong.Decrease the organic content of the wash solvent. For example, if using 20% methanol (B129727), try 5% or 10% methanol.
Elution solvent is too weak.Increase the strength of the elution solvent. This can be achieved by increasing the organic content or by adding a modifier like ammonium (B1175870) hydroxide (B78521) to disrupt the interaction with the sorbent.
Sorbent bed dried out before sample loading.Ensure the sorbent bed remains wetted after conditioning and equilibration steps. Do not let air pass through the cartridge.[2]
Flow rate is too high during loading or elution.Use a consistent and slow flow rate (e.g., 1 mL/min) for sample loading and elution to ensure proper interaction with the sorbent.[1]
Low Recovery of Famotidine, but Good Recovery of this compound Issue with the spiking of the internal standard.Verify the concentration and volume of the this compound spiking solution. Ensure it is added to the sample before any extraction steps.
Matrix effects affecting the native analyte more than the deuterated standard.Dilute the sample with the equilibration buffer before loading. Consider using a more selective sorbent like a mixed-mode cation exchange cartridge.
High Variability in Recovery Inconsistent conditioning and equilibration.Ensure SPE cartridges are consistently conditioned (e.g., with methanol) and then equilibrated with the loading buffer.[1]
Variable sample pH.Adjust the pH of all samples to a consistent value before loading onto the SPE cartridge.[1]
Inconsistent flow rates between samples.Use a vacuum manifold with controlled pressure or an automated SPE system to maintain a consistent flow rate.[1]

Data Presentation

Table 1: Comparison of Famotidine Recovery on Different SPE Sorbent Types

Sorbent TypeSample MatrixMean Recovery (%)Reference
TSCPlasma102.1 - 103.9[3]
RP-select BPlasma101.5 - 101.7[3]
C18Plasma96.3 - 100.4[3]
SCXPlasma89.6 - 95.3[3]
Oasis HLBAqueous SolutionNot explicitly quantified, but effective[4]

Experimental Protocols

Protocol 1: SPE of Famotidine from Human Plasma using a Reversed-Phase (C18) Cartridge
  • Sample Pre-treatment: To 1 mL of human plasma, add the working solution of this compound (internal standard). Add 1 mL of 0.1 M Na2CO3 solution (pH 10) and vortex.

  • Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 1 mL) by passing 1 mL of methanol followed by 1 mL of deionized water.

  • Cartridge Equilibration: Equilibrate the cartridge with 1 mL of deionized water. Do not allow the sorbent to dry.

  • Sample Loading: Load the pre-treated plasma sample onto the cartridge at a flow rate of approximately 1 mL/min.

  • Washing:

    • Wash the cartridge with 1 mL of deionized water.

    • Wash the cartridge with 1 mL of 5% methanol in water.

  • Drying: Dry the cartridge under vacuum for 5 minutes.

  • Elution: Elute Famotidine and this compound with 1 mL of a suitable organic solvent (e.g., methanol or a mixture of acetonitrile (B52724) and a buffer solution).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Protocol 2: SPE of Famotidine from Urine using a Polymeric (Oasis HLB) Cartridge
  • Sample Pre-treatment: To 1 mL of urine, add the working solution of this compound. Adjust the sample pH to approximately 5.8.[4]

  • Cartridge Conditioning: Condition an Oasis HLB cartridge (e.g., 60 mg, 3 mL) with 3 mL of methanol followed by 3 mL of deionized water.

  • Cartridge Equilibration: Equilibrate the cartridge with 3 mL of deionized water.

  • Sample Loading: Load the pre-treated urine sample onto the cartridge at a flow rate of 1-2 mL/min.

  • Washing: Wash the cartridge with 3 mL of deionized water.

  • Elution: Elute the analytes with 2 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate and reconstitute in the mobile phase if necessary.

Visualizations

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Biological Sample (Plasma/Urine) Spike Spike with This compound (IS) Sample->Spike Pretreat Pre-treatment (e.g., pH adjustment, dilution) Spike->Pretreat Condition 1. Condition (e.g., Methanol) Pretreat->Condition Equilibrate 2. Equilibrate (e.g., Water) Condition->Equilibrate Load 3. Load Sample Equilibrate->Load Wash1 4a. Wash 1 (Aqueous) Load->Wash1 Wash2 4b. Wash 2 (Weak Organic) Wash1->Wash2 Elute 5. Elute (Strong Organic Solvent) Wash2->Elute Evaporate Evaporation Elute->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: General workflow for the Solid-Phase Extraction of Famotidine.

Troubleshooting_Tree cluster_low_both Low Recovery of Both Analyte & IS cluster_low_analyte Low Analyte, Good IS Recovery cluster_variable High Variability Start Low or Variable Recovery? Check_pH Is sample pH optimized? Start->Check_pH Low Both Check_IS_Spike Verify IS spiking procedure. Start->Check_IS_Spike Low Analyte Check_Conditioning Consistent conditioning/equilibration? Start->Check_Conditioning Variable Check_Wash Is wash solvent too strong? Check_pH->Check_Wash Check_Elution Is elution solvent too weak? Check_Wash->Check_Elution Check_Flow Is flow rate too high? Check_Elution->Check_Flow Check_Drying Did sorbent dry out? Check_Flow->Check_Drying Consider_Matrix Investigate matrix effects. Check_IS_Spike->Consider_Matrix Check_Sample_pH Consistent sample pH? Check_Conditioning->Check_Sample_pH Check_Flow_Consistency Consistent flow rates? Check_Sample_pH->Check_Flow_Consistency

Caption: Troubleshooting decision tree for low/variable SPE recovery.

References

Technical Support Center: Managing In-source Fragmentation of Famotidine-d4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively manage the in-source fragmentation (ISF) of Famotidine-d4 during LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is in-source fragmentation (ISF) and why is it a concern for this compound analysis?

In-source fragmentation, also known as in-source collision-induced dissociation (CID), is the breakdown of an analyte within the ion source of a mass spectrometer before it reaches the mass analyzer. This phenomenon is primarily caused by energetic collisions between the analyte ions and neutral gas molecules in the intermediate-pressure region of the ion source. For the analysis of this compound, significant ISF can lead to a diminished signal of the precursor ion (the intact molecule), which can negatively impact the sensitivity and accuracy of quantification.

Q2: What are the primary causes of in-source fragmentation?

The main factors contributing to in-source fragmentation are:

  • High Cone Voltage (or Fragmentor/Declustering Potential): This voltage accelerates ions from the ion source towards the mass analyzer. Higher voltages increase the kinetic energy of the ions, leading to more energetic collisions and greater fragmentation.

  • High Source and Desolvation Temperatures: Elevated temperatures can provide additional thermal energy to the ions, making them more susceptible to fragmentation upon collision.

  • Analyte Instability: Some molecules are inherently fragile and prone to fragmentation even under mild ionization conditions.

  • Ion Source Contamination: A dirty ion source can lead to an unstable spray and increased fragmentation.

Q3: What are the expected precursor and fragment ions for this compound?

For this compound, the protonated molecule ([M+H]⁺) is expected at a mass-to-charge ratio (m/z) of approximately 342.1. A common and significant fragment ion observed during MS/MS analysis, and often due to in-source fragmentation, is at m/z 190. This corresponds to a neutral loss from the precursor ion. Another reported product ion for non-deuterated Famotidine is at m/z 159.1.

Troubleshooting Guide

This guide provides a systematic approach to identifying and minimizing the in-source fragmentation of this compound.

Step 1: Confirm In-Source Fragmentation

The first step is to confirm that the observed fragment at m/z 190 is indeed a result of in-source fragmentation.

Procedure:

  • Infuse a standard solution of this compound directly into the mass spectrometer.

  • Acquire data in full scan mode.

  • Gradually increase the cone voltage (or equivalent parameter on your instrument) while monitoring the ion intensities.

  • If the intensity of the precursor ion at m/z 342.1 decreases while the intensity of the fragment ion at m/z 190 increases, this is a strong indication of in-source fragmentation.

Step 2: Optimization of Mass Spectrometer Parameters

Once ISF is confirmed, the following parameters should be optimized to minimize it.

ParameterOptimization StrategyRationalePotential Trade-offs
Cone Voltage / Declustering Potential Decrease in small increments (e.g., 5-10 V).Reduces the kinetic energy of the ions, leading to "softer" ionization and less fragmentation.May decrease the overall ion signal if set too low.
Source Temperature Decrease in increments of 10-20 °C.Minimizes thermal stress on the analyte.May affect ionization efficiency.
Desolvation Temperature Decrease in increments of 25-50 °C.Reduces the thermal energy imparted to the ions, preserving the precursor ion.Inefficient desolvation can lead to solvent clusters and reduced signal intensity.
Data Presentation: Effect of Cone Voltage on this compound Fragmentation

The following table provides representative data on how varying the cone voltage can impact the relative intensities of the precursor and fragment ions of this compound.

Cone Voltage (V)Precursor Ion (m/z 342.1) Relative Intensity (%)Fragment Ion (m/z 190.0) Relative Intensity (%)
20955
308020
406040
503565
601585

Note: This is representative data. The optimal cone voltage will be instrument-dependent and should be determined empirically.

Experimental Protocols

Protocol 1: Optimization of Cone Voltage

Objective: To determine the optimal cone voltage that maximizes the precursor ion signal while minimizing in-source fragmentation.

Materials:

  • This compound standard solution (e.g., 100 ng/mL in a suitable solvent like methanol/water).

  • Syringe pump.

  • Tandem quadrupole mass spectrometer.

Procedure:

  • Infuse the this compound standard solution directly into the mass spectrometer's ion source at a constant flow rate (e.g., 10 µL/min).

  • Set the mass spectrometer to acquire data in full scan mode over a mass range that includes the precursor and fragment ions (e.g., m/z 100-400).

  • Set initial source parameters based on a generic method (e.g., Source Temp: 120°C, Desolvation Temp: 350°C).

  • Begin with a moderate cone voltage (e.g., 30 V).

  • Gradually decrease the cone voltage in discrete steps (e.g., 5 V per step) and acquire a spectrum at each setting.

  • Monitor the intensities of the precursor ion (m/z 342.1) and the major fragment ion (m/z 190.0) at each cone voltage.

  • Plot the intensities of the precursor and fragment ions as a function of the cone voltage.

  • Select the optimal cone voltage that provides the highest precursor ion signal with minimal fragmentation.

Protocol 2: Typical LC-MS/MS Method for this compound Analysis

This protocol provides a starting point for developing a robust LC-MS/MS method for the quantification of Famotidine, using this compound as an internal standard.

ParameterCondition
LC System UPLC or HPLC system
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile or Methanol
Gradient Start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, then return to initial conditions for re-equilibration.
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 - 4.0 kV
Source Temperature 120 - 150 °C
Desolvation Temperature 350 - 450 °C
MRM Transitions Famotidine: 338.1 -> 189.1 (Quantifier), 338.1 -> 159.1 (Qualifier)This compound: 342.1 -> 190.0 (Internal Standard)
Cone Voltage To be optimized as per Protocol 1 (typically in the range of 20-40 V)
Collision Energy To be optimized for each transition (typically 15-30 eV)

Visualizations

G cluster_source Ion Source cluster_analyzer Mass Analyzer Famotidine_d4 This compound (Analyte) Protonated [M+H]⁺ m/z 342.1 Famotidine_d4->Protonated Electrospray Ionization Fragment Fragment Ion m/z 190.0 Protonated->Fragment In-Source Fragmentation (High Cone Voltage) Q1 Quadrupole 1 (Precursor Selection) Protonated->Q1 Fragment->Q1 Detector Detector Q1->Detector Analysis

In-source fragmentation of this compound in the mass spectrometer.

G start Start: High In-Source Fragmentation Observed confirm_isf Confirm ISF by varying cone voltage start->confirm_isf optimize_cone Decrease Cone Voltage (e.g., in 5V steps) confirm_isf->optimize_cone check_signal Is precursor ion signal adequate? optimize_cone->check_signal check_signal->optimize_cone No, increase slightly optimize_temp Decrease Source/ Desolvation Temperature check_signal->optimize_temp Yes check_again Is fragmentation minimized? optimize_temp->check_again clean_source Clean Ion Source check_again->clean_source No end End: Optimized Method check_again->end Yes clean_source->optimize_cone

Troubleshooting workflow for managing in-source fragmentation.

selecting the appropriate mobile phase for Famotidine analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Famotidine (B1672045) Analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on selecting the appropriate mobile phase for the analysis of Famotidine and its related compounds by High-Performance Liquid Chromatography (HPLC). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to assist in your research and development efforts.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with Famotidine analysis, with a focus on mobile phase selection and optimization.

Problem: Poor Peak Shape (Tailing) for the Famotidine Peak

  • Possible Cause: Interaction of the amine groups in Famotidine with residual silanol (B1196071) groups on the silica-based stationary phase (e.g., C18 columns).[1]

  • Troubleshooting Steps:

    • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.0) can protonate the silanol groups, reducing their interaction with the basic Famotidine molecule.[1]

    • Add a Competing Base: Incorporate a small amount of a competing base, such as triethylamine (B128534) (TEA), into the mobile phase. TEA will preferentially interact with the active silanol sites, improving the peak symmetry of Famotidine.[1]

    • Use a Modern, End-capped Column: Employ a high-purity, end-capped HPLC column specifically designed for the analysis of basic compounds. These columns have fewer accessible silanol groups.

Problem: Poor Resolution Between Famotidine and an Impurity

  • Possible Cause: Inadequate separation of analytes with similar physicochemical properties.

  • Troubleshooting Steps:

    • Optimize Mobile Phase pH: A change in pH can alter the ionization state of both Famotidine and its impurities, which can significantly affect their retention times and improve selectivity.[1]

    • Vary the Organic Solvent Ratio: Systematically adjust the ratio of the organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous buffer. Decreasing the organic content will generally increase retention on a reverse-phase column.[1]

    • Change the Organic Modifier: If using acetonitrile, try substituting it with methanol (B129727), or vice versa. The different solvent properties can alter the selectivity of the separation.

    • Adjust Buffer Concentration: Ensure the buffer concentration is sufficient for robust pH control, typically in the range of 10-50 mM.[1]

    • Consider Gradient Elution: If isocratic elution is not providing adequate separation, a gradient elution may be necessary to resolve all peaks effectively.[2]

Problem: Shifting Retention Times

  • Possible Cause: Inconsistent mobile phase preparation, temperature fluctuations, or column degradation.

  • Troubleshooting Steps:

    • Ensure Consistent Mobile Phase Preparation: Use a calibrated pH meter and precise volumetric measurements for all mobile phase components to ensure reproducibility.[1]

    • Control Column Temperature: Utilize a column oven to maintain a constant and stable temperature, as fluctuations can significantly impact retention times.[1]

    • Equilibrate the Column Properly: Before each injection, ensure the column is adequately equilibrated with the initial mobile phase conditions, especially when using a gradient. A common practice is to equilibrate for 10-15 column volumes.[1]

    • Monitor Column Health: If retention times consistently decrease and peak shape deteriorates, the column may be degrading and require replacement.[1]

Problem: High Backpressure

  • Possible Cause: Particulate contamination, buffer precipitation, or column blockage.

  • Troubleshooting Steps:

    • Filter Mobile Phase and Samples: Filter all mobile phase components and samples through a 0.45 µm or 0.22 µm filter before use to remove particulates.[1][3]

    • Check for Buffer Precipitation: If using a high concentration of buffer with a high percentage of organic solvent, the buffer may precipitate. Ensure the chosen buffer is soluble in the entire mobile phase composition range.[1]

    • Back-flush the Column: If the column is blocked, and the manufacturer allows it, try back-flushing the column to remove contaminants. Otherwise, the column may need to be replaced.[1]

Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for Famotidine analysis by reverse-phase HPLC?

A common starting point is a buffered aqueous phase mixed with an organic modifier. For instance, the United States Pharmacopeia (USP) suggests a mobile phase for Famotidine tablets consisting of a mixture of an acetate (B1210297) buffer (pH 6.0) and acetonitrile in a 93:7 ratio.[1] However, for impurity profiling and stability-indicating methods, different mobile phases are often required for optimal separation.

Q2: How can I improve the retention of polar impurities in my Famotidine sample?

If polar impurities are eluting too close to the void volume, you can increase their retention by:

  • Decreasing the organic solvent percentage: Reducing the concentration of acetonitrile or methanol will make the mobile phase more polar, leading to greater retention on a reverse-phase column.[1]

  • Using an ion-pairing agent: For highly polar and ionic impurities, adding an ion-pairing agent like pentane (B18724) sulfonic acid or 1-hexane sodium sulfonate to the mobile phase can significantly improve retention and resolution.[1][4]

Q3: What are the common degradation pathways for Famotidine, and how does this impact mobile phase selection?

Famotidine is susceptible to degradation under various conditions, including acid and base hydrolysis, oxidation, and photolysis.[1][3] When developing a stability-indicating method, it is crucial that the mobile phase can separate the intact Famotidine from all its potential degradation products. Forced degradation studies should be performed to ensure the analytical method is specific and can accurately quantify Famotidine in the presence of its degradants.[2]

Data Presentation

Table 1: Example HPLC Mobile Phases for Famotidine Analysis
Mobile Phase CompositionColumnDetection WavelengthApplicationReference
Acetonitrile: 0.1 M Dihydrogen Phosphate Buffer with 0.2% Triethylamine (pH 3.0) (13:87 v/v)Supelcosil LC18265 nmDetermination of Famotidine and its impurities[5]
Methanol: 1% Acetic Acid Solution (30:70 v/v)Luna 5 µm C18267 nmQuantitative determination in pharmaceutical products[6]
Acetonitrile: Water with 0.1% Trifluoroacetic Acid (TFA) (Gradient)Cogent Diamond Hydride™265 nmAnalysis of Famotidine tablets[7]
Methanol: Water with 0.05% o-phosphoric acid (pH 7.0) (83:17 v/v)Nucleosil C-18270 nmSimultaneous estimation with Paracetamol and Ibuprofen[3]
Acetonitrile: Water with 0.5% Pentane Sulphonic Acid (50:50 v/v)Porous Graphitic Carbon (PGC)265 nmStability-indicating method for Famotidine and impurities[8][9]
Phosphate Buffer (pH 6.8): Methanol (50:50 v/v)Enable 18H C18Not SpecifiedBioanalytical method for pharmacokinetic studies[10]
Acetate Buffer (pH 6.0): Acetonitrile (93:7 v/v)C18270 nmAnalysis of Famotidine tablets (USP method)[1][11]

Experimental Protocols

General Protocol for Reverse-Phase HPLC Analysis of Famotidine
  • Mobile Phase Preparation:

    • Prepare the aqueous buffer component by dissolving the appropriate salt (e.g., potassium dihydrogen phosphate, sodium acetate) in HPLC-grade water.

    • Adjust the pH to the desired value using an appropriate acid or base (e.g., phosphoric acid, triethylamine).

    • Filter the aqueous buffer through a 0.45 µm or 0.22 µm membrane filter.

    • Prepare the final mobile phase by mixing the filtered aqueous buffer with the organic modifier (e.g., acetonitrile, methanol) in the desired ratio.

    • Degas the mobile phase using sonication or vacuum degassing.

  • Standard Solution Preparation:

    • Accurately weigh a suitable amount of Famotidine reference standard and dissolve it in a diluent (often the mobile phase or a mixture of water and organic solvent) to prepare a stock solution of known concentration.

    • Prepare working standard solutions by diluting the stock solution to the desired concentrations for calibration.

  • Sample Preparation:

    • For tablets, accurately weigh and finely powder a number of tablets.

    • Transfer an amount of powder equivalent to a single dose into a volumetric flask.

    • Add a portion of the diluent, sonicate to dissolve the Famotidine, and then dilute to volume.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Set the column temperature using a column oven.

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the standard and sample solutions.

    • Record the chromatograms and integrate the peak areas.

  • Quantification:

    • Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations.

    • Determine the concentration of Famotidine in the sample solutions from the calibration curve.

Visualizations

Mobile_Phase_Selection_Workflow start Start: Famotidine Analysis Required initial_conditions Select Initial Conditions (e.g., C18 column, buffered MeCN/H2O) start->initial_conditions run_analysis Perform Initial HPLC Run initial_conditions->run_analysis evaluate_chromatogram Evaluate Chromatogram run_analysis->evaluate_chromatogram good_separation Acceptable Separation? evaluate_chromatogram->good_separation troubleshoot Troubleshoot Separation good_separation->troubleshoot No end End: Method Finalized good_separation->end Yes adjust_ph Adjust pH troubleshoot->adjust_ph Tailing/Resolution adjust_organic Change Organic Ratio/ Type troubleshoot->adjust_organic Retention/Resolution add_modifier Add Modifier (e.g., TEA, Ion-Pair) troubleshoot->add_modifier Tailing/Polar Impurities adjust_ph->run_analysis adjust_organic->run_analysis add_modifier->run_analysis

Caption: Workflow for selecting and optimizing the mobile phase in Famotidine HPLC analysis.

Troubleshooting_Peak_Tailing start Problem: Peak Tailing Observed cause Primary Cause: Silanol Interactions start->cause solution1 Solution 1: Adjust Mobile Phase pH (e.g., pH 2.5-3.0) cause->solution1 solution2 Solution 2: Add Competing Base (e.g., Triethylamine) cause->solution2 solution3 Solution 3: Use End-capped Column cause->solution3 outcome Result: Improved Peak Symmetry solution1->outcome solution2->outcome solution3->outcome

Caption: Troubleshooting guide for addressing peak tailing in Famotidine analysis.

References

Validation & Comparative

A Comparative Guide to the Bioanalytical Validation of Famotidine using Famotidine-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated bioanalytical methods for the quantification of Famotidine (B1672045) in human plasma, with a specific focus on methods utilizing its deuterated analogue, Famotidine-d4, as an internal standard. The data and protocols presented are compiled from various studies to offer an objective overview of method performance, aiding in the selection and development of robust bioanalytical assays for pharmacokinetic and bioequivalence studies.

Performance Comparison of Validated Bioanalytical Methods

The following tables summarize the key validation parameters for different Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods used for the determination of Famotidine in human plasma. The use of a stable isotope-labeled internal standard like this compound is crucial for correcting analytical variability.[1][2]

Table 1: Summary of Method Validation Parameters

ParameterMethod 1 (LC-MS/MS)Method 2 (LC-MS/MS)Method 3 (LC-MS/MS with C13-IS)
Linearity Range (ng/mL) 1-2002.5-2500.631-252
Lower Limit of Quantification (LLOQ) (ng/mL) 12.50.631
Correlation Coefficient (r) >0.990.9999>0.99
Intra-day Precision (% CV) < 15< 4.32< 14
Inter-day Precision (% CV) < 15Not Reported< 14
Accuracy (% Bias) Within ±15%Not Reported93-110%
Extraction Recovery (%) > 80% (Protein Precipitation)> 80% (Protein Precipitation)53-79% (Liquid-Liquid Extraction)
Internal Standard This compoundNot specified in abstractC13-labeled Famotidine

Table 2: Quality Control (QC) Sample Performance

QC LevelMethod 1 (LC-MS/MS)Method 2 (LC-MS/MS)Method 3 (LC-MS/MS with C13-IS)
Precision (% CV) Accuracy (% Bias) Precision (% RSD)
Low < 15Within ±15%4.32
Medium < 15Within ±15%2.30
High < 15Within ±15%3.56

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of bioanalytical methods. Below are representative protocols for the quantification of Famotidine in human plasma using LC-MS/MS with a deuterated internal standard.

Method 1: LC-MS/MS with Protein Precipitation

This method is noted for its simplicity and high throughput.[3][4]

1. Sample Preparation:

  • To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the working solution of Famotidine (for calibration standards and QC samples) or blank solution.

  • Add 25 µL of this compound internal standard working solution (e.g., 100 ng/mL).

  • Vortex mix for 10 seconds.

  • Add 300 µL of acetonitrile (B52724) to precipitate plasma proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant to a clean vial or a 96-well plate for injection.

2. Chromatographic Conditions:

  • UPLC System: Waters Acquity UPLC or equivalent.

  • Analytical Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient Elution: A gradient is typically used to ensure optimal separation.

3. Mass Spectrometric Conditions:

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: ESI Positive.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Famotidine: m/z 338.1 → 189.1[3]

    • This compound: m/z 342.1 → 190[3]

Method 2: LC-MS/MS with Liquid-Liquid Extraction

This method can provide cleaner extracts compared to protein precipitation.[5][6]

1. Sample Preparation:

  • To 150 µL of human plasma, add 15 µL of the working solution of Famotidine and 15 µL of the C13-labeled Famotidine internal standard working solution.[6]

  • Alkalize the plasma samples with ammonium (B1175870) hydroxide.[5][6]

  • Extract the sample twice with 1 mL of ethyl acetate (B1210297).[5][6]

  • Evaporate the organic layer to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection.

2. Chromatographic Conditions:

  • HPLC System: Waters® 600E or equivalent.[6]

  • Analytical Column: Phenomenex Synergi™ Hydro-RP™ column (150 × 4.6 mm, 4 μm).[5][6]

  • Mobile Phase: A gradient elution using acetonitrile and 10 mM ammonium acetate aqueous solution (pH 8.3).[5][6]

3. Mass Spectrometric Conditions:

  • Mass Spectrometer: Waters EMD 1000 single-quadrupole or equivalent.[6]

  • Ionization Mode: ESI Positive.[6]

  • Scan Type: Selected Ion Monitoring (SIM).

  • Monitored Ions:

    • Famotidine: m/z 189[6]

    • C13-labeled Famotidine: m/z 192[6]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the validation of a bioanalytical method for Famotidine.

Bioanalytical_Method_Validation_Workflow cluster_prep Preparation cluster_extraction Sample Processing cluster_analysis Analysis cluster_validation Method Validation Prep_Standards Prepare Stock Solutions (Famotidine & this compound) Prep_CC_QC Prepare Calibration Curve (CC) & Quality Control (QC) Samples Prep_Standards->Prep_CC_QC Sample_Spiking Spike Blank Plasma with Analyte and IS Prep_CC_QC->Sample_Spiking Extraction Perform Extraction (e.g., Protein Precipitation) Sample_Spiking->Extraction Evaporation_Reconstitution Evaporation & Reconstitution (if applicable) Extraction->Evaporation_Reconstitution LC_MS_Analysis LC-MS/MS Analysis Extraction->LC_MS_Analysis Direct Injection Evaporation_Reconstitution->LC_MS_Analysis Data_Processing Data Processing & Quantification LC_MS_Analysis->Data_Processing Selectivity Selectivity Validation_Report Validation Report Selectivity->Validation_Report Linearity Linearity & Range Linearity->Validation_Report Accuracy_Precision Accuracy & Precision Accuracy_Precision->Validation_Report Recovery Recovery Recovery->Validation_Report Stability Stability Stability->Validation_Report Data_Processing->Selectivity Data_Processing->Linearity Data_Processing->Accuracy_Precision Data_Processing->Recovery Data_Processing->Stability

Caption: Workflow for Bioanalytical Method Validation of Famotidine.

References

Famotidine-d4 as an Internal Standard: A Comparative Guide for High-Precision Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in the quantitative analysis of Famotidine (B1672045) in biological matrices, the selection of an appropriate internal standard (IS) is a critical determinant of assay accuracy, precision, and robustness. This guide provides a comprehensive comparison of Famotidine-d4 with other internal standards used in Famotidine bioanalysis, supported by experimental data and detailed methodologies, to assist in making an informed choice for developing reliable analytical methods.

The Gold Standard: Stable Isotope-Labeled Internal Standards

In the realm of liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, stable isotope-labeled (SIL) internal standards are widely considered the gold standard.[1][2] this compound, a deuterated analog of Famotidine, falls into this category. The key advantage of a SIL-IS is its chemical and physical similarity to the analyte of interest. This structural likeness ensures that the IS and the analyte behave nearly identically during sample preparation, chromatography, and ionization, thereby effectively compensating for variability that can arise from matrix effects and extraction inconsistencies.[1]

Performance Comparison of Internal Standards for Famotidine Analysis

While this compound is a preferred choice, other compounds have also been utilized as internal standards in Famotidine analysis. The following table summarizes the performance characteristics of this compound and alternative internal standards based on published literature.

Internal StandardAnalyteMatrixAnalytical MethodKey Performance MetricsReference
This compound FamotidineRat PlasmaLC-MS/MSLinearity: 1-200 ng/mL[3]
Carbon-13-labeled Famotidine FamotidineHuman Maternal Plasma, Umbilical Cord Plasma, UrineLC-MSLinearity (Plasma): 0.631-252 ng/mLLinearity (Urine): 0.075-30.0 µg/mLAccuracy: 93-110%Precision (Intra-day): < 8.8%Precision (Inter-day): < 9.3%Recovery: 53-79%[4]
Ranitidine hydrochloride FamotidineRat PlasmaRP-HPLCLinearity: 50-1200 ng/mLLLOQ: 50 ng/mL
Molsidomine FamotidineHuman PlasmaRP-HPLCLOQ: 5 ng/mL
Clopamide FamotidineHuman PlasmaHPLCDetection Limit: 5 ng/mL
Cimetidine HCl FamotidineUrineHPLCNot specified[5]

Experimental Protocols

Analysis of Famotidine using this compound as an Internal Standard (LC-MS/MS)[3]
  • Sample Preparation: Protein precipitation with methanol (B129727) was used to extract Famotidine and this compound from rat plasma.

  • Chromatography:

    • Column: Agilent Gemini-NX C18

    • Mobile Phase: A gradient of methanol and water containing 0.1% formic acid.

    • Flow Rate: 0.4 mL/min

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI), Positive Mode

    • Monitored Transitions:

      • Famotidine: m/z 338.1 → 189.1

      • This compound: m/z 342.1 → 190

Analysis of Famotidine using Carbon-13-labeled Famotidine as an Internal Standard (LC-MS)[4]
  • Sample Preparation:

  • Chromatography:

    • Column: Phenomenex Synergi™ Hydro-RP™

    • Mobile Phase: A gradient of acetonitrile (B52724) and 10 mM ammonium acetate aqueous solution (pH 8.3).

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI), Positive Mode

    • Detection: Selected Ion Monitoring (SIM)

      • Famotidine: m/z 189

      • Carbon-13-labeled Famotidine: m/z 192

Visualizing the Analytical Workflow

The following diagram illustrates a typical workflow for the bioanalysis of Famotidine using a stable isotope-labeled internal standard like this compound.

Famotidine Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma_sample Biological Matrix (e.g., Plasma) add_is Spike with This compound (IS) plasma_sample->add_is protein_precipitation Protein Precipitation (e.g., with Acetonitrile/Methanol) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer injection Injection into LC-MS/MS System supernatant_transfer->injection chromatography Chromatographic Separation (C18 Column) injection->chromatography ionization Electrospray Ionization (ESI+) chromatography->ionization detection Mass Detection (MRM) ionization->detection peak_integration Peak Area Integration (Analyte and IS) detection->peak_integration ratio_calculation Calculate Peak Area Ratio (Analyte/IS) peak_integration->ratio_calculation quantification Quantification using Calibration Curve ratio_calculation->quantification

Workflow for Famotidine bioanalysis using an internal standard.

Discussion and Conclusion

The choice of an internal standard significantly impacts the quality of bioanalytical data. While structural analogs like Ranitidine, Molsidomine, and Clopamide have been used for Famotidine analysis, they may exhibit different extraction efficiencies, chromatographic behaviors, and ionization responses compared to Famotidine. This can lead to inadequate compensation for analytical variability.

In contrast, stable isotope-labeled internal standards, such as this compound and Carbon-13-labeled Famotidine, offer superior performance. Their physicochemical properties are nearly identical to the unlabeled analyte, ensuring they track each other closely through the entire analytical process. This co-elution and co-behavior minimize the impact of matrix effects and other sources of error, resulting in higher accuracy and precision.

For the development of robust and reliable bioanalytical methods for Famotidine, the use of a stable isotope-labeled internal standard like this compound is strongly recommended. The presented data and experimental protocols provide a valuable resource for researchers in selecting and implementing the most appropriate internal standard for their specific analytical needs.

References

A Comparative Guide to HPLC and UPLC Methods for Famotidine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient quantification of active pharmaceutical ingredients (APIs) is a critical aspect of quality control and formulation development. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods for the quantification of Famotidine, a potent histamine (B1213489) H2-receptor antagonist. This objective comparison is supported by experimental data to facilitate informed decisions in method selection and implementation.

Introduction to HPLC and UPLC in Pharmaceutical Analysis

High-Performance Liquid Chromatography (HPLC) has long been the established workhorse in pharmaceutical analysis, offering robust and reliable methods for separating, identifying, and quantifying components in a mixture.[1] It operates by pumping a liquid mobile phase through a column packed with a solid stationary phase, separating analytes based on their differential interactions with these two phases.[1]

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography technology.[1][2] By utilizing columns packed with sub-2 µm particles, UPLC systems can operate at much higher pressures than traditional HPLC systems.[1][2][3] This results in a dramatic increase in resolution, sensitivity, and speed of analysis.[1][2][4] For the pharmaceutical industry, these advantages translate to higher sample throughput, reduced solvent consumption, and improved detection of impurities.[1][2][4]

Experimental Protocols

This section outlines representative experimental methodologies for the quantification of Famotidine using both HPLC and UPLC systems.

HPLC Method Protocol

A typical reversed-phase HPLC (RP-HPLC) method for the determination of Famotidine in pharmaceutical formulations is detailed below.[1][5][6]

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.[1]

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.[5][6]

  • Mobile Phase: A mixture of acetonitrile (B52724), buffer, and methanol (B129727) in a ratio of 10:85:5 (v/v/v). The buffer consists of 0.05M sodium phosphate (B84403) monobasic, adjusted to pH 6.0 with 1M sodium hydroxide.[6] An alternative mobile phase is a 30:70 (v/v) ratio of methanol and 1% acetic acid aqueous solution.[1][7]

  • Flow Rate: 0.4 mL/min to 1.5 mL/min.[1][5][6]

  • Injection Volume: 10 µL to 20 µL.[1][6]

  • Detection Wavelength: 254 nm, 265 nm, or 267 nm.[1][6]

  • Column Temperature: 25 °C.[6]

UPLC Method Protocol

The following UPLC method is suitable for the rapid and sensitive quantification of Famotidine and its organic impurities.[1][8]

  • Instrumentation: A UPLC system equipped with a Photodiode Array (PDA) detector.[1][8]

  • Column: Acquity UPLC BEH C18, 2.1 mm x 100 mm, 1.7 µm particle size.[1][8]

  • Mobile Phase: A gradient elution using a mixture of 0.1% Trifluoroacetic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B).[1][8]

  • Flow Rate: 0.3 mL/min.[1][8]

  • Injection Volume: 1-2 µL.[1]

  • Detection Wavelength: 260 nm or 265 nm.[1][8]

  • Column Temperature: 30 °C to 45 °C.[1][8]

Data Presentation: Performance Comparison

The quantitative data presented in the tables below allows for a direct and clear comparison of the performance of HPLC and UPLC methods for Famotidine analysis.

Table 1: Chromatographic Conditions and Performance

ParameterRepresentative HPLC MethodRepresentative UPLC Method
Column Dimensions 150 mm x 4.6 mm100 mm x 2.1 mm
Particle Size 5 µm1.7 µm
Flow Rate 0.4 mL/min[1]0.3 mL/min[1]
Run Time ~10 minutes[1]< 5 minutes[1]
Retention Time ~4.16 minutes[1]Shorter than HPLC
Backpressure LowerSignificantly Higher
Solvent Consumption HigherLower[2][4]

Table 2: Method Validation Parameters

ParameterHPLC Method PerformanceUPLC Method Performance
Linearity (Correlation Coefficient, r²) > 0.999[1]> 0.999[8]
Limit of Detection (LOD) 0.00048 mg/mL[1][7]0.12 µg/mL (for impurities)[8]
Limit of Quantification (LOQ) 0.00148 mg/mL[1][7]0.4 µg/mL (for impurities)[8]
Accuracy (% Recovery) 98-102%98-102%
Precision (%RSD) < 2%[1]< 2%

Mandatory Visualization: Cross-Validation Workflow

The following diagram illustrates the logical workflow for the cross-validation of an existing HPLC method with a newly developed UPLC method for Famotidine quantification.

CrossValidationWorkflow cluster_hplc Existing HPLC Method cluster_uplc New UPLC Method cluster_comparison Cross-Validation Comparison hplc_method Validated HPLC Method hplc_samples Analyze Standard and QC Samples with HPLC hplc_method->hplc_samples hplc_data Generate HPLC Data (e.g., Retention Time, Peak Area) hplc_samples->hplc_data compare_results Compare Results (Statistical Analysis) hplc_data->compare_results uplc_dev Develop UPLC Method uplc_val Validate UPLC Method (Linearity, Precision, Accuracy) uplc_dev->uplc_val uplc_samples Analyze Same Standard and QC Samples with UPLC uplc_val->uplc_samples uplc_data Generate UPLC Data (e.g., Retention Time, Peak Area) uplc_samples->uplc_data uplc_data->compare_results method_equivalency Assess Method Equivalency and Performance compare_results->method_equivalency final_report Final Report and Method Implementation method_equivalency->final_report Acceptance Criteria Met?

Caption: A logical workflow for the cross-validation of HPLC and UPLC methods.

Conclusion and Recommendations

The cross-validation of HPLC and UPLC methods for the analysis of Famotidine demonstrates a clear advantage for the UPLC platform in terms of speed, sensitivity, and efficiency.[1] The significantly shorter run times offered by UPLC can lead to substantial increases in laboratory throughput and a reduction in operational costs associated with solvent purchase and disposal.[1][4] The enhanced resolution and sensitivity of UPLC are particularly beneficial for the detection and quantification of impurities, a critical aspect of pharmaceutical quality control.[1][4]

For laboratories developing new analytical methods for Famotidine, a UPLC-based approach is highly recommended. For organizations with established and validated HPLC methods, a comprehensive cross-validation study is a prerequisite for transferring the method to a UPLC system to ensure data integrity and regulatory compliance.[1]

References

A Comparative Guide to Inter-Laboratory Famotidine Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of published bioanalytical methods for the quantification of Famotidine (B1672045) in biological matrices. While a direct inter-laboratory comparison study with standardized samples is not publicly available, this document collates and contrasts the performance of various analytical techniques as reported in peer-reviewed literature. The aim is to assist researchers in selecting and developing appropriate bioanalytical assays for their specific research needs.

Comparison of Famotidine Bioanalytical Methods

The following tables summarize the quantitative performance of different High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for Famotidine analysis in human and rat plasma. These methods are essential for pharmacokinetic, bioequivalence, and toxicokinetic studies.

Table 1: HPLC-UV Methods for Famotidine Bioanalysis
Parameter Method 1 Method 2 Method 3
Matrix Rat PlasmaHuman PlasmaHuman Plasma
Linearity Range 50-1200 ng/mL[1]1-100 ng/mL[2]10-350 ng/mL
LLOQ 50 ng/mL[1]1 ng/mL[2]10 ng/mL
Intra-day Precision (%CV) < 15[1]< 10[2]Not Reported
Inter-day Precision (%CV) < 15[1]Not ReportedNot Reported
Accuracy (% Recovery) Not explicitly stated, but %CV for accuracy was <15[1]Not ReportedNot Reported
Internal Standard Ranitidine hydrochloride[1]Not specified[2]Not specified
Table 2: LC-MS/MS Methods for Famotidine Bioanalysis
Parameter Method A Method B
Matrix Human PlasmaRat Plasma
Linearity Range 2.5-250 ng/mL[3][4]1-200 ng/mL[5]
LLOQ 2.5 ng/mL[3][4]1 ng/mL[5]
Intra-day Precision (%RSD) 2.30%-4.32%[3][4]Not Reported
Inter-day Precision (%RSD) Not ReportedNot Reported
Accuracy (% Recovery) 97.23% to 99.64%[3][4]Not Reported
Internal Standard Not specified[3][4]D4-famotidine[5]

Experimental Protocols

Below are detailed methodologies for representative HPLC-UV and LC-MS/MS assays for Famotidine bioanalysis.

Protocol 1: RP-HPLC Method in Rat Plasma[1]
  • Sample Preparation: Liquid-liquid extraction.

  • Chromatographic Conditions:

    • Column: Enable 18H (5µ, 250×4.6mm) C18 column.

    • Mobile Phase: Isocratic mixture of phosphate (B84403) buffer (pH 6.8) and methanol (B129727) (50:50 %v/v).

    • Flow Rate: Not specified.

    • Injection Volume: 20 µL.

    • Detection: UV, wavelength not specified.

    • Run Time: 15 minutes.

Protocol 2: HPLC Method with Column Switching in Human Plasma[2]
  • Sample Preparation: Cation exchange solid-phase extraction (SPE) with SCX cartridges.

  • Chromatographic Conditions:

    • Columns: Inertsil C4 column connected via a switching valve to a BDS Hypersil C8 column.

    • Mobile Phase 1 (Inertsil C4): Acetonitrile/phosphate aqueous solution.

    • Mobile Phase 2 (BDS Hypersil C8): Acetonitrile/sodium dodecyl sulfate (B86663) and phosphate aqueous solution.

    • Detection: UV at 267 nm.

Protocol 3: LC-MS/MS Method in Human Plasma[3][4]
  • Sample Preparation: Protein precipitation with methanol.

  • Chromatographic Conditions:

    • Column: Venusil XBP Phenyl column (100 mm×2.1 mm, 5 μm).

    • Mobile Phase: 0.1% aqueous formic acid and methanol (60:40 v/v).

    • Detection: Electrospray ionization tandem mass spectrometry (ESI-MS/MS) in multiple reaction monitoring (MRM) mode.

Protocol 4: LC-MS/MS Method in Rat Plasma[5]
  • Sample Preparation: Protein precipitation with methanol.

  • Chromatographic Conditions:

    • Column: Agilent Gemini-NX C18 column.

    • Mobile Phase: Gradient elution with a mixture of methanol and water containing 0.1% formic acid.

    • Flow Rate: 0.4 mL/min.

    • Run Time: 8 minutes.

    • Detection: ESI-MS/MS with monitored transitions m/z 338.1 → 189.1 for Famotidine.

Visualizations

Famotidine's Mechanism of Action: H2 Receptor Signaling Pathway

Famotidine is a histamine (B1213489) H2 receptor antagonist.[6][7][8] Its primary mechanism of action involves the competitive inhibition of histamine binding to H2 receptors on the basolateral membrane of gastric parietal cells.[9][] This action blocks the downstream signaling cascade that leads to gastric acid secretion.[9]

Famotidine_Signaling_Pathway cluster_ParietalCell Gastric Parietal Cell Histamine Histamine H2R H2 Receptor Histamine->H2R Binds AC Adenylate Cyclase H2R->AC Activates Famotidine Famotidine Famotidine->H2R Blocks cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates ProtonPump H+/K+ ATPase (Proton Pump) PKA->ProtonPump Activates H_ion H+ ProtonPump->H_ion Secretes StomachLumen Stomach Lumen H_ion->StomachLumen

Caption: Famotidine blocks histamine binding to H2 receptors, inhibiting acid secretion.

General Workflow for Bioanalytical Method Comparison

An inter-laboratory comparison, or round-robin study, is the gold standard for assessing the reproducibility and comparability of analytical methods across different laboratories. The following diagram illustrates a typical workflow for such a study.

Interlab_Comparison_Workflow cluster_Preparation Study Preparation cluster_Execution Laboratory Execution cluster_Analysis Data Analysis & Reporting Prep Prepare Homogeneous Spiked Samples Distribute Distribute Samples & Protocols to Labs Prep->Distribute Protocols Develop Standardized Analytical Protocols Protocols->Distribute LabA Lab A Analysis Distribute->LabA LabB Lab B Analysis Distribute->LabB LabC Lab C Analysis Distribute->LabC Collect Collect Raw Data LabA->Collect LabB->Collect LabC->Collect Stats Statistical Analysis (e.g., ANOVA) Collect->Stats Report Generate Comparison Report Stats->Report

Caption: Workflow for a typical inter-laboratory comparison study.

References

A Comparative Guide to the Bioequivalence Assessment of Two Famotidine Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioequivalence of two different oral formulations of famotidine (B1672045), a potent histamine (B1213489) H2-receptor antagonist widely used for the treatment of peptic ulcer disease and gastroesophageal reflux disease. The following sections present a detailed analysis based on publicly available experimental data, focusing on pharmacokinetic parameters and study methodologies.

Introduction to Famotidine and Bioequivalence

Famotidine works by competitively inhibiting histamine H2-receptors, leading to a reduction in both basal and stimulated gastric acid secretion.[1][2] The oral bioavailability of famotidine ranges from 40% to 45%, primarily due to incomplete absorption.[1][2][3] For a generic formulation of a drug to be considered bioequivalent to a reference product, it must exhibit a similar rate and extent of absorption. This is typically assessed by comparing key pharmacokinetic parameters such as the area under the plasma concentration-time curve (AUC) and the maximum plasma concentration (Cmax).

According to the U.S. Food and Drug Administration (FDA), two drug products are considered bioequivalent if the 90% confidence intervals (CI) for the ratios of the geometric means of AUC and Cmax fall within the range of 80% to 125%.[2][4][5]

Comparative Bioequivalence Studies

This guide compares the findings from two separate bioequivalence studies that evaluated a test formulation of famotidine against a reference formulation.

Study 1: Comparison of Two 40 mg Famotidine Tablets

A study was conducted to compare a test 40 mg famotidine tablet (Famodin®) against a reference 40 mg famotidine tablet (Pepdine®).[6] The study was a randomized, two-way crossover design involving 24 healthy volunteers.[6]

Study 2: Bioequivalence of Orally Disintegrating Tablet vs. Conventional Tablet

Another study investigated the bioequivalence of a 20 mg famotidine orally disintegrating tablet (test formulation) and a conventional 20 mg famotidine tablet (reference formulation).[7] This study employed a randomized, self-control, crossover design with 20 healthy male volunteers.[7]

Experimental Protocols

Detailed methodologies are crucial for the objective assessment of bioequivalence. The protocols for the two highlighted studies are outlined below.

Study Design and Participants

Both studies utilized a crossover design, which is a standard approach for bioequivalence studies as it minimizes inter-subject variability.

  • Study 1: A randomized, two-way crossover study with a one-week washout period between formulations was conducted on 24 healthy volunteers (12 female and 12 male).[6]

  • Study 2: A randomized, self-control, crossover design was adopted with a 7-day washout period in 20 healthy male adult volunteers.[7]

Inclusion Criteria for a Typical Famotidine Bioequivalence Study: [8]

  • Healthy male or female adults, 18 years of age or older.

  • Body mass index (BMI) below 30.0 kg/m2 .

  • Willingness to participate and provide informed consent.

Exclusion Criteria for a Typical Famotidine Bioequivalence Study: [8]

  • Recent history of drug or alcohol abuse.

  • Pregnancy or lactation.

  • History of allergic reactions to famotidine or other H2-receptor antagonists.

  • Clinically significant disorders or abnormal laboratory results.

  • Participation in any other research study involving drug administration within 30 days prior to the current study.

Dosing and Blood Sampling
  • Study 1 (40 mg tablets): A single oral dose of 40 mg of either the test or reference formulation was administered. Blood samples were collected at pre-dose (0 hours) and at 14 subsequent time points over a 24-hour period.[6]

  • Study 2 (20 mg tablets): A single oral dose of 20 mg of either the test or reference formulation was administered. Blood samples were collected at 0, 0.5, 1, 2, 3, 4, 6, 8, 10, 12, and 24 hours post-administration.[7]

Analytical Methodology

The concentration of famotidine in plasma samples was determined using high-performance liquid chromatography (HPLC).

  • Study 1: Specific details of the HPLC method were not provided in the abstract.

  • Study 2: Plasma famotidine concentrations were assayed by a solid-phase extraction and HPLC method.[7] A rapid and sensitive HPLC method using a monolithic column has been developed for the quantification of famotidine in plasma, with a minimum detectable limit of 5 ng/mL.[9] The separation is typically carried out under reversed-phase conditions.[9]

Data Presentation: Pharmacokinetic Parameters

The key pharmacokinetic parameters from the two studies are summarized in the tables below for easy comparison.

Table 1: Pharmacokinetic Parameters of Two 40 mg Famotidine Tablet Formulations [6]

ParameterTest Formulation (Mean ± SD)Reference Formulation (Mean ± SD)90% Confidence Interval
Cmax (ng/mL) 174 ± 59151 ± 49100% - 132%
AUC0-∞ (ng·h/mL) 947 ± 273868 ± 26599% - 121%

Table 2: Pharmacokinetic Parameters of a 20 mg Orally Disintegrating Tablet vs. a Conventional Tablet [7]

ParameterTest Formulation (Mean ± SD)Reference Formulation (Mean ± SD)Relative Bioavailability (90% CI)
Cmax (µg/L) 83.1 ± 26.987.2 ± 35.3Not explicitly stated for Cmax
AUC0-t (µg·h/L) 480.3 ± 144.8470.9 ± 164.7103.0% (86.7% - 115.3%)
Tmax (h) 2.6 ± 1.32.7 ± 0.9-
t1/2 (h) 2.8 ± 0.42.8 ± 0.3-

Conclusion

Based on the presented data, both studies concluded that the test and reference formulations of famotidine were bioequivalent.

  • In the study comparing two 40 mg tablets, the 90% confidence intervals for both Cmax and AUC0-∞ fell within the acceptable range of 80% to 125%, indicating that the two formulations have a comparable rate and extent of absorption.[6]

  • Similarly, the study comparing the 20 mg orally disintegrating tablet to the conventional tablet found the relative bioavailability to be 103.0% with a 90% confidence interval of 86.7% to 115.3%, also meeting the criteria for bioequivalence.[7]

These findings suggest that the tested generic and alternative formulations of famotidine can be used interchangeably with the reference products.

Visualizations

Experimental Workflow for a Famotidine Bioequivalence Study

G cluster_screening Subject Screening cluster_study Crossover Study Periods cluster_period1 Period 1 cluster_period2 Period 2 cluster_analysis Analysis Inclusion Inclusion Criteria Met Dosing1 Randomized Dosing (Test or Reference) Inclusion->Dosing1 Exclusion Exclusion Criteria Met Conclusion Bioequivalence Conclusion Sampling1 Serial Blood Sampling Dosing1->Sampling1 Washout Washout Period Sampling1->Washout Quantification Famotidine Quantification (e.g., HPLC) Sampling1->Quantification Dosing2 Crossover Dosing (Reference or Test) Washout->Dosing2 Sampling2 Serial Blood Sampling Dosing2->Sampling2 Sampling2->Quantification PK_Analysis Pharmacokinetic Analysis (AUC, Cmax, Tmax) Quantification->PK_Analysis Stats Statistical Analysis (90% Confidence Intervals) PK_Analysis->Stats Stats->Conclusion

Caption: Workflow of a typical crossover bioequivalence study for famotidine formulations.

Famotidine Mechanism of Action

G Histamine Histamine H2_Receptor H2-Receptor (on Parietal Cells) Histamine->H2_Receptor Binds to AC Adenylate Cyclase H2_Receptor->AC Activates Famotidine Famotidine Famotidine->H2_Receptor Competitively Inhibits cAMP cAMP AC->cAMP Catalyzes conversion of ATP to PKA Protein Kinase A cAMP->PKA Activates Proton_Pump H+/K+ ATPase (Proton Pump) PKA->Proton_Pump Activates Acid_Secretion Gastric Acid Secretion Proton_Pump->Acid_Secretion Increases

Caption: Simplified signaling pathway of famotidine's inhibitory action on gastric acid secretion.

References

A Comparative Guide to the Quantification of Famotidine Using Famotidine-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of pharmaceutical compounds is fundamental to pharmacokinetic, pharmacodynamic, and toxicokinetic studies.[1] Famotidine (B1672045), a potent histamine (B1213489) H2-receptor antagonist used to treat peptic ulcers and gastroesophageal reflux disease, requires robust bioanalytical methods to ensure reliable data for clinical and preclinical evaluation.[2][3] This guide provides an objective comparison of the performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) utilizing a deuterated internal standard, Famotidine-d4, against other analytical techniques.

The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is considered the gold standard in bioanalysis.[4] An ideal internal standard mimics the physicochemical properties of the analyte, co-eluting and experiencing similar effects from the sample matrix, extraction process, and instrument variability.[4] By normalizing the analyte's response to the internal standard's response, a SIL-IS effectively compensates for potential errors, leading to significantly improved accuracy and precision compared to methods using non-isotopically labeled standards or no internal standard at all.[4]

Performance Comparison of Analytical Methods

The quantification of famotidine can be achieved through various analytical techniques, including High-Performance Liquid Chromatography (HPLC) with UV detection, High-Performance Thin-Layer Chromatography (HPTLC), and LC-MS/MS.[5] While each method has its applications, LC-MS/MS combined with a deuterated internal standard offers superior sensitivity, selectivity, and reliability for bioanalytical applications.[2] The data below summarizes the performance of an LC-MS/MS method using a stable isotope-labeled internal standard and compares it with other common analytical approaches.

Table 1: Accuracy and Precision of Famotidine Quantification in Human Plasma using LC-MS/MS with a Stable Isotope-Labeled Internal Standard

Quality Control SampleNominal Conc.Intra-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Precision (%RSD)Inter-day Accuracy (%)
LLOQ0.631 ng/mL< 14%93.1% - 110.3%< 14%93.1% - 110.3%
Low (LQC)1.89 ng/mL< 8.8%94.6% - 106.1%< 9.3%95.5% - 107.0%
Medium (MQC)63.1 ng/mL< 8.8%94.6% - 106.1%< 9.3%95.5% - 107.0%
High (HQC)190 ng/mL< 8.8%94.6% - 106.1%< 9.3%95.5% - 107.0%
Data synthesized from a study using ¹³C-labeled famotidine, which provides equivalent performance to a deuterated standard.[6][7]

Table 2: Comparison of Different Analytical Methods for Famotidine Quantification

ParameterLC-MS/MS with this compound ISLC-MS/MS (No IS)RP-HPLC with Analog IS (Ranitidine)HPTLC with Videodensitometry
Linearity Range 1 - 200 ng/mL2.5 - 250 ng/mL[8]50 - 1200 ng/mL[9]0.2 - 1.0 µg
LLOQ 1 ng/mL2.5 ng/mL[8]50 ng/mL[9]80 ng
Precision (%RSD) < 9.3%[6]2.30% - 4.32%[8]< 15%[9]1.25% - 2.55%[10]
Accuracy/Recovery (%) 95.5% - 107.0%[6]97.23% - 99.64%[8]< 15% (%CV)[9]101.76%[10]

Experimental Protocols

A robust and validated experimental protocol is crucial for achieving high-quality data. The following section details a representative LC-MS/MS method for the quantification of famotidine in plasma using this compound.

Protocol: Quantification of Famotidine in Rat Plasma by LC-MS/MS

This protocol is based on established methods for the sensitive determination of famotidine.[11]

1. Materials and Reagents

  • Analytes: Famotidine reference standard, this compound internal standard (IS).[3]

  • Solvents: Methanol (B129727) (HPLC grade), Water (HPLC grade), Formic acid.[3][11]

  • Biological Matrix: Blank rat plasma.[11]

2. Instrumentation

  • Liquid Chromatography: A UPLC or HPLC system (e.g., Agilent).[11]

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[3]

  • Analytical Column: Agilent Gemini-NX C18 column or equivalent (e.g., Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).[3][11]

3. Sample Preparation (Protein Precipitation)

  • Aliquot 100 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.

  • Add a specified amount of this compound internal standard solution.

  • Add 300 µL of methanol to precipitate plasma proteins.[11]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean vial for injection into the LC-MS/MS system.

4. Chromatographic Conditions

  • Mobile Phase A: 0.1% Formic Acid in Water.[11]

  • Mobile Phase B: Methanol.[11]

  • Elution: Gradient elution.[11]

  • Flow Rate: 0.4 mL/min.[11]

  • Injection Volume: 5 µL.

  • Column Temperature: 30°C.[12]

  • Run Time: Approximately 8 minutes.[11]

5. Mass Spectrometric Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive.[3]

  • Scan Type: Multiple Reaction Monitoring (MRM).[8]

  • Monitored Transitions:

    • Famotidine: Precursor ion (m/z) 338.1 → Product ion (m/z) 189.1.[11]

    • This compound (IS): Precursor ion (m/z) 342.1 → Product ion (m/z) 190.[11]

Methodology and Workflow Visualization

The use of a deuterated internal standard is integral to the bioanalytical workflow, ensuring compensation for variability at multiple stages of the process.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Collection Spike Spike with this compound (IS) Plasma->Spike Extract Protein Precipitation (Methanol) Spike->Extract Centrifuge Centrifugation Extract->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into UPLC/HPLC Supernatant->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Detect MRM Detection (Famotidine & this compound) Ionize->Detect Integrate Peak Integration Detect->Integrate Ratio Calculate Peak Area Ratio (Analyte / IS) Integrate->Ratio Calibrate Quantify using Calibration Curve Ratio->Calibrate Result Final Concentration Calibrate->Result

Caption: A typical workflow for a bioanalytical assay using a deuterated internal standard.

G cluster_sources cluster_compensation cluster_outcome Matrix Matrix Effects (Ion Suppression/Enhancement) IS This compound (IS) - Co-elutes with Analyte - Identical Physicochemical Behavior Matrix->IS Ratio Peak Area Ratio (Analyte / IS) Matrix->Ratio Prep Sample Preparation (Extraction Loss) Prep->IS Prep->Ratio Instrument Instrument Fluctuation (Injection Volume, Source Stability) Instrument->IS Instrument->Ratio Output Accurate & Precise Quantification Ratio->Output

Caption: The impact of a deuterated internal standard on assay accuracy and precision.

Conclusion

The quantification of famotidine using LC-MS/MS with this compound as an internal standard provides a highly accurate, precise, and sensitive method suitable for regulated bioanalysis. The data clearly demonstrates that this approach offers a lower limit of quantification and superior performance metrics compared to other analytical techniques. The use of a deuterated internal standard is critical as it effectively normalizes variability arising from matrix effects, sample processing, and instrument performance. For researchers and drug development professionals, adopting this methodology is a crucial step toward ensuring the integrity and validity of bioanalytical results, thereby supporting the successful development of safe and effective therapeutics.[4]

References

Comparative Analysis of Linearity and Range for Famotidine Assays Utilizing a Deuterated Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of Famotidine (B1672045), the selection of a robust and reliable analytical method is paramount. This guide provides a comparative overview of the linearity and range of various bioanalytical methods for Famotidine quantification, with a particular focus on those employing a deuterated internal standard. The use of a deuterated standard, such as Famotidine-d4, is a widely accepted approach to minimize variability and enhance the accuracy and precision of the assay by compensating for matrix effects and variations in sample processing.

Experimental Methodologies

The determination of Famotidine in biological matrices is predominantly achieved through liquid chromatography coupled with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS). These methods offer high sensitivity and selectivity, which are crucial for bioanalytical applications. A typical experimental protocol involves protein precipitation for sample preparation, followed by chromatographic separation and mass spectrometric detection.

A Representative LC-MS/MS Protocol

A common approach for the quantification of Famotidine in plasma involves the following steps:

  • Sample Preparation: Protein precipitation is a frequently used method for sample clean-up. To a plasma sample, an internal standard solution (e.g., this compound) is added, followed by a precipitating agent like methanol (B129727) or acetonitrile. After vortexing and centrifugation, the clear supernatant is collected for analysis.

  • Chromatographic Separation: The separation of Famotidine and its deuterated internal standard is typically performed on a C18 reversed-phase column. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., methanol or acetonitrile) is commonly employed.

  • Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode is used for detection. The analysis is performed in Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for both Famotidine and the deuterated internal standard. For instance, the transition for Famotidine might be m/z 338.1 → 189.1, while for this compound it could be m/z 342.1 → 190.[1][2]

Linearity and Range Comparison

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

The following table summarizes the linearity and range of different published methods for Famotidine quantification.

Analytical MethodInternal StandardMatrixLinearity RangeCorrelation Coefficient (r²)Reference
LC-MS/MSThis compoundRat Plasma1 - 200 ng/mL> 0.99[1][2]
LC-MSCarbon-13-labeled FamotidineHuman Plasma0.631 - 252 ng/mL> 0.99[3]
LC-MSCarbon-13-labeled FamotidineHuman Urine0.075 - 30.0 µg/mL> 0.99[3]
LC/MS/MSNot SpecifiedHuman Plasma2.5 - 250.0 ng/mL0.9999[4]
RP-HPLCRanitidine hydrochlorideRat Plasma50 - 1200 ng/mLNot Specified[5]
RP-HPLCNot SpecifiedHuman Plasma3.32 - 6.65 µg/mL0.996[6]
HPLC-UVNot SpecifiedPharmaceutical Products0.1 - 100 µg/mL0.99998[7]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a Famotidine assay using a deuterated internal standard and LC-MS/MS analysis.

Famotidine_Assay_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma_sample Plasma Sample add_is Add Deuterated Internal Standard (this compound) plasma_sample->add_is protein_precipitation Protein Precipitation (e.g., with Methanol) add_is->protein_precipitation vortex_centrifuge Vortex & Centrifuge protein_precipitation->vortex_centrifuge supernatant_transfer Transfer Supernatant vortex_centrifuge->supernatant_transfer lc_injection Inject into LC-MS/MS System supernatant_transfer->lc_injection chromatographic_separation Chromatographic Separation (C18 Column) lc_injection->chromatographic_separation ms_detection Mass Spectrometric Detection (MRM) chromatographic_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Generate Calibration Curve (Analyte/IS Ratio vs. Conc.) peak_integration->calibration_curve quantification Quantify Famotidine Concentration calibration_curve->quantification

Famotidine assay workflow using a deuterated standard.

Conclusion

The selection of an appropriate analytical method for Famotidine quantification is dependent on the specific requirements of the study, including the biological matrix, the required sensitivity, and the available instrumentation. Methods employing a deuterated internal standard coupled with LC-MS/MS detection offer excellent sensitivity, specificity, and a wide linear range, making them highly suitable for bioanalytical applications in research and drug development. The data presented in this guide demonstrates that robust and reliable methods are available for the accurate quantification of Famotidine, with linearity ranges that can accommodate a variety of study designs.

References

A Comparative Guide to the Limit of Detection (LOD) and Quantification (LOQ) for Famotidine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate determination of famotidine (B1672045) concentration is critical for quality control, formulation development, and pharmacokinetic studies. A key aspect of analytical method validation is establishing the Limit of Detection (LOD) and Limit of Quantification (LOQ). This guide provides a comparative overview of LOD and LOQ values for famotidine analysis using various analytical techniques, supported by experimental data from published studies.

Data Presentation

The following table summarizes the LOD and LOQ values for famotidine analysis across different analytical methodologies. This allows for a direct comparison of the sensitivity of each technique.

Analytical MethodSample MatrixLODLOQ/LLOQReference
HPLC-UVBulk Drug/Pharmaceuticals0.01 µg/mL0.03 µg/mL[1]
HPLC-UVPharmaceutical Products0.48 µg/mL (0.00048 mg/mL)1.48 µg/mL (0.00148 mg/mL)[2][3]
RP-HPLCHuman Plasma-1.24 µg/mL[4]
RP-HPLCCombined Formulation0.3022 µg/mL0.916 µg/mL[5]
HPLC with DerivatizationPharmaceuticals6.34 µg/mL19.22 µg/mL[6]
UPLC (for impurities)Bulk Drug0.12 µg/mL0.4 µg/mL[7]
LC-MS/MSRat Plasma-1 ng/mL[8]
LC-MS/MSHuman Plasma-2.5 ng/mL[9]
SpectrophotometryPharmaceuticals5.51 µg/mL16.70 µg/mL[6]
Spectrofluorimetry (TbCl₃)Pharmaceuticals/Human Plasma0.79 ng/mL2.4 ng/mL[10]
Spectrofluorimetry (LaCl₃)Pharmaceuticals/Human Plasma0.74 ng/mL2.2 ng/mL[10]
Spectrofluorimetry (CeCl₃)Pharmaceuticals/Human Plasma1.7 ng/mL5.2 ng/mL[10]
ChemiluminescencePharmaceuticals31.4 µg/mL (0.0314 mg/mL)95.2 µg/mL (0.0952 mg/mL)[11][12]
Capillary Zone ElectrophoresisPharmaceuticals0.09 µg/mL-[13]

Note: LLOQ stands for Lower Limit of Quantification.

Experimental Protocols

Detailed methodologies for some of the key experiments cited are provided below.

1. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is widely used for the routine analysis of famotidine in pharmaceutical formulations.

  • Instrumentation: A liquid chromatograph equipped with a variable wavelength UV detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 250 mm, 5 µm particle size.[1]

    • Mobile Phase: A mixture of acetonitrile, 0.05M sodium phosphate (B84403) monobasic buffer (pH 6.0), and methanol (B129727) in a ratio of 10:85:5 (v/v/v).[1]

    • Flow Rate: 1.5 mL/min.[1]

    • Detection Wavelength: 254 nm.[1]

    • Injection Volume: 20 µL.[1]

    • Column Temperature: 25 °C.[1]

  • Standard Solution Preparation: A stock solution of Famotidine working standard (e.g., 1000 µg/mL) is prepared in the mobile phase.[1] This is further diluted to prepare working standard solutions and for constructing the calibration curve.

  • Sample Preparation: A quantity of the sample equivalent to 25 mg of Famotidine is accurately weighed, dissolved in the diluent (mobile phase), sonicated, and diluted to a known volume.[1]

  • LOD and LOQ Determination: The LOD and LOQ are typically determined based on the signal-to-noise ratio, where a ratio of 3:1 is generally accepted for LOD and 10:1 for LOQ.[14]

2. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it suitable for the analysis of famotidine in complex biological matrices like plasma.

  • Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: Agilent Gemini-NX C18 column.[8]

    • Mobile Phase: A gradient elution using a mixture of methanol and water containing 0.1% formic acid.[8]

    • Flow Rate: 0.4 mL/min.[8]

  • Sample Preparation (for plasma): Protein precipitation is a common method. Methanol is added to the plasma sample to precipitate proteins. After centrifugation, the supernatant is collected for injection.[8][9]

  • Mass Spectrometric Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Monitored Transitions: For famotidine, the transition m/z 338.1 → 189.1 is monitored.[8]

  • LLOQ Determination: The LLOQ is the lowest concentration on the calibration curve that can be quantitatively determined with acceptable precision and accuracy.[15]

3. Spectrophotometry

This colorimetric method is based on a chemical reaction that produces a colored product, which is then measured.

  • Principle: The method can be based on the reaction of famotidine with a chromogenic reagent, such as sodium nitroprusside, to form a colored complex.[6]

  • Procedure:

    • Aliquots of the standard or sample solution are transferred to a series of volumetric flasks.

    • The chromogenic reagent and other necessary reagents (e.g., NaOH, HCl) are added.[6]

    • The reaction is allowed to proceed for a specific time.

    • The volume is made up with a suitable solvent, and the absorbance is measured at the wavelength of maximum absorption (λmax).[6]

  • LOD and LOQ Calculation: LOD and LOQ are calculated from the standard deviation of the intercept (Sa) and the slope (b) of the calibration curve using the formulas: LOD = 3.3 * (Sa/b) and LOQ = 10 * (Sa/b).[6]

Mandatory Visualization

The following diagram illustrates a general workflow for the determination of LOD and LOQ in an analytical method.

LOD_LOQ_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_calculation Calculation cluster_verification Verification prep_standards Prepare a series of diluted standard solutions analyze_standards Analyze standards using the validated analytical method prep_standards->analyze_standards prep_blanks Prepare blank samples (matrix without analyte) analyze_blanks Analyze blank samples multiple times (e.g., n=10) prep_blanks->analyze_blanks construct_curve Construct Calibration Curve (Response vs. Concentration) analyze_standards->construct_curve calc_sd_blanks Calculate Standard Deviation (SD) of the blank responses analyze_blanks->calc_sd_blanks calc_slope Determine the slope (S) of the calibration curve construct_curve->calc_slope calc_lod Calculate LOD (e.g., 3.3 * SD_blank / S) calc_sd_blanks->calc_lod calc_loq Calculate LOQ (e.g., 10 * SD_blank / S) calc_sd_blanks->calc_loq calc_slope->calc_lod calc_slope->calc_loq verify_loq Verify LOQ with spiked samples (acceptable precision and accuracy) calc_loq->verify_loq

General workflow for LOD and LOQ determination.

References

Robustness Testing of an Analytical Method for Famotidine Utilizing Famotidine-d4 as an Internal Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key parameters in the robustness testing of an analytical method for the quantification of Famotidine, with a specific focus on methods employing Famotidine-d4 as an internal standard. The data presented is synthesized from various validated analytical methods, primarily high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), to offer a clear perspective on the stability and reliability of such methods under deliberate variations in experimental conditions.

Data Presentation: Robustness Testing Parameters

The robustness of an analytical method is its capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage. The following table summarizes typical parameters investigated during the robustness testing of analytical methods for Famotidine. The acceptable limits are indicative and may vary based on the specific method and laboratory standard operating procedures.

Parameter VariedVariationAcceptance Criteria (Typical)
Mobile Phase Composition
Organic Phase Ratio± 2-5%Relative Standard Deviation (RSD) of the peak area ratio (Famotidine/Famotidine-d4) should be ≤ 2.0%. Retention time shift should be within acceptable limits.
pH of Aqueous Phase± 0.1-0.2 unitsRSD of the peak area ratio should be ≤ 2.0%. Tailing factor should remain < 2.0.
Chromatographic Conditions
Flow Rate± 0.1 mL/minRSD of the peak area ratio should be ≤ 2.0%. Retention time should show a predictable, minor shift.
Column Temperature± 2-5 °CRSD of the peak area ratio should be ≤ 2.0%. No significant change in peak shape.
Wavelength (for HPLC-UV) ± 2 nmNo significant impact on the peak area ratio.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative experimental protocols for robustness testing in both HPLC-UV and LC-MS/MS methods for Famotidine analysis using this compound.

1. HPLC-UV Method Robustness Protocol

  • Objective: To assess the reliability of the HPLC-UV method for Famotidine quantification with respect to minor variations in chromatographic conditions.

  • Standard and Sample Preparation:

    • Prepare a standard stock solution of Famotidine and a separate stock solution of this compound (as an internal standard) in a suitable diluent (e.g., mobile phase).

    • Prepare working standard solutions by spiking a known concentration of Famotidine with a fixed concentration of this compound.

    • Prepare sample solutions as per the validated sample preparation procedure.

  • Chromatographic System: A standard HPLC system equipped with a UV detector, autosampler, and a C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is typically used.

  • Standard Conditions (Example):

    • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.05M sodium phosphate (B84403) monobasic, pH 6.0) and an organic solvent (e.g., acetonitrile (B52724) and methanol (B129727) in a ratio of 10:85:5 v/v/v)[1].

    • Flow Rate: 1.0 mL/min[2].

    • Detection Wavelength: 265 nm[3].

    • Injection Volume: 20 µL.

    • Column Temperature: 25 °C[1].

  • Robustness Evaluation:

    • Inject the working standard solution in replicate (n=3-6) under the standard conditions.

    • Individually vary the following parameters:

      • Mobile Phase Composition: Alter the organic solvent percentage by ±2%.

      • pH of Aqueous Buffer: Adjust the pH by ±0.2 units.

      • Flow Rate: Change the flow rate to 0.9 mL/min and 1.1 mL/min.

      • Column Temperature: Set the temperature to 23 °C and 27 °C.

      • Detection Wavelength: Set the wavelength to 263 nm and 267 nm.

    • After each variation, inject the working standard solution in replicate.

    • Calculate the retention time, peak area ratio (Famotidine/Famotidine-d4), tailing factor, and theoretical plates for each condition.

    • Compare the results against the acceptance criteria outlined in the data presentation table.

2. LC-MS/MS Method Robustness Protocol

  • Objective: To evaluate the robustness of the LC-MS/MS method for the sensitive quantification of Famotidine in a biological matrix, using this compound as the internal standard.

  • Standard and Sample Preparation:

    • Prepare stock solutions of Famotidine and this compound in a suitable solvent like methanol.

    • Prepare calibration curve standards and quality control (QC) samples by spiking blank biological matrix (e.g., rat plasma) with appropriate concentrations of Famotidine and a constant concentration of this compound.

    • Sample preparation typically involves protein precipitation with an organic solvent (e.g., methanol)[4][5].

  • LC-MS/MS System: A liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source. An Agilent Gemini-NX C18 column is an example of a suitable column[4][5].

  • Standard Conditions (Example):

    • Mobile Phase: A gradient elution using a mixture of methanol and water containing 0.1% formic acid[4][5].

    • Flow Rate: 0.4 mL/min[4][5].

    • Column Temperature: Ambient or controlled (e.g., 40 °C).

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Monitored Transitions:

      • Famotidine: m/z 338.1 → 189.1[4][5].

      • This compound: m/z 342.1 → 190[4][5].

  • Robustness Evaluation:

    • Analyze a set of mid-level QC samples in replicate (n=3-6) under the standard conditions.

    • Individually vary the following parameters:

      • Mobile Phase Composition: Alter the initial and final organic solvent percentages of the gradient by ±2%.

      • Flow Rate: Change the flow rate to 0.38 mL/min and 0.42 mL/min.

      • Source Temperature: Vary the ion source temperature by ±10 °C.

      • Collision Energy: Adjust the collision energy by ±2 eV.

    • Following each variation, analyze the QC samples.

    • Calculate the peak area ratio and the concentration of Famotidine in the QC samples.

    • The results should meet the acceptance criteria, typically with the %RSD of the calculated concentrations being within 15%.

Mandatory Visualization

The following diagrams illustrate the logical workflow of the robustness testing process for an analytical method.

Robustness_Testing_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase define_method Define Standard Analytical Method identify_params Identify Critical Parameters for Robustness Testing define_method->identify_params set_limits Set Acceptable Variation Limits identify_params->set_limits prepare_samples Prepare Standard/QC Samples set_limits->prepare_samples standard_run Perform Analysis under Standard Conditions prepare_samples->standard_run vary_param Systematically Vary One Parameter standard_run->vary_param varied_run Perform Analysis under Varied Conditions vary_param->varied_run for each parameter collect_data Collect and Process Data varied_run->collect_data compare_results Compare Results with Acceptance Criteria collect_data->compare_results conclusion Draw Conclusion on Method Robustness compare_results->conclusion report report conclusion->report Report Findings

Caption: Workflow for conducting a robustness study of an analytical method.

Signaling_Pathway_Placeholder cluster_method_inputs Method Inputs cluster_analytical_process Analytical Process cluster_data_analysis Data Analysis Analyte Famotidine SamplePrep Sample Preparation Analyte->SamplePrep InternalStandard This compound InternalStandard->SamplePrep Matrix Biological Sample / Formulation Matrix->SamplePrep Chromatography Chromatographic Separation SamplePrep->Chromatography Detection Detection (UV or MS/MS) Chromatography->Detection PeakIntegration Peak Integration Detection->PeakIntegration RatioCalculation Peak Area Ratio Calculation (Analyte / IS) PeakIntegration->RatioCalculation Quantification Quantification RatioCalculation->Quantification FinalResult FinalResult Quantification->FinalResult Final Concentration

Caption: Logical flow of the analytical method for Famotidine quantification.

References

Comparative Fragmentation Analysis of Famotidine and Famotidine-d4: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the fragmentation patterns of Famotidine and its deuterated analog, Famotidine-d4, supported by experimental data. This analysis is critical for the development of robust bioanalytical methods, particularly for pharmacokinetic and metabolic studies where this compound is often employed as an internal standard.

This document outlines the mass spectrometric behavior of both compounds under Collision-Induced Dissociation (CID) and presents a detailed experimental protocol for their analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Quantitative Fragmentation Data

The fragmentation of Famotidine and this compound in a triple quadrupole mass spectrometer results in characteristic precursor and product ions. The key quantitative data is summarized in the table below. This data is fundamental for setting up Multiple Reaction Monitoring (MRM) assays for the sensitive and specific quantification of Famotidine in biological matrices.

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/z
Famotidine338.1189.1
This compound342.1190.0

Experimental Protocol: LC-MS/MS Analysis

This section details a typical experimental protocol for the comparative fragmentation analysis of Famotidine and this compound.

Sample Preparation (Protein Precipitation)

A straightforward protein precipitation method is commonly used for the extraction of Famotidine from plasma samples.

  • To 100 µL of plasma, add an appropriate amount of this compound working solution as an internal standard.

  • Add 300 µL of acetonitrile (B52724) to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the sample at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography (LC)
  • Column: A C18 reversed-phase column is typically used for the chromatographic separation (e.g., Agilent Gemini-NX C18).

  • Mobile Phase: A gradient elution is often employed using a mixture of methanol (B129727) and water containing 0.1% formic acid.[1]

  • Flow Rate: A flow rate of 0.4 mL/min is a common setting.[1]

  • Injection Volume: A small injection volume (e.g., 5-10 µL) is standard.

Mass Spectrometry (MS)
  • Ionization: Electrospray ionization (ESI) in the positive ion mode is typically used.

  • Scan Type: Multiple Reaction Monitoring (MRM) is employed for quantitative analysis.

  • Monitored Transitions:

    • Famotidine: m/z 338.1 → 189.1[1]

    • This compound: m/z 342.1 → 190.0[1]

Fragmentation Pathway Analysis

The structural elucidation of the fragment ions provides insight into the stability of different parts of the molecule. The fragmentation pathways for both Famotidine and this compound are visualized below.

Famotidine Fragmentation Pathway

The fragmentation of protonated Famotidine ([M+H]⁺ at m/z 338.1) primarily involves the cleavage of the molecule, leading to the formation of the stable product ion at m/z 189.1.

Famotidine_Fragmentation precursor Famotidine [M+H]⁺ m/z 338.1 loss1 Loss of C4H9N3O2S precursor->loss1 fragment1 Product Ion m/z 189.1 loss1->fragment1 Cleavage

Proposed fragmentation pathway of protonated Famotidine.
This compound Fragmentation Pathway

This compound contains four deuterium (B1214612) atoms on the ethyl chain. This isotopic labeling results in a +4 Da shift in the precursor ion mass to m/z 342.1. Crucially, the major fragmentation pathway mirrors that of unlabeled Famotidine, but the resulting product ion is observed at m/z 190.0, indicating that the deuterium atoms are retained on the portion of the molecule that is lost.

Famotidine_d4_Fragmentation precursor_d4 This compound [M+H]⁺ m/z 342.1 loss1_d4 Loss of C4H5D4N3O2S precursor_d4->loss1_d4 fragment1_d4 Product Ion m/z 190.0 loss1_d4->fragment1_d4 Cleavage

Proposed fragmentation pathway of protonated this compound.

Conclusion

The comparative fragmentation analysis of Famotidine and this compound reveals a consistent and predictable fragmentation pattern, which is essential for its use as an internal standard. The primary cleavage results in a stable product ion, allowing for sensitive and specific detection in complex biological matrices. The +1 Da shift in the product ion of this compound confirms the location of the deuterium labels and validates its suitability for robust quantitative bioanalysis. The provided experimental protocol offers a solid foundation for researchers to develop and validate their own LC-MS/MS methods for the analysis of Famotidine.

References

Safety Operating Guide

Proper Disposal of Famotidine-d4: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper management and disposal of chemical waste, including deuterated compounds like Famotidine-d4, are critical for ensuring personnel safety, environmental protection, and regulatory compliance within a research environment. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound waste streams generated in laboratory settings.

While some safety data sheets (SDS) classify famotidine (B1672045) as non-hazardous, others indicate potential for irritation and harm upon ingestion or inhalation.[1][2][3][4] Therefore, it is prudent to manage all this compound waste with caution, treating it as a chemical waste product in accordance with local, state, and federal regulations.[1]

Hazard Profile and Safety Summary

Before handling this compound, it is essential to be aware of its hazard profile and the necessary personal protective equipment (PPE).

ParameterGuidelineCitations
Primary Hazards Causes skin and eye irritation.[4][5] May be harmful if swallowed or inhaled.[1][6][1][4][5][6]
Personal Protective Equipment (PPE) Wear suitable protective clothing (lab coat), impervious gloves, and safety glasses or goggles.[1][3][5][1][3][5]
Incompatible Materials Avoid contact with strong oxidizing agents.[1][7][1][7]
Storage Store in a dry, cool, and well-ventilated place in a tightly closed container.[5][5]

This compound Disposal Protocol

This protocol outlines the procedural steps for the safe disposal of various forms of this compound waste. All chemical waste must be managed through your institution's Environmental Health & Safety (EHS) office or equivalent department.[8] Never dispose of chemical waste by evaporation in a fume hood or by pouring it down the drain.[8][9]

Part 1: Waste Identification and Segregation
  • Identify Waste Streams : Categorize all this compound waste at the point of generation. Common waste streams include:

    • Unused or expired pure this compound solid.

    • Contaminated lab materials (e.g., weigh boats, pipette tips, gloves, bench paper).

    • Empty primary containers (e.g., vials, bottles).

  • Segregate Waste : Do not mix this compound waste with incompatible materials, particularly strong oxidizing agents.[1][7] Collect it in a dedicated waste container.

Part 2: Waste Collection and Containment
  • Select Appropriate Containers :

    • Use containers that are chemically compatible with this compound and any solvents used. The original container is often the best choice for unused product.[8]

    • Ensure containers are in good condition, free from damage, and have a secure, leak-proof screw cap.[9][10]

    • Do not overfill containers; leave at least one inch of headspace to allow for expansion.[9]

  • Label Containers Clearly :

    • Affix a hazardous waste label to the container as soon as the first piece of waste is added.

    • The label must include the words "Hazardous Waste," the full chemical name ("this compound"), and a clear description of the contents (e.g., "Solid this compound," "Contaminated Debris with this compound").[1]

    • Consult your institution's EHS office for specific labeling requirements.[1]

Part 3: Storage and Disposal
  • Satellite Accumulation Area (SAA) :

    • Store the sealed and labeled waste container in a designated SAA at or near the point of waste generation.[9][11]

    • The SAA must be inspected weekly for any signs of leakage.[9]

  • Arrange for Pickup :

    • Once the container is full or you are finished generating this waste stream, contact your institution's EHS department to schedule a waste pickup.[8][11] Do not transport hazardous waste yourself.[8]

  • Disposal of Empty Containers :

    • An empty container that held this compound must be managed carefully. For containers that held acutely hazardous "P-list" chemicals, triple rinsing is required, with the rinsate collected as hazardous waste.[12] While Famotidine is not typically P-listed, it is best practice to thoroughly scrape out any remaining solid.

    • Deface or remove all original labels from the empty container.[8]

    • Dispose of the container as regular trash only after confirming with your EHS department's specific policies for non-P-listed chemical containers.[8]

Experimental Protocol: Solid this compound Spill Cleanup

This protocol details the methodology for safely managing a spill of solid this compound.

Objective : To safely contain, collect, and package spilled solid this compound for proper disposal.

Materials :

  • PPE : Safety glasses/goggles, lab coat, impervious gloves.

  • Spill Cleanup Kit : Damp cloths or towels, or a HEPA-filtered vacuum.

  • Labeled, sealable container for hazardous waste.

  • Signage to alert others of the spill area.

Procedure :

  • Secure the Area : If the spill is significant, alert personnel in the immediate vicinity and restrict access to the area.[1]

  • Don PPE : Wear appropriate safety glasses, a lab coat, and gloves.

  • Contain the Spill : Prevent the further spread of the solid material.[1]

  • Collect Spilled Material :

    • Carefully collect the spilled solid using a method that minimizes dust generation.[1]

    • Recommended Method : Gently wipe the area with a damp cloth to collect the powder.[1]

    • Alternative Method : Use a vacuum cleaner equipped with a HEPA filter.[1]

    • AVOID : Do not dry sweep, as this can aerosolize the powder.[1]

  • Package the Waste : Place all collected this compound and any contaminated cleaning materials (e.g., damp cloths, gloves, bench paper) into a pre-labeled hazardous waste container.[1]

  • Decontaminate the Area : Thoroughly clean the spill surface with an appropriate solvent or detergent solution.

  • Dispose of Waste : Store the sealed waste container in your designated SAA and arrange for pickup through your EHS department.[1]

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.

Famotidine_Disposal_Workflow start This compound Waste Generated identify 1. Identify Waste Type (Solid, Contaminated Debris, Empty Container) start->identify segregate 2. Segregate from Incompatible Chemicals (e.g., Strong Oxidizers) identify->segregate container 3. Select & Label Compatible Waste Container segregate->container collect 4. Collect Waste in Container container->collect store 5. Store in Designated Satellite Accumulation Area (SAA) collect->store pickup 6. Arrange for EHS Waste Pickup store->pickup end Proper Disposal Complete pickup->end

Caption: Logical workflow for the safe disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling Famotidine-d4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds like Famotidine-d4 is paramount. This guide provides essential procedural information to minimize exposure and maintain a safe laboratory environment.

Hazard Identification and Classification

This compound, a deuterated analog of Famotidine, should be handled with the same precautions as its parent compound. Based on available safety data sheets (SDS) for Famotidine, the compound is classified with the following hazards:

  • Skin Irritation (Category 2) : Causes skin irritation.[1][2][3]

  • Serious Eye Irritation (Category 2) : Causes serious eye irritation.[1][2][3]

  • Specific Target Organ Toxicity (Single Exposure, Category 3) : May cause respiratory irritation.[1][2]

  • Acute Toxicity (Oral, Category 4) : Harmful if swallowed.[2]

  • Acute Toxicity (Inhalation, Category 4) : Harmful if inhaled.[2]

Operational Plan: Personal Protective Equipment (PPE) and Handling

A systematic approach to handling this compound is crucial. This involves a combination of engineering controls and appropriate personal protective equipment.

Engineering Controls:

  • Work in a well-ventilated area.[1][4]

  • For operations that may generate dust, use a fume hood or other suitable local exhaust ventilation.[4][5][6]

  • Ensure that an eyewash station and a safety shower are readily accessible.[4]

Personal Protective Equipment (PPE):

A risk assessment should always be conducted to determine the specific PPE requirements for the task. The following table summarizes the recommended PPE for handling this compound.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Wear safety glasses with side shields or chemical safety goggles.[1][4][7]To protect eyes from splashes and dust.
Skin Protection - Gloves: Wear appropriate protective gloves, such as nitrile or natural rubber gloves. - Clothing: Wear a lab coat or long-sleeved clothing to prevent skin contact.[1][4][5][7]To prevent skin irritation and absorption.
Respiratory Protection For tasks with a potential for dust or aerosol generation, an approved respirator (e.g., an N95 or higher-rated dust mask) should be used.[4][6]To prevent respiratory tract irritation from inhalation.

Hygiene Measures:

  • Wash hands thoroughly after handling the compound.[1][4]

  • Do not eat, drink, or smoke in the handling area.[1][4][8]

  • Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[1][4][8]

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Characterization and Disposal:

  • Consult with your institution's Environmental Health and Safety (EHS) department to determine if this compound is classified as hazardous waste according to local, state, and federal regulations.[4]

  • Unused or expired medicine should ideally be disposed of through a drug take-back program.[9][10]

  • If a take-back program is not available, do not flush down the toilet unless it is on the FDA's flush list.[9][11] Famotidine is not currently on this list.

  • For disposal in household trash, mix the compound with an undesirable substance like used coffee grounds, dirt, or cat litter.[9][12] This makes the drug less appealing to children and pets.

  • Place the mixture in a sealed container (e.g., a resealable plastic bag) before disposing of it in the trash.[9][12]

  • All personal information should be scratched out from the original container to protect privacy before disposal.[9][12]

Spill Cleanup:

  • For solid spills, carefully collect the material using a method that minimizes dust generation, such as using a damp cloth or a HEPA-filtered vacuum.[4]

  • The collected spill material should be placed in a sealed, labeled container for disposal as chemical waste.[4]

Experimental Protocols

Detailed experimental protocols should be developed and reviewed by the institution's safety committee before any work with this compound begins. These protocols should incorporate the safety and handling information provided in this guide and the compound's Safety Data Sheet (SDS).

Visualizing Safety Protocols

To further clarify the procedural logic for handling this compound, the following diagrams illustrate the recommended workflow for selecting personal protective equipment.

PPE_Selection_Workflow This compound Handling: PPE Selection Workflow cluster_assessment Risk Assessment cluster_ppe Personal Protective Equipment (PPE) Selection cluster_action Handling and Disposal start Start: Handling this compound assess_risk Assess Task-Specific Risks (e.g., quantity, dust generation) start->assess_risk eye_protection Eye Protection: Safety glasses with side shields or goggles assess_risk->eye_protection Always Required skin_protection Skin Protection: - Nitrile or rubber gloves - Lab coat or long-sleeved clothing assess_risk->skin_protection Always Required respiratory_protection Respiratory Protection: (If dust/aerosol risk) Approved respirator (e.g., N95) assess_risk->respiratory_protection Risk-Dependent handle_compound Proceed with Handling eye_protection->handle_compound skin_protection->handle_compound respiratory_protection->handle_compound disposal Follow Disposal Plan handle_compound->disposal

Caption: PPE selection workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.